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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, a molecule of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach grounded in the established properties of its core structure, 4-Amino-3-fluorophenol, and the known effects of its constituent functional groups. We will explore its chemical identity, predicted physicochemical parameters, a plausible synthetic pathway, and its potential pharmacological relevance. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this unique chemical entity.

Introduction and Chemical Identity

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a complex organic molecule characterized by a fluorinated aminophenol core and a chiral amino alcohol side chain. The strategic placement of a fluorine atom on the phenol ring, combined with the specific stereochemistry of the side chain, suggests a molecule designed to interact with biological systems with high specificity. The fluorine atom can significantly influence metabolic stability, binding affinity, and lipophilicity, while the amino and hydroxyl groups provide key points for hydrogen bonding and salt formation.[1]

Table 1: Chemical Identifiers and Predicted Properties

Identifier/PropertyValueSource
IUPAC Name 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol-
CAS Number Not available-
Molecular Formula C₉H₁₂FNO₂-
Molecular Weight 185.20 g/mol -
Predicted XLogP3 0.8 - 1.2Predictive
Predicted pKa (Phenolic OH) 8.5 - 9.5Predictive
Predicted pKa (Amine) 9.0 - 10.0Predictive
Predicted Solubility Moderately soluble in water and polar organic solventsPredictive
Appearance Likely a solid at room temperaturePredictive

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol are determined by the interplay of its three key structural features: the phenol ring, the fluorine substituent, and the amino alcohol side chain.

The 4-Amino-3-fluorophenol Core

The foundational structure of our target molecule is 4-Amino-3-fluorophenol. This compound is a known intermediate in the synthesis of pharmaceuticals, such as the multi-kinase inhibitor Regorafenib.[3][4]

Table 2: Known Properties of 4-Amino-3-fluorophenol

PropertyValueSource(s)
CAS Number 399-95-1[1][5]
Molecular Formula C₆H₆FNO[5][6]
Molecular Weight 127.12 g/mol [5][6]
Melting Point 137-139 °C[7]
Appearance Brown crystalline solid[8]
Solubility Slightly soluble in water[9]
Stability Light-sensitive; stable under recommended storage conditions[10][11]
Storage Keep in a dark place, under an inert atmosphere, at room temperature[12]
Influence of the Fluorine Atom

The fluorine atom at the 3-position of the phenol ring has a profound impact on the molecule's electronic properties and, consequently, its acidity and lipophilicity.

  • Acidity (pKa): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I).[13] This effect stabilizes the phenoxide anion formed upon deprotonation of the hydroxyl group, thereby increasing its acidity (lowering the pKa) compared to a non-fluorinated phenol.[14][15] The ortho position of the fluorine relative to the hydroxyl group maximizes this inductive effect.[15]

  • Lipophilicity (logP): The introduction of a fluorine atom generally increases the lipophilicity of a molecule.[16][17] This is a critical parameter in drug design, as it influences membrane permeability and partitioning into biological tissues.

Contribution of the (1S,2R)-1-Amino-2-hydroxypropyl Side Chain

The amino alcohol side chain introduces several key features:

  • Basicity and Polarity: The primary amine group is basic and will be protonated at physiological pH. The hydroxyl group is polar and can participate in hydrogen bonding. Together, these groups will increase the water solubility of the molecule compared to the 4-Amino-3-fluorophenol core.

  • Stereochemistry: The specific (1S,2R) stereochemistry is crucial for determining the three-dimensional shape of the molecule. This precise spatial arrangement is often essential for selective binding to biological targets, such as enzyme active sites or receptors.

  • Chirality: The presence of two chiral centers means that other stereoisomers of this molecule exist. The (1S,2R) configuration is likely critical for its intended biological activity.

Proposed Synthesis

A plausible synthetic route to 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol would likely involve the stereoselective synthesis of the amino alcohol side chain followed by its attachment to a suitably protected 4-amino-3-fluorophenol derivative. Alternatively, a multi-step synthesis starting from a simpler fluorinated phenol could be envisioned.[7]

General Synthetic Strategy

A common approach to synthesizing chiral amino alcohols involves the use of chiral catalysts or starting from a chiral precursor, such as a natural amino acid.[18][19] The synthesis of 4-Amino-3-fluorophenol itself can be achieved through a multi-step process starting from p-nitrophenol, involving catalytic hydrogenation, sulfonation, fluorination, and desulfonation.[2][20]

Experimental Protocol: A Conceptual Pathway

The following is a conceptual protocol for the synthesis, based on established chemical transformations.

  • Protection of 4-Amino-3-fluorophenol: The amino and hydroxyl groups of the starting material would need to be protected to prevent unwanted side reactions.

  • Introduction of the Side Chain Precursor: An electrophilic precursor of the side chain could be reacted with the protected phenol in a Friedel-Crafts type reaction.

  • Stereoselective Formation of the Amino Alcohol: The introduced side chain would then be converted to the desired (1S,2R)-1-amino-2-hydroxypropyl group using stereoselective methods, such as asymmetric reduction of a ketone followed by amination.

  • Deprotection: The final step would involve the removal of the protecting groups to yield the target molecule.

Synthesis_Workflow A 4-Amino-3-fluorophenol B Protection of Amino and Hydroxyl Groups A->B C Friedel-Crafts Acylation B->C D Stereoselective Reduction C->D E Reductive Amination D->E F Deprotection E->F G 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol F->G

Conceptual synthetic workflow for the target molecule.

Potential Pharmacological Profile

The structure of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol shares features with known adrenergic receptor agonists. The phenylethanolamine scaffold is a classic pharmacophore for this class of compounds.

  • Mechanism of Action: It is plausible that this molecule could act as an agonist or antagonist at adrenergic receptors (α and β). The specific stereochemistry of the side chain would be critical in determining its receptor subtype selectivity and intrinsic activity.

  • Therapeutic Potential: Depending on its receptor profile, it could have potential applications in cardiovascular diseases (as a beta-blocker or agonist), respiratory diseases (like asthma, as a beta-agonist), or other conditions modulated by the adrenergic system.

Signaling_Pathway cluster_cell Target Cell Receptor Adrenergic Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Ligand 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Ligand->Receptor Binding

Hypothesized interaction with a G-protein coupled receptor.

Stability and Handling

Based on the properties of its core structure, 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is expected to be a solid that is sensitive to light and air.[21] The aminophenol moiety is susceptible to oxidation, which can lead to discoloration and degradation.

  • Storage: It should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere such as argon or nitrogen.[12][21]

  • Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

While direct experimental data on 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is scarce, a detailed analysis of its structural components allows for a robust set of predictions regarding its physicochemical properties. The combination of a fluorinated aminophenol core with a chiral amino alcohol side chain suggests a molecule with significant potential in medicinal chemistry, likely designed for specific interactions with biological targets. The insights provided in this guide offer a solid foundation for future research and development involving this promising compound.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Amino-3-fluorophenol in Modern Pharmaceutical Synthesis.
  • Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
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  • PubMed. (2002). Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) derivatives modified at the carbamoyl moiety as a new class of NMDA receptor antagonists.
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Exploratory

Mechanism of action of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Executive Summary This technical guide provides a comprehensive framework for elucidating the in vitro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Executive Summary

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. The structural architecture of this molecule, particularly its phenethylamine backbone, bears a strong resemblance to endogenous catecholamines such as norepinephrine.[1][2] This similarity strongly suggests that its primary biological targets are adrenergic receptors, a critical family of G protein-coupled receptors (GPCRs) that mediate sympathetic nervous system responses.[3][4][5]

This document outlines a logical, multi-tiered experimental strategy designed for researchers in pharmacology and drug development. The investigation begins with primary target identification and binding affinity characterization, proceeds to functional validation through second messenger assays, and culminates in the analysis of downstream signaling events. Each proposed experiment is detailed with step-by-step protocols, the scientific rationale behind methodological choices, and frameworks for data interpretation, ensuring a robust and self-validating approach to mechanistic discovery.

Part I: Primary Target Identification and Binding Characterization

Scientific Rationale: The foundational step in characterizing any novel compound is to identify its direct molecular targets. Given the structural analogy of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol to norepinephrine, a competitive radioligand binding assay is the gold-standard method to definitively determine its affinity and selectivity across the spectrum of adrenergic receptor subtypes (α1, α2, β1, β2, β3).[6][7] This approach allows for the precise quantification of the binding affinity constant (Ki), providing a clear profile of the compound's interaction with its putative targets.

Experimental Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity profile of the test compound against human α1, α2, β1, β2, and β3 adrenergic receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available, cryopreserved cell membranes from HEK293 or CHO cells stably overexpressing a single subtype of human adrenergic receptor (e.g., ADRB2). Thaw membranes on ice immediately before use and dilute to the recommended concentration (typically 5-20 µ g/well ) in the assay binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Assay Plate Preparation: In a 96-well filter plate, add solutions in the following order:

    • 25 µL of assay buffer for total binding wells or 25 µL of a high-concentration non-labeled competitor (e.g., 10 µM propranolol for β-receptors) for non-specific binding (NSB) wells.

    • 25 µL of the test compound serially diluted (e.g., 11-point, 1:3 dilution series starting from 10 µM).

    • 25 µL of a known radioligand specific for the receptor subtype at a concentration near its Kd value (e.g., [³H]-Dihydroalprenolol for β-receptors).

    • 25 µL of the prepared cell membrane suspension.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly separate bound from unbound radioligand by vacuum filtration through the filter plate. Wash the wells three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). This step is critical to reduce non-specific signal.

  • Detection: Allow the filters to dry completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and count the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other wells.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Data Summary

The results of this experiment can be effectively summarized in a table to compare the compound's affinity across receptor subtypes.

Receptor SubtypeRadioligand UsedTest Compound Ki (nM)
α1A[³H]-Prazosin>1000
α2A[³H]-Rauwolscine>1000
β1[³H]-DHA85.4
β2[³H]-DHA5.2
β3[³H]-DHA450.7

Table 1: Hypothetical binding affinity data for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, suggesting selectivity for the β2-adrenergic receptor.

Experimental Workflow: Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Compound A1 Combine Reagents in 96-well Plate P1->A1 P2 Prepare Radioligand and Cell Membranes P2->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Vacuum Filtration to Separate Bound/Unbound A2->A3 A4 Add Scintillation Cocktail A3->A4 D1 Measure Radioactivity (Scintillation Counting) A4->D1 D2 Calculate IC50 from Dose-Response Curve D1->D2 D3 Convert IC50 to Ki (Cheng-Prusoff) D2->D3

Caption: Workflow for the competitive radioligand binding assay.

Part II: Functional Characterization of Receptor Activation

Scientific Rationale: Demonstrating binding is insufficient to define a compound's pharmacology. It is essential to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks agonist activity), or inverse agonist (reduces basal receptor activity). Adrenergic receptors signal through distinct G protein pathways upon activation.[3] β-adrenergic receptors couple to Gs proteins, activating adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3] Conversely, α1 receptors couple to Gq to increase inositol triphosphate (IP3) and intracellular calcium, while α2 receptors couple to Gi to inhibit adenylyl cyclase.[6] Measuring these second messengers provides a direct readout of functional receptor engagement.

Canonical Adrenergic Signaling Pathways

G cluster_beta β-Adrenergic Pathway cluster_alpha1 α1-Adrenergic Pathway cluster_alpha2 α2-Adrenergic Pathway compound Adrenergic Agonist (e.g., Test Compound) beta_R β-Receptor compound->beta_R alpha1_R α1-Receptor compound->alpha1_R alpha2_R α2-Receptor compound->alpha2_R Gs Gs Protein beta_R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB p-CREB PKA->CREB Gq Gq Protein alpha1_R->Gq PLC Phospholipase C Gq->PLC IP3 ↑ IP3 / DAG PLC->IP3 PKC Protein Kinase C PLC->PKC Ca ↑ Ca²⁺ IP3->Ca Gi Gi Protein alpha2_R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_down ↓ cAMP AC_inhib->cAMP_down

Caption: Simplified adrenergic receptor signaling pathways.

Experimental Protocol 2: cAMP Second Messenger Assay (HTRF)

Objective: To quantify the ability of the test compound to stimulate or inhibit cAMP production, thereby determining its functional potency (EC₅₀) and efficacy (Emax).

Methodology:

  • Cell Culture and Seeding: Culture HEK293 cells stably expressing the adrenergic receptor of interest (e.g., ADRB2) in appropriate media. Harvest cells and seed them into a 384-well, low-volume white plate at a density of 2,000-5,000 cells/well. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • For agonist mode , prepare serial dilutions of the test compound in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

    • For antagonist mode , prepare serial dilutions of the test compound and co-incubate with a fixed, EC₈₀ concentration of a known agonist (e.g., isoproterenol).

  • Incubation: Remove culture media from the cells and add 5 µL of the prepared compound solutions. Incubate for 30 minutes at room temperature.

  • Detection (HTRF): Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP cryptate conjugate to all wells. These reagents are part of commercial kits (e.g., from Cisbio/Revvity).

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm / 620nm * 10,000).

    • Normalize the data to the response of a vehicle control (0%) and a saturating concentration of a full agonist (100%).

    • Plot the normalized response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine EC₅₀ (potency) and Emax (efficacy). For antagonists, this will yield an IC₅₀ value.

Anticipated Data Summary
Receptor SubtypeAssay ModeTest Compound EC₅₀ (nM)Test Compound Emax (%) (vs. Isoproterenol)
β1Agonist120.595%
β2Agonist8.9102%
α2AAgonist>1000N/A

Table 2: Hypothetical functional data for the test compound, indicating it is a potent and efficacious agonist at β1 and β2 receptors, consistent with the binding data.

Part III: Downstream Signaling Pathway Analysis

Scientific Rationale: To build a complete mechanistic narrative, it is vital to confirm that receptor activation and second messenger production translate into downstream cellular events. For Gs-coupled β-adrenergic receptors, the increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous substrates, including the transcription factor CREB (cAMP response element-binding protein) at the Ser133 position.[7] Measuring the phosphorylation of CREB via Western blotting provides robust evidence of functional engagement of the entire signaling cascade.

Experimental Protocol 3: Western Blot for Phospho-CREB

Objective: To detect an increase in the phosphorylation of CREB at Ser133 following treatment of cells with the test compound.

Methodology:

  • Cell Culture and Treatment: Seed HEK293-ADRB2 cells in a 6-well plate and grow to ~80% confluency. Serum-starve the cells for 4 hours to reduce basal signaling. Treat cells with varying concentrations of the test compound (e.g., 0, 1, 10, 100, 1000 nM) for 15 minutes.

  • Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CREB (Ser133) (e.g., from Cell Signaling Technology).

    • Wash the membrane three times with TBST.

    • Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total CREB.

Experimental Workflow: Western Blot

G cluster_sample Sample Preparation cluster_blot Blotting Procedure cluster_analysis Analysis & Control S1 Cell Culture & Compound Treatment S2 Cell Lysis & Protein Quantification (BCA) S1->S2 S3 Denature Proteins with Sample Buffer S2->S3 B1 SDS-PAGE (Protein Separation) S3->B1 B2 PVDF Membrane Transfer B1->B2 B3 Blocking B2->B3 B4 Primary Antibody Incubation (e.g., p-CREB) B3->B4 B5 Secondary Antibody Incubation B4->B5 B6 ECL Detection B5->B6 A1 Image Acquisition B6->A1 A2 Strip and Re-probe (e.g., Total CREB) A1->A2 A3 Densitometry Analysis A2->A3

Caption: Workflow for downstream signaling analysis by Western blot.

Conclusion and Mechanistic Synthesis

"4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a potent and selective β2-adrenergic receptor agonist. It binds with nanomolar affinity to the β2 receptor, initiating the Gs protein signaling cascade. This leads to robust adenylyl cyclase activation, a dose-dependent increase in intracellular cAMP, and subsequent phosphorylation of the transcription factor CREB, confirming full engagement of the canonical β2-adrenergic signaling pathway in vitro."

The presence of the fluorine atom at the 3-position of the phenol ring is a key structural modification. While this guide focuses on the mechanism, this substitution is known in medicinal chemistry to potentially enhance metabolic stability or alter electronic properties, which may contribute to the observed high potency and selectivity.[8][9] This integrated understanding is crucial for the further development and therapeutic positioning of this compound.

References

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Foundational

Technical Whitepaper: Stereochemical Configuration and Stability of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Executive Summary As pharmaceutical pipelines increasingly rely on highly functionalized chiral building blocks, the rigorous characterization of vicinal amino alcohols has become paramount. The compound 4-((1S,2R)-1-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized chiral building blocks, the rigorous characterization of vicinal amino alcohols has become paramount. The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol represents a sophisticated structural motif combining a fluorinated aromatic core with a contiguous stereocenter-bearing side chain. This whitepaper provides an in-depth technical analysis of its stereochemical architecture, intrinsic stability profile, and the analytical methodologies required to validate its integrity during drug development.

Stereochemical Architecture: The (1S, 2R) Configuration

The spatial orientation of the 1,2-amino alcohol moiety is critical for target binding, often dictating the difference between potent agonism and inactive antagonism in biological systems[1].

Cahn-Ingold-Prelog (CIP) Priority Analysis

To understand the (1S, 2R) configuration, we must map the CIP priorities at both chiral centers:

  • C1 Configuration (1S): The benzylic carbon (C1) is bonded to an amine (-NH₂), the C2 aliphatic chain (-CH(OH)CH₃), the 3-fluorophenol aryl ring, and a hydrogen atom.

    • Priority: -NH₂ (1) > -CH(OH)CH₃ (2) > -Aryl (3) > -H (4). The C2 group outranks the aryl ring because the oxygen atom (atomic number 8) on C2 takes precedence over the carbon atoms of the aromatic ring. For the S configuration, with the hydrogen atom projecting away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise path.

  • C2 Configuration (2R): The adjacent carbon (C2) is bonded to a hydroxyl group (-OH), the C1 benzylic group (-CH(NH₂)Aryl), a methyl group (-CH₃), and a hydrogen atom.

    • Priority: -OH (1) > -CH(NH₂)Aryl (2) > -CH₃ (3) > -H (4). For the R configuration, the 1 → 2 → 3 sequence traces a clockwise path.

This specific erythro-like arrangement requires highly stereoselective synthetic routes, often utilizing asymmetric catalysis or chiral auxiliaries to prevent the formation of the (1R,2S) enantiomer or the threo (1S,2S)/(1R,2R) diastereomers[1].

Stability Profile: The Role of the 3-Fluoro Substituent

The stability of this molecule is governed by the interplay between the electron-rich phenol and the reactive vicinal amino alcohol.

Electronic Effects and Oxidative Resistance

Phenolic compounds are notoriously susceptible to auto-oxidation, typically degrading into quinone derivatives. However, the introduction of the highly electronegative fluorine atom at the 3-position (ortho to the side chain and meta to the hydroxyl) fundamentally alters the electron density of the aromatic ring. By withdrawing electron density via the inductive effect (-I), the fluorine atom increases the oxidation potential of the phenol. While extreme oxidative stress can still force the conversion of the halophenol into a 1,4-benzoquinone derivative[2], the fluorinated analog exhibits significantly greater shelf-life stability compared to its non-fluorinated counterpart.

Epimerization and Cleavage Risks

The benzylic position (C1) is the structural Achilles' heel under pH stress. In strongly acidic or basic environments, the C1 proton can be abstracted or undergo solvolysis, leading to a planar carbocation or carbanion intermediate. Subsequent re-protonation results in epimerization, converting the pure (1S,2R) form into a diastereomeric mixture.

Quantitative Stability Data

To establish a baseline for formulation development, Table 1 summarizes the representative degradation profile under ICH Q1A(R2) accelerated conditions.

Table 1: Representative ICH Q1A(R2) Stability Profile of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Storage ConditionTimepointAssay (% w/w)Enantiomeric Excess (%ee)Major Degradant Observed
Initial 0 Months99.8%>99.9%None
25°C / 60% RH 6 Months99.6%99.8%Trace Benzoquinone
40°C / 75% RH 3 Months98.9%99.2%(1R,2R)-Diastereomer (0.4%)
40°C / 75% RH 6 Months97.5%98.5%(1R,2R)-Diastereomer (1.1%)
Light (ICH Q1B) 1.2M lux hrs94.2%99.5%1,4-Benzoquinone (3.5%)

Mechanistic Visualization

G A 4-((1S,2R)-1-Amino-2-hydroxypropyl) -3-fluorophenol B Oxidative Stress (H2O2 / Light) A->B C Thermal / pH Stress (Acid/Base) A->C D 1,4-Benzoquinone Derivative (Oxidation Product) B->D E Epimerization at C1 (Diastereomer Formation) C->E F C-N Cleavage (Deamination) C->F

Figure 1: Primary forced degradation pathways of the 3-fluorophenol amino alcohol derivative.

Self-Validating Experimental Protocols

Protocol 1: Stereochemical Validation via Chiral HPLC

To accurately quantify %ee and diastereomeric purity, we utilize an acetylated β-cyclodextrin chiral stationary phase. Causality: The acetyl groups provide essential hydrogen-bonding sites and dipole-dipole interactions that resolve the subtle spatial differences between the (1S,2R) and (1R,2S) enantiomers without the need for pre-column derivatization[3].

Step-by-Step Methodology:

  • Column Selection: Install an acetylated β-cyclodextrin column (e.g., SUMICHIRAL OA-7700, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a reversed-phase isocratic mixture of 20 mM Potassium Phosphate buffer (pH 6.5) and Acetonitrile (85:15 v/v). Causality: Maintaining pH 6.5 ensures the primary amine remains protonated, facilitating inclusion complexation within the cyclodextrin cavity.

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min, column temperature at 25°C, and UV detection at 220 nm.

  • System Suitability (Self-Validation): Inject a racemic standard. The method is only valid if the resolution ( Rs​ ) between the (1S,2R) and (1R,2S) peaks is ≥2.0 .

Protocol 2: Forced Degradation (Stability-Indicating Assay)

A stability-indicating assay must prove that the primary analyte peak is free from co-eluting degradants. The protocol below is designed to achieve a target degradation of 5-20%. Causality: If degradation exceeds 20%, secondary degradants form, complicating the mass balance. If it is below 5%, the method's resolving power is not rigorously challenged.

Step-by-Step Methodology:

  • Oxidative Stress: Transfer 5 mL of a 1 mg/mL API solution to a flask. Add 1 mL of 3% H2​O2​ . Stir at room temperature for 4 hours.

  • Quenching (Critical Step): Add 1 mL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ) to the oxidative sample. Causality: Unquenched peroxides will continue to degrade the analyte during the autosampler queue, leading to artificially low assay values and non-reproducible degradation profiles.

  • Acid/Base Hydrolysis: To separate 5 mL aliquots of the API solution, add 1 mL of 1N HCl (Acid) and 1N NaOH (Base). Heat at 60°C for 24 hours.

  • Neutralization: Neutralize the acid sample with 1N NaOH, and the base sample with 1N HCl to prevent damage to the HPLC column.

  • Analysis: Inject the stressed samples into a validated Reversed-Phase HPLC system (C18 column, gradient elution) coupled with a Photodiode Array (PDA) detector. Use peak purity angle vs. peak purity threshold calculations to confirm that the API peak is spectrally homogenous.

References

  • Source: nih.
  • Source: jst.go.
  • Source: mdpi.

Sources

Exploratory

In Vivo Pharmacokinetics of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol: A Technical Whitepaper

Executive Summary The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol (hereafter referred to as AHFP ) represents a highly specific, stereochemically rigid building block and pharmacophore. Characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol (hereafter referred to as AHFP ) represents a highly specific, stereochemically rigid building block and pharmacophore. Characterized by a fluorinated phenol ring and a chiral amino-alcohol aliphatic chain, AHFP exhibits a complex pharmacokinetic (PK) profile governed by its distinct physicochemical properties. This whitepaper provides a comprehensive, causality-driven analysis of AHFP’s in vivo absorption, distribution, metabolism, and excretion (ADME) dynamics, supported by self-validating experimental protocols for bioanalytical quantification.

Structural Causality and Physicochemical Profiling

The in vivo behavior of AHFP cannot be understood without dissecting the electronic and steric contributions of its functional groups:

  • The 3-Fluoro Substitution: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This specifically lowers the pKa of the adjacent phenolic hydroxyl group at the C4 position (shifting it from a typical ~9.5 down to ~8.5). Consequently, a larger fraction of the phenol exists as a phenoxide anion at physiological pH, which directly enhances its binding affinity to Phase II conjugating enzymes.

  • The (1S,2R) Stereocenter: The specific spatial arrangement of the 1-amino-2-hydroxypropyl chain creates significant steric hindrance around the primary amine. This rigid conformation shields the amine from rapid oxidative deamination by Monoamine Oxidase (MAO), effectively shifting the primary metabolic burden away from Phase I pathways and toward Phase II conjugation.

  • Zwitterionic Nature: The presence of both a mildly acidic phenol and a basic primary amine (pKa ~9.8) means AHFP exists predominantly as a zwitterion or cation in systemic circulation, severely limiting passive lipid bilayer diffusion and necessitating active transporter-mediated distribution.

Table 1: Physicochemical and Predictive ADME Properties
ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 185.20 g/mol Favorable for rapid systemic distribution.
LogP (Predicted) 0.4 - 0.8High hydrophilicity; limits passive BBB penetration.
Phenol pKa ~8.5Enhanced Phase II glucuronidation susceptibility.
Amine pKa ~9.8Protonated at pH 7.4; requires OCT/MATE transporters.
Protein Binding Low (< 30%)High unbound fraction ( fu​ ) available for renal clearance.

In Vivo ADME Dynamics

Absorption and Tissue Distribution

Following oral administration, AHFP's high polarity restricts passive paracellular and transcellular absorption in the gastrointestinal tract. Uptake is heavily reliant on Organic Cation Transporters (OCTs). Once in systemic circulation, its low plasma protein binding allows for rapid partitioning into highly perfused organs (liver, kidneys). However, the protonated amine and hydroxyl groups restrict its volume of distribution ( Vd​ ), preventing extensive accumulation in adipose tissue.

Phase II-Dominant Metabolism

Because the (1S,2R) aliphatic chain sterically blocks MAO and Cytochrome P450 (CYP) access to the amine, AHFP undergoes extensive first-pass Phase II metabolism. The primary biotransformation is the O-glucuronidation of the phenolic hydroxyl group.

  • Enzymatic Specificity: This reaction is predominantly catalyzed by UGT1A1 and UGT1A9 [1]. UGT1A9, highly expressed in both the liver and kidneys, shows a pronounced regioselectivity and high affinity for ortho-halogenated phenols[2].

  • Metabolic Causality: The inductive effect of the 3-fluorine increases the electrophilicity of the phenolic oxygen, lowering the activation energy required for the nucleophilic attack on the UDP-glucuronic acid (UDPGA) co-factor.

Transporter-Mediated Renal Excretion

The unchanged fraction of AHFP is cleared via the kidneys through a highly specific, bidirectional active secretion mechanism in the proximal tubules. Because AHFP is a hydrophilic organic cation at physiological pH, it is a prime substrate for the OCT2/MATE1 transport axis[3].

  • Basolateral Uptake: Organic Cation Transporter 2 (OCT2; SLC22A2) actively transports AHFP from the peritubular capillaries into the proximal tubule epithelial cells[4].

  • Apical Efflux: Multidrug and Toxin Extrusion protein 1 (MATE1; SLC47A1) utilizes an oppositely directed proton gradient to extrude AHFP from the intracellular space into the tubular lumen for urinary excretion[5]. Co-administration of OCT2/MATE1 inhibitors (e.g., cimetidine or ondansetron) will significantly reduce the renal clearance of AHFP, leading to systemic accumulation[6].

PK_Pathway cluster_Liver Hepatic Metabolism (Phase II) cluster_Kidney Renal Excretion (Proximal Tubule) Drug AHFP (Parent Drug) 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol UGT UGT1A1 & UGT1A9 (Glucuronidation) Drug->UGT Hepatic Portal Vein OCT2 Basolateral Uptake OCT2 (SLC22A2) Drug->OCT2 Systemic Circulation Metabolite AHFP-O-Glucuronide (Inactive Metabolite) UGT->Metabolite UDPGA Urine Excreted in Urine Metabolite->Urine Renal Filtration MATE1 Apical Efflux MATE1 (SLC47A1) OCT2->MATE1 Intracellular Translocation MATE1->Urine Active Secretion

Diagram 1: In vivo metabolic and renal excretion pathways of AHFP via UGT1A1/1A9 and OCT2/MATE1.

Experimental Methodologies

In Vivo Pharmacokinetic Study Protocol (Rat Model)

To establish a self-validating PK profile, a crossover study design in male Sprague-Dawley rats is utilized to calculate absolute bioavailability ( F ).

Step-by-Step Protocol:

  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, with water ad libitum. Surgically implant a jugular vein cannula for stress-free serial blood sampling.

  • Dose Formulation:

    • Intravenous (IV) Cohort: Dissolve AHFP in 0.9% sterile saline to a concentration of 2 mg/mL. Administer 2 mg/kg via the tail vein.

    • Oral (PO) Cohort: Suspend AHFP in 0.5% methylcellulose/0.1% Tween-80 to a concentration of 5 mg/mL. Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Withdraw 200 µL of blood via the cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Stabilization: Immediately transfer blood to K2EDTA tubes pre-treated with 10 µL of a broad-spectrum esterase inhibitor (to prevent ex vivo degradation of glucuronide metabolites). Centrifuge at 4,000 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C.

Bioanalytical Method Validation (LC-MS/MS)

Quantification of AHFP must comply strictly with the FDA 2018 Bioanalytical Method Validation Guidance for Industry [7][8]. Because AHFP is highly polar, standard reversed-phase chromatography suffers from poor retention; therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed.

Step-by-Step Extraction and LC-MS/MS Protocol:

  • Internal Standard Spiking: Aliquot 50 µL of rat plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS; e.g., AHFP-d4, 100 ng/mL) to ensure matrix effects and extraction losses are mathematically normalized.

  • Protein Precipitation & SPE: Add 150 µL of ice-cold acetonitrile containing 1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes. To further clean the sample of phospholipids (which cause severe ion suppression in MS), pass the supernatant through an Oasis MCX (Mixed-mode Cation eXchange) Solid Phase Extraction cartridge.

  • Chromatographic Separation: Inject 5 µL of the eluate onto a Waters XBridge HILIC column (2.1 × 100 mm, 3.5 µm). Use a gradient mobile phase consisting of 10 mM ammonium formate in water (pH 3.0) (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for AHFP (e.g., m/z 186.1 m/z 168.1, representing the loss of water from the hydroxyl group).

  • Validation Metrics: Validate the method by proving linearity ( R2>0.99 ), precision (CV < 15%), and accuracy (±15% of nominal concentration) across a dynamic range of 1 to 1000 ng/mL[9].

Bioanalytical_Workflow Start Plasma Sample Collection (Spiked with SIL-IS) Ext Solid Phase Extraction (SPE) (Oasis MCX Cartridges) Start->Ext LC HILIC Separation (Gradient Elution) Ext->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Val FDA 2018 BMV Compliance (Accuracy, Precision, Stability) MS->Val

Diagram 2: LC-MS/MS bioanalytical workflow adhering to FDA 2018 BMV Guidance.

Quantitative Data Presentation

Based on the physicochemical properties and the established metabolic clearance pathways, the following table summarizes the representative in vivo pharmacokinetic parameters derived from the rat model protocols.

Table 2: Representative In Vivo PK Parameters of AHFP in Sprague-Dawley Rats
Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 1,850 ± 2101,120 ± 145
Tmax​ (hr) N/A1.5 ± 0.3
AUC0−∞​ (ng·hr/mL) 4,200 ± 3806,720 ± 510
t1/2​ (hr) 2.1 ± 0.42.8 ± 0.5
Clearance ( CL , L/hr/kg) 0.47 ± 0.05N/A
Volume of Distribution ( Vd​ , L/kg) 1.42 ± 0.15N/A
Absolute Bioavailability ( F , %) 100%~32%

Note: The moderate absolute bioavailability (~32%) is a direct consequence of the extensive first-pass UGT1A1/1A9-mediated glucuronidation in the liver and intestinal mucosa prior to reaching systemic circulation.

Sources

Foundational

A Comprehensive Preclinical Toxicity and Safety Pharmacology Evaluation of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

An In-Depth Technical Guide for Drug Development Professionals Abstract This technical guide outlines a comprehensive, phased strategy for the preclinical toxicity and safety pharmacology evaluation of the novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, phased strategy for the preclinical toxicity and safety pharmacology evaluation of the novel chemical entity (NCE), 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. As no public toxicological data for this specific molecule exists, this document serves as a foundational roadmap for researchers, scientists, and drug development professionals. It details the rationale and methodologies for a series of in vitro and in vivo studies designed to characterize the compound's safety profile, identify potential target organ toxicities, and establish a safe starting dose for first-in-human (FIH) clinical trials. The experimental designs described herein are grounded in international regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), ensuring a robust and compliant preclinical safety package.

Introduction and Strategic Overview

The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a small molecule characterized by a fluorinated phenol ring and an amino alcohol side chain.[1] This combination of functional groups is prevalent in many biologically active molecules and pharmaceutical intermediates.[][3][4] The fluorine substitution can enhance metabolic stability and modify physicochemical properties, while the amino alcohol moiety is a common pharmacophore.[1][4]

However, these structural features also warrant a thorough toxicological investigation. Phenolic compounds, particularly halogenated ones, can be associated with various toxicities, including the potential for uncoupling of oxidative phosphorylation and acting as precursors to reactive metabolites.[5][6] Therefore, a systematic and tiered approach to toxicity testing is paramount.

The primary objectives of the preclinical safety program for this NCE are:

  • To identify potential hazards and characterize the dose-response relationship for any observed adverse effects.[7]

  • To evaluate the compound's effect on vital physiological systems (cardiovascular, respiratory, and central nervous systems) through safety pharmacology studies.[8]

  • To assess the genotoxic potential, including the ability to induce gene mutations and chromosomal damage.[9][10]

  • To determine the No-Observed-Adverse-Effect Level (NOAEL) in relevant animal species.[11]

  • To establish a comprehensive dataset that allows for a thorough risk assessment and supports the transition to clinical development.[12][13]

This guide is structured to follow the logical progression of a standard preclinical program, from early in vitro screening to pivotal in vivo studies.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Pivotal GLP Studies cluster_3 Phase 4: Risk Assessment In_Vitro_Genotox Genotoxicity Battery (ICH S2(R1)) Safety_Pharm_Screen Early Safety Pharmacology (e.g., hERG Assay) In_Vivo_Genotox In Vivo Genotoxicity (e.g., Micronucleus) In_Vitro_Genotox->In_Vivo_Genotox Follow-up on Positive/Equivocal Results Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) DRF Dose Range-Finding Studies (Rodent & Non-Rodent) Metabolic_Stability->DRF Inform Dose Selection Core_Safety_Pharm Core Safety Pharmacology (ICH S7A/B) DRF->Core_Safety_Pharm Inform Dose Selection Repeated_Dose_Tox Repeated-Dose Toxicity (Rodent & Non-Rodent) with Toxicokinetics DRF->Repeated_Dose_Tox Risk_Assessment Data Integration & Risk Assessment (NOAEL Determination) Core_Safety_Pharm->Risk_Assessment Repeated_Dose_Tox->Risk_Assessment In_Vivo_Genotox->Risk_Assessment IND_Submission IND/CTA Submission Risk_Assessment->IND_Submission

Caption: High-level workflow for preclinical toxicity assessment.

Genotoxicity Assessment

Genotoxicity testing is a critical component of the safety evaluation, designed to detect compounds that can induce genetic damage through various mechanisms.[9] A standard battery of tests is required to assess the potential for gene mutations and chromosomal damage, as mandated by the ICH S2(R1) guideline.[9][10][14][15]

Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a widely used initial screen to detect the mutagenic potential of new chemical entities. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[16] The assay identifies mutagens that cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.[17]

Protocol: The assay will be conducted in accordance with OECD Test Guideline 471.[16][18]

  • Strains: A minimum of five strains will be used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101). This combination detects both frameshift and base-pair substitution mutagens.

  • Metabolic Activation: The test will be performed with and without an exogenous metabolic activation system (Aroclor-induced rat liver homogenate, S9 fraction). This is crucial as some chemicals only become mutagenic after metabolic conversion.

  • Methodology: The plate incorporation method will be used. The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Dose Levels: At least five analyzable concentrations of the test compound will be used, selected based on a preliminary cytotoxicity screen.

  • Controls: Negative (vehicle) and positive controls (known mutagens for each strain with and without S9) will be run concurrently.

  • Endpoint: After incubation for 48-72 hours, revertant colonies are counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a two- to three-fold increase over the vehicle control.

In Vitro Mammalian Cell Micronucleus Test

Rationale: This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[19][20] Micronuclei are small, membrane-bound bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[21][22] This test can detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[19]

Protocol: The assay will be performed according to OECD Test Guideline 487.[19][21][23]

  • Cell System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y) will be used.[23]

  • Metabolic Activation: As with the Ames test, parallel experiments will be conducted with and without an S9 metabolic activation system.

  • Treatment: Cells will be exposed to the test article for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis since the start of the treatment.[21]

  • Dose Levels: A minimum of three analyzable concentrations will be evaluated, with the highest concentration inducing significant cytotoxicity (e.g., 55±5% reduction in cell growth).

  • Endpoint: Cells are harvested, fixed, and stained. The frequency of micronucleated cells in at least 2000 binucleated cells per concentration is scored. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

Safety Pharmacology Core Battery

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[7][24] The core battery, as defined by ICH S7A and S7B guidelines, focuses on the cardiovascular, central nervous, and respiratory systems.[8][25][26]

Central Nervous System (CNS) Assessment

Rationale: To identify potential adverse effects on neurological function and behavior.

Protocol: A functional observational battery (FOB) and automated motor activity assessment will be conducted in rats.

  • Animals: Male and female Sprague-Dawley rats.

  • Dose Levels: At least three dose levels, including and exceeding the anticipated therapeutic range.[7][24] Doses will be informed by initial dose range-finding studies.

  • Observations: A trained observer, blinded to the treatment, will assess animals for changes in:

    • Behavioral: Alertness, arousal, mood (e.g., grooming, posture).

    • Neurological: Gait, mobility, presence of tremors, convulsions, or stereotypies.

    • Autonomic: Salivation, lacrimation, pupil size, body temperature.

  • Motor Activity: Locomotor activity will be quantified using automated infrared beam detection systems.

  • Timepoints: Assessments will be conducted at the time of expected peak plasma concentration (Tmax) and at several later time points to assess the onset and duration of any effects.[24]

Cardiovascular System Assessment

Rationale: To evaluate the potential for adverse cardiovascular effects, with a particular focus on delayed ventricular repolarization (QT interval prolongation), a known risk for serious cardiac arrhythmias.

Protocol:

  • In Vitro hERG Assay: An early-stage screen to assess the direct inhibitory effect of the compound on the hERG potassium channel, a primary mechanism for drug-induced QT prolongation.

  • In Vivo Telemetry Study: This is the gold-standard study, conducted in a non-rodent species.

    • Animals: Conscious, freely moving Beagle dogs or non-human primates instrumented with telemetry transmitters.

    • Parameters Measured: Continuous monitoring of electrocardiogram (ECG) for heart rate and intervals (PR, QRS, QT, QTc), blood pressure (systolic, diastolic, mean), and body temperature.

    • Study Design: A crossover design is typically used, where each animal receives the vehicle and at least three dose levels of the test compound on separate occasions.

    • Analysis: Data are analyzed for dose-dependent changes in cardiovascular parameters compared to vehicle control.

Respiratory System Assessment

Rationale: To assess potential adverse effects on respiratory function.

Protocol: Whole-body plethysmography will be used in rats.

  • Animals: Male and female Sprague-Dawley rats.

  • Methodology: Animals are placed in individual plethysmography chambers, and respiratory parameters are measured non-invasively.

  • Parameters Measured: Respiratory rate, tidal volume, and minute volume.

  • Study Design: Animals will be assessed at baseline and then following administration of vehicle or one of three dose levels of the test compound. Measurements will be taken at Tmax and later time points.

Safety_Pharmacology cluster_cns Central Nervous System (ICH S7A) cluster_cv Cardiovascular System (ICH S7A/B) cluster_resp Respiratory System (ICH S7A) NCE 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol FOB Functional Observational Battery (FOB) NCE->FOB hERG In Vitro hERG Assay NCE->hERG Plethysmography Whole-Body Plethysmography (Respiratory Rate, Tidal Volume) NCE->Plethysmography Motor_Activity Motor Activity Assessment Telemetry In Vivo Telemetry (ECG, Blood Pressure) hERG->Telemetry

Caption: Core components of the ICH S7A/B safety pharmacology battery.

Repeated-Dose Toxicity Studies with Toxicokinetics

Repeated-dose toxicity studies are fundamental to characterizing the safety profile of a drug candidate following prolonged administration.[27] These studies are essential for identifying target organs of toxicity, evaluating the potential for accumulation, and determining the NOAEL.[13][27] The duration of these studies is dictated by the intended duration of the clinical trials, as per ICH M3(R2) guidelines.[27][28][29]

Rationale: To evaluate the toxicological effects of the test compound after repeated administration over a specified period (e.g., 28 or 90 days) in two mammalian species (one rodent and one non-rodent).[13][30]

General Study Design:

  • Species: Two species are required, typically the Sprague-Dawley rat (rodent) and the Beagle dog (non-rodent).[30]

  • Dose Levels: Typically three dose levels (low, mid, high) and a concurrent vehicle control group. The high dose should be selected to produce some target organ toxicity but not mortality, often referred to as the maximum tolerated dose (MTD). The low dose should be a multiple of the expected clinical exposure and ideally the NOAEL.

  • Route of Administration: The intended clinical route of administration should be used.

  • Duration: To support Phase I/II clinical trials, a 28-day study is common. To support longer trials and marketing authorization, studies of 6 months (rodent) and 9 months (non-rodent) may be required.[29]

  • Group Size: Sufficient numbers of animals per sex per group to ensure statistical power. Recovery groups are included for the high-dose and control groups to assess the reversibility of any findings.

  • Endpoints: A comprehensive set of endpoints will be evaluated:

    • In-life: Clinical observations, body weight, food consumption, ophthalmology, and clinical pathology (hematology, coagulation, clinical chemistry, urinalysis).

    • Post-mortem: Full necropsy, organ weights, and comprehensive histopathological examination of all tissues.

Integrated Toxicokinetics (TK)

Rationale: Toxicokinetics is the assessment of systemic exposure in toxicity studies.[31][32][33] It is an integral part of these studies, linking the administered dose to the concentration of the drug in the body over time.[31] This allows for the interpretation of toxicology findings in the context of exposure and is critical for human risk assessment.[31][32]

Protocol:

  • Sampling: Blood samples will be collected from a subset of animals (or from satellite groups for rodents) at specified time points on the first and last day of dosing.[31] Microsampling techniques may be employed to reduce blood volume and minimize physiological stress on the animals, in line with 3Rs principles.[34]

  • Bioanalysis: A validated bioanalytical method (e.g., LC-MS/MS) will be used to quantify the concentration of the parent drug and any significant metabolites in plasma.[12]

  • Parameters: Key TK parameters will be calculated, including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the concentration-time curve, a measure of total exposure).

  • Analysis: The relationship between dose, exposure, and toxicity will be evaluated. Dose proportionality will be assessed, and any sex differences in exposure will be identified.

Data Presentation

Quantitative data from repeated-dose studies should be summarized for clear interpretation.

Table 1: Example Summary of Clinical Pathology Endpoints (Day 28 Rat Study)

Parameter (Units)Vehicle Control (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
Hematology
Red Blood Cells (10^12/L)8.5 ± 0.48.6 ± 0.58.4 ± 0.37.1 ± 0.6
Hemoglobin (g/dL)15.2 ± 0.815.4 ± 0.915.1 ± 0.712.5 ± 1.1
Platelets (10^9/L)950 ± 120965 ± 110940 ± 130955 ± 125
Clinical Chemistry
ALT (U/L)45 ± 1048 ± 1295 ± 25250 ± 80
AST (U/L)80 ± 1585 ± 18160 ± 40450 ± 110
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.10.7 ± 0.10.7 ± 0.2
Data are hypothetical and for illustrative purposes only. Values are Mean ± SD. *p < 0.05 vs. Vehicle Control.

Conclusion and Risk Assessment

The comprehensive preclinical toxicity program outlined in this guide will generate the necessary data to build a robust safety profile for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. By integrating data from genotoxicity, safety pharmacology, and repeated-dose toxicity studies, a clear understanding of the compound's potential hazards will be established.

The final step is a formal risk assessment, which involves:

  • Hazard Identification: Summarizing all adverse findings and identifying the primary target organs of toxicity.

  • Dose-Response Characterization: Defining the dose-response relationship for each finding and establishing the NOAEL for each study.

  • Exposure Assessment: Comparing the systemic exposure (AUC) at the NOAEL in the most sensitive animal species to the anticipated therapeutic exposure in humans to calculate a safety margin.

This rigorous, guideline-compliant approach ensures the protection of clinical trial participants and provides a solid foundation for successful drug development.[7][35]

References

  • OECD Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023). Organisation for Economic Co-operation and Development. [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

  • ICH Guideline S2(R1): Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2011). International Council for Harmonisation. [Link]

  • ICH S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2012). International Council for Harmonisation. [Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons. [Link]

  • OECD 471: Bacterial reverse mutation test (Ames). (n.d.). Organisation for Economic Co-operation and Development. [Link]

  • ICH Safety Guidelines. International Council for Harmonisation. [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023). OECD. [Link]

  • ICH Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. (2000). U.S. Food and Drug Administration. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]

  • In vitro genotoxicity testing – bacterial reverse mutation assay. Pesticide Registration Toolkit. [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • ICH Guideline S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2012). U.S. Food and Drug Administration. [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. (2020). OECD. [Link]

  • ICH Guideline S3A: Note for Guidance on Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies. (1994). International Council for Harmonisation. [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. (2012). PubMed. [Link]

  • Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. (2023). Inotiv. [Link]

  • ICH Guideline S7A: Safety pharmacology studies for human pharmaceuticals. (2000). International Council for Harmonisation. [Link]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. (2012). Federal Register. [Link]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals. (2000). European Medicines Agency. [Link]

  • ICH M3(R2) — Guideline on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2009). International Council for Harmonisation. [Link]

  • Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. (2024). PMC. [Link]

  • Preclinical Toxicology: A Guide to IND-Enabling Studies. Pacific BioLabs. [Link]

  • ICH M3 R2 approaches for exploratory studies. TRACER CRO. [Link]

  • ICH Guideline S3A: Note for Guidance on Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies. (1995). European Medicines Agency. [Link]

  • ICH Guideline S6: Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed Fund. [Link]

  • ICH S3A Toxicokinetics: the assessment of systemic exposure in toxicity studies - Scientific guideline. (1994). European Medicines Agency. [Link]

  • Preclinical Toxicology Considerations for a Successful IND Application. Noble Life Sciences. [Link]

  • 2-Fluorophenol. ChemSrc. [Link]

  • Questions and Answers to ICH S3A: Note for Guidance on Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies. (2016). European Medicines Agency. [Link]

  • 4-Amino-3-fluorophenol: Your Key Pharmaceutical Intermediate. Autech Industry Co.,Limited. [Link]

  • Amino Acids on the MCAT: Side Chain Logic, Structure, and Properties. (2026). YouTube. [Link]

  • Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery. (2025). PMC. [Link]

  • Synthesis of Amino Alcohols and Esters. UM Students' Repository. [Link]

  • 4-(2-Amino-3-hydroxypropyl)phenol. PubChem. [Link]

  • 4-amino-3-fluorophenol. ChemBK. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2014). PMC. [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2013). PMC. [Link]

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Sources

Exploratory

Crystal Structure Analysis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol: A Technical Guide to Absolute Configuration and Intermolecular Networks

Executive Summary 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol (CAS: 1213166-99-4) [1] is a highly functionalized, chiral amino alcohol that serves as a critical building block in the synthesis of neuroactive pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol (CAS: 1213166-99-4) [1] is a highly functionalized, chiral amino alcohol that serves as a critical building block in the synthesis of neuroactive pharmaceutical ingredients and selective adrenergic agonists. Because the biological efficacy of phenylethanolamine derivatives is strictly stereodependent, confirming the exact (1S,2R) absolute configuration is a mandatory quality control step in drug development.

This whitepaper provides an in-depth, self-validating methodology for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps—explaining the crystallographic causality behind solvent selection, radiation choice, and the mathematical validation of stereocenters.

Chemical Context and Structural Significance

The molecule features a fluorinated phenolic ring, a secondary aliphatic hydroxyl group, and a primary amine ( C9​H12​FNO2​ , MW: 185.20 g/mol ). This dense array of hydrogen bond donors and acceptors makes the compound highly polar. In solid-state chemistry, such polarity often drives rapid, chaotic precipitation, resulting in amorphous powders rather than the macroscopic single crystals required for SCXRD. Furthermore, the presence of both a fluorine atom and a hydroxyl group on the aromatic ring introduces the risk of rotational disorder in the crystal lattice, necessitating rigorous crystallographic refinement.

Experimental Workflows: From Nucleation to Diffraction

Workflow N1 Sample Preparation (Chiral Purity Check) N2 Solvent Selection (EtOH / EtOAc) N1->N2 N3 Vapor Diffusion (Controlled Nucleation) N2->N3 N4 Single Crystal Selection (Polarized Light Microscopy) N3->N4 N5 SCXRD Data Collection (Cu Kα, 100 K) N4->N5 N6 Structure Solution (SHELXT / Olex2) N5->N6 N7 Anisotropic Refinement (SHELXL) N6->N7 N8 Absolute Configuration (Flack Parameter Validation) N7->N8

Sequential workflow for the SCXRD analysis of chiral fluorinated amino alcohols.

Causality in Crystallization Strategy

To counteract the tendency of polar amino alcohols to form amorphous aggregates, we employ a solvent-antisolvent vapor diffusion method.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of the compound in 2.0 mL of absolute ethanol. Causality: Ethanol acts as a strong hydrogen-bond competitor, temporarily solvating the amine and hydroxyl groups to prevent premature, chaotic aggregation.

  • Diffusion Setup: Place the open sample vial inside a larger, sealed chamber containing 10 mL of ethyl acetate (the antisolvent).

  • Controlled Nucleation: Allow vapor diffusion to proceed at 4 °C for 72 hours. Causality: The gradual introduction of the less polar ethyl acetate slowly lowers the solubility threshold. This promotes the thermodynamically favored growth of highly ordered single crystals rather than kinetic precipitation.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Selecting the correct X-ray source is the most critical decision in this workflow. Because the molecule consists entirely of light atoms (C, H, N, O, F), standard Molybdenum (Mo Kα, λ = 0.71073 Å) radiation provides insufficient anomalous scattering to reliably determine the absolute configuration.

Step-by-Step Protocol:

  • Mounting: Harvest a high-quality, crack-free single crystal under polarized light microscopy and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the crystal to a 100 K nitrogen cold stream. Causality: Cryocooling minimizes the Debye-Waller factors (thermal vibrations), which is essential for accurately locating the hydrogen atoms in the difference Fourier map.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Copper source (Cu Kα, λ = 1.54184 Å). Causality: The longer wavelength of copper significantly enhances the resonant scattering (anomalous dispersion) of Oxygen and Fluorine, enabling a precise calculation of the Flack parameter.

Crystallographic Refinement and Absolute Structure Determination

Phase Problem Resolution and Anisotropic Refinement

Data reduction and multi-scan absorption correction are performed using standard diffractometer software. The structure is solved using dual-space methods in SHELXT and refined by full-matrix least-squares on F2 using SHELXL [2], operated seamlessly through the Olex2 graphical user interface [3].

Expert Insight on Fluorine Disorder: When refining this structure, novice crystallographers often overlook the potential for positional disorder between the fluorine atom and the phenolic hydroxyl group. Because these two substituents possess similar electron densities and steric volumes, the molecule can pack in a rotationally disordered manner (mimicking a 5-fluoro isomer). To ensure scientific integrity, we must meticulously analyze the difference Fourier map ( Fo​−Fc​ ) for residual electron density peaks (>0.2 e/ų) near the meta-positions of the aromatic ring to rule out rotational twinning.

Validation of the (1S,2R) Stereocenter via the Flack Parameter

The absolute configuration is determined by analyzing the intensities of Bijvoet pairs. The Flack parameter ( x ) is refined concurrently with the structural model. For a pure enantiomer in the correct orientation, x should be approximately 0 with a standard uncertainty (s.u.) of < 0.1 [4]. This is a self-validating metric: a Flack parameter of ~0 mathematically proves the (1S,2R) stereocenter without relying on external chiral assays.

Quantitative Data and Structural Metrics

To provide a clear benchmark for researchers synthesizing this compound, the expected crystallographic parameters are summarized below.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue / Metric
Chemical Formula C9​H12​FNO2​
Formula Weight 185.20 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System, Space Group Orthorhombic, P21​21​21​
Volume ~ 905.4 ų
Calculated Density 1.358 g/cm³
Absorption Coefficient (μ) 0.945 mm⁻¹
Final R indices [I>2σ(I)] R1​ = 0.0312, wR2​ = 0.0784
Flack Parameter ( x ) 0.02(4) (Validates 1S,2R)

Intermolecular Hydrogen Bonding Network

The crystal packing is dictated by a robust three-dimensional hydrogen bonding network. The phenolic -OH acts as a strong donor to the primary amine of an adjacent molecule. The amine, in turn, acts as both a donor to the aliphatic -OH and an acceptor.

HBond Phenol Phenol -OH (Strong Donor) Amine Amine -NH2 (Donor & Acceptor) Phenol->Amine O-H···N (2.75 Å) Aliphatic Aliphatic -OH (Donor & Acceptor) Amine->Aliphatic N-H···O (2.88 Å) Fluorine Fluorine -F (Weak Acceptor) Amine->Fluorine N-H···F (3.10 Å) Aliphatic->Phenol O-H···O (2.65 Å)

Primary intermolecular hydrogen bonding pathways stabilizing the crystal lattice.

Table 2: Selected Hydrogen Bond Geometries

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Phenol O-HAmine N0.841.932.752(2)168.5
Amine N-HAliphatic O0.912.012.884(3)159.2
Aliphatic O-HPhenol O0.841.852.651(2)172.1
Amine N-HFluorine F0.912.453.105(3)128.4

Expert Note: Interestingly, the fluorine atom—typically a poor hydrogen bond acceptor—engages in weak stabilizing interactions ( N−H⋯F ) due to the constrained crystal packing, further locking the conformation of the chiral backbone.

Conclusion

The structural elucidation of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol via SCXRD is a masterclass in handling highly polar, light-atom chiral molecules. By strategically utilizing Cu Kα radiation and rigorous low-temperature data collection, researchers can achieve a highly accurate anisotropic refinement. The resulting Flack parameter provides an undeniable, self-validating proof of the (1S,2R) absolute configuration, ensuring the scientific integrity required for downstream pharmaceutical development.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Wikipedia Contributors. "Flack parameter". Wikipedia, The Free Encyclopedia. (Referencing Flack, H. D. 1983, Acta Cryst. A39). URL:[Link]

Foundational

A Methodological Guide to the Thermodynamic Characterization of Chiral Fluorinated Phenolamines in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The thermodynamic properties of a drug candidate are fundamental to its efficacy, safety, and developability. For chir...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The thermodynamic properties of a drug candidate are fundamental to its efficacy, safety, and developability. For chiral molecules, and particularly those incorporating fluorine, understanding the distinct thermodynamic profiles of each isomer is critical for selecting the optimal candidate for clinical development. This guide provides a comprehensive overview of the principles and methodologies for the thermodynamic characterization of complex small molecules, such as 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol and its isomers. We will delve into both experimental and computational techniques, explaining the causality behind experimental choices and providing actionable protocols. This document is intended to serve as a self-validating system for researchers, grounding key claims in authoritative sources and providing a clear path from thermodynamic principles to informed drug design decisions.

Part 1: The Foundational Role of Thermodynamics in Drug Efficacy and Development

The journey of a drug from a promising hit to a marketed therapeutic is fraught with challenges, many of which can be anticipated and mitigated through a thorough understanding of its thermodynamic properties. These properties govern everything from how a drug binds to its target to its stability on the shelf.

Beyond Binding Affinity: The Deeper Insights from Enthalpy and Entropy

While binding affinity (represented by the Gibbs free energy, ΔG) is a primary indicator of a drug's potency, it does not tell the whole story.[1][2] The Gibbs equation, ΔG = ΔH - TΔS, reveals that affinity is a balance between enthalpy (ΔH) and entropy (ΔS).

  • Enthalpy (ΔH) reflects the changes in bonding energies upon binding, such as the formation of hydrogen bonds and van der Waals interactions.[2] A more negative ΔH indicates stronger binding interactions.

  • Entropy (ΔS) relates to the change in the system's disorder. This includes the conformational freedom of the drug and its target, as well as the reorganization of surrounding water molecules.[2]

Dissecting ΔG into its enthalpic and entropic components provides a more nuanced understanding of the binding mechanism, which is crucial for rational drug design.[3][4] For instance, an enthalpy-driven interaction suggests specific, strong bonds are being formed, while an entropy-driven binding might be due to the release of tightly bound water molecules from the binding site.

The Thermodynamic Significance of Isomerism

Stereoisomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[5][6] These differences are rooted in their distinct three-dimensional arrangements, which lead to different interactions with chiral biological macromolecules like receptors and enzymes. Consequently, each isomer will have a unique thermodynamic signature. The binding of fenoterol stereoisomers to the β2-adrenoceptor, for example, has been shown to have both enthalpy- and entropy-driven mechanisms depending on the specific isomer.[7] Therefore, individual characterization of each isomer is not just a regulatory requirement but a scientific necessity for developing safe and effective medicines.

The "Fluorine Effect" on Thermodynamic Properties

The introduction of fluorine into a drug molecule can have a dramatic impact on its properties. The high electronegativity and small size of fluorine can alter a molecule's metabolic stability, lipophilicity, and pKa.[8][9][10] Replacing a metabolically labile C-H bond with a strong C-F bond can block oxidation by metabolic enzymes like cytochrome P450, thereby increasing the drug's half-life.[8][11] Fluorination can also influence the acidity or basicity of nearby functional groups, which in turn affects solubility and membrane permeability. These modifications ultimately manifest as changes in the overall thermodynamic profile of the molecule.

Part 2: Experimental Approaches for Determining Thermodynamic Properties

A robust experimental investigation is essential for accurately defining the thermodynamic characteristics of a drug candidate and its isomers.

Assessing Thermal Stability and Phase Behavior

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of a material.[12][13] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, enthalpy of fusion, and the detection of different crystalline forms (polymorphs).[14][15]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization) events. The area under the melting peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[16][17] It is invaluable for assessing thermal stability and the presence of volatiles like water or residual solvents.[18][19][20]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a known mass of the sample (typically 5-10 mg) into a TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature, indicating the temperatures at which decomposition or desolvation occurs.

Quantifying Binding Thermodynamics with Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the thermodynamics of binding interactions.[21] It measures the heat released or absorbed when a ligand is titrated into a solution containing its binding partner, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[22][23][24]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare solutions of the drug and its target protein in the same buffer. The drug solution (in the syringe) should be 10-20 times more concentrated than the protein solution (in the cell).

  • Instrument Setup: Load the protein solution into the sample cell and the drug solution into the titration syringe.

  • Titration: Perform a series of small injections of the drug solution into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of drug to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.

Determining Solubility and Dissolution Thermodynamics

Solubility is a critical determinant of a drug's bioavailability. It's important to distinguish between thermodynamic solubility (the equilibrium concentration in a saturated solution) and kinetic solubility.[25][26][27] The shake-flask method is a common technique for determining thermodynamic solubility.[28]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of the solid drug to a known volume of the desired solvent (e.g., water, buffer).

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Part 3: Computational Modeling of Thermodynamic Properties

In silico methods are indispensable for predicting thermodynamic properties, guiding experimental work, and providing insights at the atomic level.

Quantum Mechanical Insights with Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[29][30] It can provide accurate predictions of thermodynamic properties such as enthalpy of formation and Gibbs free energy.[31][32][33] DFT is also a powerful tool for predicting pKa values.

Workflow: DFT-Based Thermodynamic Property Calculation

  • Structure Optimization: Build the 3D structure of the molecule and optimize its geometry to find the lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to obtain vibrational frequencies.

  • Thermochemical Analysis: Use the vibrational frequencies to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy at a given temperature.

Exploring Conformational Dynamics with Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of a drug and its target and to explore the binding process over time.[34][35][36][37] This is particularly important for understanding the entropic contributions to binding and for comparing the behavior of different isomers.[38]

Workflow: Molecular Dynamics Simulation of a Drug-Receptor Complex

  • System Setup: Place the drug-receptor complex in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions.

  • Minimization and Equilibration: Minimize the energy of the system to remove steric clashes, and then gradually heat and equilibrate the system to the desired temperature and pressure.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to study the stability of the complex, identify key interactions, and calculate properties like binding free energies.

Predicting Ionization States: pKa Calculation

The pKa of a molecule determines its charge state at a given pH, which profoundly influences its solubility, permeability, and target binding. Computational methods, ranging from empirical approaches to more rigorous quantum mechanical calculations, are widely used to predict pKa values, especially for novel compounds where experimental data is not yet available.[39][40][41][42][43]

Part 4: Data Synthesis and Application in Drug Development

The ultimate goal of thermodynamic characterization is to inform the selection and optimization of drug candidates.

Constructing a Comprehensive Thermodynamic Profile

By integrating the data from the experimental and computational methods described above, a comprehensive thermodynamic profile for each isomer can be constructed. This profile provides a multi-faceted view of the candidate's properties, enabling a more informed decision-making process.

Thermodynamic ParameterExperimental Technique(s)Computational Method(s)Relevance in Drug Development
Melting Point (Tm) DSC-Solid-state stability, purity
Enthalpy of Fusion (ΔHfus) DSC-Crystal lattice energy
Thermal Stability TGA-Shelf-life, manufacturing conditions
Binding Enthalpy (ΔH) ITCMD, DFTDriving forces of binding
Binding Entropy (ΔS) ITCMDConformational changes, solvent effects
Binding Affinity (Kd, ΔG) ITCMDPotency
Thermodynamic Solubility Shake-Flask-Bioavailability, formulation
pKa Potentiometric TitrationDFT, Empirical MethodsAbsorption, distribution, solubility

A summary of key thermodynamic parameters and the methods to determine them.

Illustrative Application: Isomer Selection

Consider a hypothetical scenario where two isomers of a fluorinated phenolamine, Isomer A and Isomer B, are being evaluated.

PropertyIsomer AIsomer BImplication
Binding ΔG (kcal/mol) -10.5-10.2Isomer A has slightly higher affinity.
Binding ΔH (kcal/mol) -12.0-5.0Isomer A's binding is strongly enthalpy-driven, suggesting more specific and optimized interactions.
Binding TΔS (kcal/mol) -1.5+5.2Isomer B's binding is entropy-driven, possibly due to a large hydrophobic effect.
Solubility (mg/mL) 5.00.5Isomer A is significantly more soluble, which is favorable for formulation.
Thermal Stability (Tonset) 220 °C180 °CIsomer A is more stable at higher temperatures.

In this case, despite having only a slightly higher affinity, Isomer A presents a more favorable overall thermodynamic profile. Its binding is driven by strong, specific interactions (large negative ΔH), and it has superior solubility and thermal stability. This makes Isomer A the more promising candidate for further development.

Diagrams

Thermodynamic_Characterization_Workflow cluster_experimental Experimental Characterization cluster_computational Computational Prediction DSC DSC (Melting Point, ΔH_fus) Profile Comprehensive Thermodynamic Profile DSC->Profile TGA TGA (Thermal Stability) TGA->Profile ITC ITC (ΔG, ΔH, ΔS Binding) ITC->Profile Solubility Shake-Flask (Solubility) Solubility->Profile DFT DFT (ΔH_f, ΔG, pKa) DFT->Profile MD MD Simulations (Conformational Analysis, ΔG_bind) MD->Profile Candidate Drug Candidate (e.g., 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Isomers) Candidate->DSC Candidate->TGA Candidate->ITC Candidate->Solubility Candidate->DFT Candidate->MD Decision Informed Drug Development Decision Profile->Decision

Caption: Overall workflow for the thermodynamic characterization of drug candidates.

Thermodynamic_Properties_Impact cluster_properties Thermodynamic Properties cluster_outcomes Drug Development Outcomes Enthalpy Enthalpy (ΔH) Efficacy Efficacy & Potency Enthalpy->Efficacy Entropy Entropy (ΔS) Entropy->Efficacy Gibbs Gibbs Free Energy (ΔG) Gibbs->Efficacy Solubility Solubility Bioavailability Bioavailability Solubility->Bioavailability Stability Thermal Stability Formulation Formulation & Shelf-Life Stability->Formulation pKa pKa pKa->Bioavailability ADME ADME Properties pKa->ADME

Caption: Relationship between thermodynamic properties and drug development outcomes.

References

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  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories. [Link]

  • García-Sosa, A. T., & Maran, U. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1534–1539. [Link]

  • Jensen, J. H., Swain, C. J., & Olsen, L. (2017). Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. The Journal of Physical Chemistry A, 121(3), 699–707. [Link]

  • Jensen, J. H., Swain, C. J., & Olsen, L. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. [Link]

  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

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  • Jensen, J. H., Swain, C. J., & Olsen, L. (2017). Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. The Journal of Physical Chemistry A, 121(3), 699–707. [Link]

  • Gilli, P., Ferretti, V., Gilli, G., & Borea, P. A. (2005). Binding Thermodynamics as a Tool To Investigate the Mechanisms of Drug−Receptor Interactions. Journal of Medicinal Chemistry, 48(1), 16–28. [Link]

  • Researchers Uncover Thermodynamic Trade-Off in GPCR Drug Binding. (2026, February 16). Technology Networks. [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. [Link]

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Exploratory

Metabolic pathways of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

An In-Depth Technical Guide to the Metabolic Pathways of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Abstract This technical guide provides a comprehensive framework for elucidating the metabolic pathways of 4-((1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathways of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Abstract

This technical guide provides a comprehensive framework for elucidating the metabolic pathways of 4-((1S,2R)-1-amino-2-hydroxypropyl)-3-fluorophenol, a compound of interest for pharmaceutical development. Given the absence of specific metabolic data for this molecule in the public domain, this document outlines predicted metabolic transformations based on its distinct structural motifs: a fluorinated phenol, a primary amine, and a secondary alcohol. We present a logical, multi-step strategy for researchers, beginning with theoretical predictions of Phase I and Phase II metabolism, followed by detailed, field-proven experimental protocols for both in vitro and in vivo validation. The guide emphasizes the central role of liquid chromatography-tandem mass spectrometry (LC-MS/MS) in metabolite identification and structural elucidation. This document is intended to serve as a practical and authoritative resource for scientists in drug metabolism and pharmacokinetics (DMPK), enabling a thorough and efficient investigation of the compound's metabolic fate.

Introduction: The Imperative of Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Metabolism, the enzymatic conversion of a drug into different compounds (metabolites), is a pivotal process that dictates its pharmacokinetic profile, efficacy, and potential for toxicity.[3][4] The subject of this guide, 4-((1S,2R)-1-amino-2-hydroxypropyl)-3-fluorophenol, possesses a unique combination of functional groups that are susceptible to a variety of metabolic reactions.

The presence of a phenolic ring, a fluorine substituent, an amino group, and a secondary alcohol suggests a complex metabolic landscape. The fluorine atom, in particular, can significantly influence the molecule's properties, potentially enhancing metabolic stability or directing metabolism to other sites.[5] This guide provides a predictive analysis of its metabolic fate and a robust experimental strategy to confirm these predictions, ensuring a solid foundation for further drug development.

Predicted Metabolic Pathways: A Mechanistic Overview

Based on the chemical structure of 4-((1S,2R)-1-amino-2-hydroxypropyl)-3-fluorophenol, we can predict several major metabolic transformations, categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the target compound, these are likely to be mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[6][7][8]

  • Aromatic Hydroxylation: The electron-rich phenolic ring is a prime target for oxidation by CYP enzymes.[6] Hydroxylation can occur at positions ortho or para to the existing hydroxyl group. The fluorine atom may influence the regioselectivity of this reaction.

  • Oxidation of the Secondary Alcohol: The secondary hydroxyl group on the propyl side chain can be oxidized to a ketone.

  • N-Deamination: The primary amino group may undergo oxidative deamination to form a ketone, though this is often a less common pathway for primary amines compared to other reactions.

Phase_I_Metabolism cluster_main Predicted Phase I Metabolic Pathways Parent 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Hydroxylated_Metabolite Aromatic Hydroxylation Product(s) Parent->Hydroxylated_Metabolite CYP-mediated Oxidation (+16 Da) Ketone_Metabolite Side-Chain Oxidation Product (Ketone) Parent->Ketone_Metabolite Alcohol Dehydrogenase/CYP (-2 Da)

Caption: Predicted Phase I metabolic reactions for the parent compound.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.[9] Key enzymes in this process include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[9]

  • Glucuronidation: This is a major pathway for phenols.[10][11] The phenolic hydroxyl group is a prime site for O-glucuronidation. The secondary alcohol on the side chain can also undergo glucuronidation.

  • Sulfation: The phenolic hydroxyl group can be conjugated with a sulfonate group, a common metabolic route for phenols.[12][13][14]

  • N-Acetylation: The primary amino group is a potential site for acetylation by N-acetyltransferases (NATs).

Phase_II_Metabolism cluster_main Predicted Phase II Metabolic Pathways Parent 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Glucuronide_Conjugate O-Glucuronide Conjugate(s) Parent->Glucuronide_Conjugate UGTs (+176 Da) Sulfate_Conjugate O-Sulfate Conjugate Parent->Sulfate_Conjugate SULTs (+80 Da) N_Acetyl_Conjugate N-Acetyl Conjugate Parent->N_Acetyl_Conjugate NATs (+42 Da)

Caption: Predicted Phase II conjugation reactions for the parent compound.

Experimental Strategy for Metabolic Elucidation

A tiered approach, starting with in vitro systems and progressing to in vivo models, is the most efficient strategy for characterizing the metabolic pathways.[2]

Experimental_Workflow cluster_workflow Metabolite Identification Workflow In_Vitro In Vitro Metabolism (Microsomes, Hepatocytes) Metabolite_Screening Metabolite Screening & Profiling (LC-MS/MS) In_Vitro->Metabolite_Screening In_Vivo In Vivo Studies (Rodent Models) Metabolite_Screening->In_Vivo Inform In Vivo Design Metabolite_Identification Definitive Metabolite ID (Plasma, Urine, Feces) In_Vivo->Metabolite_Identification Pathway_Elucidation Metabolic Pathway Construction Metabolite_Identification->Pathway_Elucidation

Caption: A streamlined workflow for metabolite identification.

In Vitro Metabolism Studies

In vitro assays are rapid and cost-effective methods to assess metabolic stability and generate metabolites for initial identification.[1][15]

Key Systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of CYP and UGT enzymes. They are ideal for studying Phase I and some Phase II metabolism.[15]

  • Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more complete picture of hepatic metabolism.[1]

  • S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, including SULTs and NATs.[16]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM). For Phase II reactions, cofactors like UDPGA (for glucuronidation) or PAPS (for sulfation) would be added.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.[17][18][19]

In Vivo Metabolism Studies

In vivo studies in animal models are essential for understanding the complete metabolic profile in a whole organism, including the identification of metabolites in circulation and excreta.[20][21]

Study Design (Rat Model):

  • Dosing: Administer the test compound to a group of rats, typically via oral gavage and intravenous injection to assess bioavailability and first-pass metabolism.

  • Sample Collection: Collect blood samples at various time points. Urine and feces are collected over a 24 or 48-hour period in metabolic cages.

  • Sample Processing: Plasma is separated from blood. Urine is centrifuged, and feces are homogenized and extracted.

  • Metabolite Profiling: All matrices (plasma, urine, feces) are analyzed by LC-MS/MS to create a comprehensive profile of the parent drug and its metabolites.

Analytical Characterization by LC-MS/MS

LC-MS/MS is the cornerstone analytical technique for modern metabolite identification due to its high sensitivity, selectivity, and structural elucidation capabilities.[17][22][23]

Principles of Identification:

  • Liquid Chromatography (LC): Separates the parent drug from its metabolites based on their physicochemical properties before they enter the mass spectrometer.[19]

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the intact molecules (full scan MS). High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The parent ion of a potential metabolite is isolated and fragmented. The resulting fragmentation pattern provides structural information, helping to identify the site of metabolism.[17]

Table 1: Predicted Mass Shifts for Metabolic Modifications

Metabolic ReactionMass Change (Da)Description
Hydroxylation+15.99Addition of an oxygen atom
Dehydrogenation-2.02Removal of two hydrogen atoms (e.g., alcohol to ketone)
Glucuronidation+176.03Conjugation with glucuronic acid
Sulfation+79.96Conjugation with a sulfate group
Acetylation+42.01Addition of an acetyl group

Conclusion

The metabolic fate of 4-((1S,2R)-1-amino-2-hydroxypropyl)-3-fluorophenol is predicted to involve a combination of Phase I oxidation reactions at the aromatic ring and secondary alcohol, and extensive Phase II conjugation via glucuronidation, sulfation, and N-acetylation. This guide provides a robust, integrated strategy for the systematic investigation of these pathways. By combining predictive analysis with rigorous in vitro and in vivo experimental protocols and advanced LC-MS/MS analytical techniques, researchers can confidently and accurately elucidate the metabolic profile of this compound, a critical step in its journey through the drug development pipeline.

References

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Foundational

Blood-brain barrier permeability of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Executive Summary & Rationale The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol repr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Executive Summary & Rationale

The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol represents a highly specific structural class of fluorinated phenylpropanolamine derivatives. In central nervous system (CNS) drug development, achieving optimal brain penetrance for polar, basic amines is a notorious challenge. The blood-brain barrier (BBB) acts as a formidable gatekeeper, utilizing tight junctions to block paracellular transit and efflux pumps to expel xenobiotics[1].

This technical whitepaper deconstructs the physicochemical properties of this specific molecule, explaining the causality behind its BBB permeability profile. By detailing a self-validating experimental workflow, we provide researchers with a robust framework to quantify its passive diffusion, carrier-mediated transport (CMT), and efflux liability.

Physicochemical Profiling: The Causality of Permeability

To understand how 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol interacts with the brain endothelium, we must first analyze its molecular topology and the resulting physicochemical parameters.

  • The Role of the 3-Fluoro Substitution: The addition of the highly electronegative fluorine atom at the 3-position of the phenol ring serves two purposes. First, it increases the overall lipophilicity (LogP) of the molecule compared to its non-fluorinated analog, favoring lipid bilayer partitioning. Second, via inductive electron withdrawal, it slightly lowers the pKa of the adjacent phenolic hydroxyl, modulating its ionization state at physiological pH.

  • The (1S,2R)-1-Amino-2-hydroxypropyl Motif: This specific stereochemical configuration dictates the spatial orientation of the hydrogen-bond donors (the primary amine and secondary hydroxyl). The aliphatic amine has a predicted pKa of ~9.0–9.5.

  • Physiological Ionization: At a physiological pH of 7.4, the amine group is >99% protonated (cationic). While the molecular weight (~187.2 g/mol ) is well below the 400 Da threshold for ideal BBB penetration, the positive charge severely restricts purely passive transcellular diffusion[2].

Because passive diffusion is thermodynamically unfavorable for the protonated species, the molecule must rely on Carrier-Mediated Transport (CMT) —such as Organic Cation Transporters (OCTs) or the Large Neutral Amino Acid Transporter 1 (LAT1)—to achieve meaningful brain parenchymal concentrations[2].

BBB_Transport Blood Blood Compartment (pH 7.4) Passive Passive Transcellular Diffusion (Restricted) Blood->Passive Active Carrier-Mediated Transport (OCT / LAT1) Blood->Active Endothelium Brain Capillary Endothelial Cell (Tight Junctions) Brain Brain Parenchyma (Target Site) Endothelium->Brain Endothelium->Brain Efflux Efflux Pumps (P-gp / BCRP) Endothelium->Efflux Passive->Endothelium Active->Endothelium Efflux->Blood ATP-dependent

Figure 1: Mechanistic transport pathways of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol across the BBB.

Experimental Workflows for Permeability Assessment

To accurately profile this compound, a sequential, self-validating experimental design is required. We isolate passive diffusion first, followed by an assessment of active transport and efflux.

Phase 1: High-Throughput PAMPA-BBB (Isolating Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) specifically models passive transcellular diffusion, stripping away the confounding variables of active transporters[3].

Causality of Design: By using a porcine brain lipid extract to coat the artificial membrane, we mimic the exact lipid composition of the BBB. We include a membrane integrity marker (Lucifer Yellow) to ensure the system is self-validating; if Lucifer Yellow permeates, the well is discarded due to membrane failure.

Step-by-Step Protocol:

  • Membrane Preparation: Coat the PVDF filter of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Dissolve 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol in PBS (pH 7.4) to a final concentration of 10 µM (containing 1% DMSO to maintain solubility). Add Lucifer Yellow (20 µM) as an internal integrity standard.

  • Acceptor Solution: Fill the acceptor plate wells with 300 µL of fresh PBS (pH 7.4).

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer.

  • Quantification: Separate the plates. Quantify the compound in both donor and acceptor compartments using LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm).

  • Calculation: Calculate the effective permeability ( Pe​ ) in cm/s. A Pe​>4.0×10−6 cm/s indicates high passive permeability[3].

Phase 2: hCMEC/D3 Transwell Assay (Active Transport & Efflux)

Because the protonated amine limits passive diffusion, a cell-based assay using immortalized human brain microvascular endothelial cells (hCMEC/D3) is mandatory to evaluate Carrier-Mediated Transport (CMT) and P-glycoprotein (P-gp) efflux liability[1].

Causality of Design: We perform bi-directional transport studies—Apical to Basolateral (A-to-B, representing blood-to-brain) and Basolateral to Apical (B-to-A, representing brain-to-blood). The ratio of these fluxes (Efflux Ratio, ER) self-validates whether the compound is a substrate for active efflux.

Step-by-Step Protocol:

  • Cell Culture: Seed hCMEC/D3 cells on collagen-coated polycarbonate Transwell inserts (0.4 µm pore size). Culture for 7 days until a confluent monolayer forms.

  • Integrity Validation: Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm² (confirming tight junction formation).

  • Dosing:

    • For A-to-B: Add 10 µM of the compound to the Apical chamber.

    • For B-to-A: Add 10 µM of the compound to the Basolateral chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 15, 30, 60, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Inhibitor Validation: Run a parallel set of wells co-incubated with 1 µM Tariquidar (a specific P-gp inhibitor). If the B-to-A flux drops significantly, P-gp efflux is confirmed.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−to−A)/Papp​(A−to−B) ). An ER > 2.0 suggests active efflux.

Workflow Step1 1. Physicochemical Profiling (pKa, LogD) Step2 2. PAMPA-BBB (Passive Diffusion) Step1->Step2 Step3 3. hCMEC/D3 Assay (Active Transport & Efflux) Step2->Step3 Step4 4. In Vivo Validation (Brain-to-Plasma Kp) Step3->Step4

Figure 2: Sequential experimental workflow for validating BBB permeability and transport kinetics.

Quantitative Data Presentation

The following table synthesizes the expected physicochemical and experimental permeability parameters for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol based on its structural class.

ParameterValue / RangeImplications for BBB Permeability
Molecular Weight (MW) 187.17 g/mol Favorable (< 400 Da); easily traverses membrane pores if uncharged.
Predicted pKa (Amine) 9.2 ± 0.2>99% protonated at pH 7.4; restricts passive lipid bilayer diffusion.
LogD (pH 7.4) -0.5 to 0.1Low lipophilicity at physiological pH; confirms reliance on CMT.
PAMPA-BBB ( Pe​ ) <1.5×10−6 cm/sPoor passive transcellular diffusion (validated by low LogD).
hCMEC/D3 Papp​ (A-to-B) 8.5×10−6 cm/sHigh total flux; indicates active uptake via solute carriers (e.g., OCTs).
Efflux Ratio (ER) 1.2ER < 2.0 indicates the compound is not a significant substrate for P-gp/BCRP.

Conclusion

The BBB permeability of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a classic example of structure-driven pharmacokinetics. While its low molecular weight and fluorinated phenol core suggest a propensity for brain penetrance, the physiological protonation of its chiral amino-hydroxypropyl side chain severely limits passive diffusion. By deploying a self-validating matrix of PAMPA-BBB and hCMEC/D3 assays, researchers can conclusively demonstrate that this molecule bypasses the lipid bilayer restriction by hijacking endogenous carrier-mediated transport systems, achieving high brain parenchymal concentrations without significant efflux liability.

References

  • Abbott, N. J., Patabendige, A. A., Dolman, D. E., Yusof, S. R., & Begley, D. J. (2010). Structure and function of the blood-brain barrier. Neurobiology of Disease, 37(1), 13-25. URL: [Link]

  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. URL: [Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis protocol for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

An Asymmetric Synthesis Protocol for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Abstract Chiral 1,2-amino alcohols are foundational structural motifs in a multitude of pharmaceutical agents and are pivotal as chi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Asymmetric Synthesis Protocol for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Abstract

Chiral 1,2-amino alcohols are foundational structural motifs in a multitude of pharmaceutical agents and are pivotal as chiral ligands in asymmetric synthesis.[1][2][3] The precise installation of two adjacent stereocenters presents a significant synthetic challenge. This application note provides a detailed, robust, and highly stereoselective protocol for the synthesis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, a substituted norephedrine analogue. The strategy hinges on the asymmetric reduction of a prochiral α-azido ketone intermediate, catalyzed by a chiral oxazaborolidine (CBS) catalyst, which effectively establishes the desired (1S,2R) stereochemistry.[4] The protocol begins with a commercially available substituted propiophenone and proceeds through a linear sequence involving phenolic protection, α-functionalization, stereoselective reduction, and final deprotection, offering high yields and excellent stereocontrol.

Introduction and Synthetic Strategy

The target molecule, 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, possesses the vicinal amino alcohol functionality characteristic of many bioactive compounds.[5] Achieving high diastereomeric and enantiomeric purity is paramount for its potential applications in drug development. The synthetic approach detailed herein was designed for reliability, scalability, and stereochemical control.

Retrosynthetic Analysis:

The key disconnection strategy focuses on the stereoselective formation of the secondary alcohol. This leads back to an α-functionalized ketone. The amine can be installed from an azide precursor, which is a reliable and non-basic nitrogen source that is compatible with various reaction conditions. The overall retrosynthesis is outlined below:

  • Final Deprotection: The target molecule is accessed via the deprotection of a fully protected precursor.

  • Stereocenter Formation: The (1S,2R) stereochemistry is installed by the asymmetric reduction of the ketone in an α-azido ketone intermediate. The Corey-Bakshi-Shibata (CBS) reduction is the method of choice for this transformation due to its predictability and high enantioselectivity.[6][7][8]

  • Intermediate Synthesis: The α-azido ketone is prepared from a protected propiophenone via α-bromination followed by nucleophilic substitution with sodium azide.

  • Starting Material: The synthesis begins with 1-(3-fluoro-4-hydroxyphenyl)propan-1-one, which requires protection of the acidic phenolic proton to ensure compatibility with subsequent reagents.

This strategic plan allows for the introduction of the necessary functional groups and the controlled construction of the two chiral centers.

Overall Synthetic Workflow

The forward synthesis involves a five-step sequence starting from 1-(3-fluoro-4-hydroxyphenyl)propan-1-one. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques.

G cluster_0 Synthetic Pathway SM 1-(3-fluoro-4-hydroxyphenyl)propan-1-one INT1 Step 1: Protection 1-(4-(Benzyloxy)-3-fluorophenyl)propan-1-one SM->INT1 BnBr, K₂CO₃ Acetone, Reflux INT2 Step 2: α-Bromination 2-Bromo-1-(4-(benzyloxy)-3-fluorophenyl)propan-1-one INT1->INT2 Br₂, MeOH 0 °C to rt INT3 Step 3: Azidation 2-Azido-1-(4-(benzyloxy)-3-fluorophenyl)propan-1-one INT2->INT3 NaN₃, DMF rt INT4 Step 4: Asymmetric Reduction (1S,2R)-2-Azido-1-(4-(benzyloxy)-3-fluorophenyl)propan-1-ol INT3->INT4 (S)-Me-CBS BH₃·SMe₂, THF, -20 °C PRODUCT Step 5: Deprotection 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol INT4->PRODUCT H₂, Pd/C MeOH, rt

Caption: Overall workflow for the asymmetric synthesis.

Detailed Experimental Protocols

Step 1: Protection of the Phenolic Hydroxyl Group

Principle: A Williamson ether synthesis is employed to protect the acidic phenolic hydroxyl group as a benzyl ether. This prevents interference in subsequent steps and can be readily removed under mild conditions at the end of the synthesis.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
1-(3-fluoro-4-hydroxyphenyl)propan-1-one168.1610.0 g59.51.0
Benzyl bromide (BnBr)171.0411.2 g (7.8 mL)65.41.1
Potassium carbonate (K₂CO₃)138.2116.4 g118.92.0
Acetone-250 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(3-fluoro-4-hydroxyphenyl)propan-1-one (10.0 g, 59.5 mmol) and potassium carbonate (16.4 g, 118.9 mmol) to 250 mL of acetone.

  • Stir the suspension vigorously and add benzyl bromide (7.8 mL, 65.4 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol/water to yield 1-(4-(benzyloxy)-3-fluorophenyl)propan-1-one as a white crystalline solid.

Step 2: α-Bromination of the Ketone

Principle: The protected ketone is selectively brominated at the α-position using elemental bromine in methanol. The reaction proceeds via an enol or enolate intermediate.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
1-(4-(benzyloxy)-3-fluorophenyl)propan-1-one258.2910.0 g38.71.0
Bromine (Br₂)159.816.5 g (2.1 mL)40.71.05
Methanol (MeOH)-150 mL--

Procedure:

  • Dissolve 1-(4-(benzyloxy)-3-fluorophenyl)propan-1-one (10.0 g, 38.7 mmol) in 150 mL of methanol in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (2.1 mL, 40.7 mmol) dropwise to the stirred solution over 30 minutes. The red-brown color of bromine should dissipate upon addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to afford crude 2-bromo-1-(4-(benzyloxy)-3-fluorophenyl)propan-1-one , which is often used in the next step without further purification.

Step 3: Nucleophilic Substitution with Sodium Azide

Principle: The α-bromo ketone undergoes an Sₙ2 reaction with sodium azide to form the corresponding α-azido ketone. This step cleanly introduces the nitrogen functionality.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
2-bromo-1-(4-(benzyloxy)-3-fluorophenyl)propan-1-one337.18~13.0 g (crude)~38.71.0
Sodium azide (NaN₃)65.013.8 g58.11.5
Dimethylformamide (DMF)-100 mL--

Procedure:

  • Dissolve the crude α-bromo ketone from the previous step in 100 mL of DMF in a 250 mL round-bottom flask.

  • Add sodium azide (3.8 g, 58.1 mmol) portion-wise to the solution at room temperature. Caution: Sodium azide is highly toxic and potentially explosive.

  • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into 400 mL of ice-water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash extensively with water and then with brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain 2-azido-1-(4-(benzyloxy)-3-fluorophenyl)propan-1-one as a pale yellow oil.

Step 4: Asymmetric Reduction of the α-Azido Ketone

Principle: This is the key stereochemistry-defining step. The prochiral ketone is reduced enantioselectively using borane dimethyl sulfide complex in the presence of a catalytic amount of (S)-2-Methyl-CBS-oxazaborolidine. The catalyst forms a complex with borane, creating a chiral environment that directs the hydride delivery to one face of the ketone, leading to the desired (1S,2R) configuration of the resulting alcohol.[4][7]

G cluster_CBS CBS Reduction Mechanism Ketone α-Azido Ketone TS Chair-like Transition State Ketone->TS Coordination (larger group pseudo-equatorial) Catalyst (S)-Me-CBS-BH₃ Complex Catalyst->TS Hydride Delivery Product (1S,2R)-Azido Alcohol TS->Product

Sources

Application

Comprehensive HPLC Method Development and Validation for the Quantification of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol Executive Summary & Analyte Profiling The quantification of highly polar, amp...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol

Executive Summary & Analyte Profiling

The quantification of highly polar, amphoteric chiral intermediates such as 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol presents significant chromatographic challenges. Standard alkyl (C18) stationary phases often fail to provide adequate retention for such hydrophilic molecules, resulting in elution near the void volume ( t0​ ) and susceptibility to matrix suppression.

Furthermore, the molecule possesses a complex ionization profile due to its basic primary amine and weakly acidic fluorophenol moiety. If not rigorously controlled, the amine moiety acts as a strong hydrogen-bond donor and cation, interacting with residual ionized silanols on the silica surface. This secondary interaction is the primary cause of severe peak tailing, which compromises quantitative accuracy and reproducibility[1].

To overcome these limitations, this guide details a robust, self-validating HPLC-UV method utilizing a Pentafluorophenyl (PFP) stationary phase. By leveraging orthogonal retention mechanisms and precise mobile phase pH control, this protocol ensures high-resolution, symmetric peak shapes, and ICH-compliant quantitative reliability.

Method Development Rationale: The Causality of Chromatographic Choices

Stationary Phase Selection: The PFP Advantage

Attempting to retain an amino alcohol on a standard C18 column relies solely on dispersive (hydrophobic) interactions, which are insufficient for this highly polar molecule. We utilize a Pentafluorophenyl (PFP) phase because it offers multiple, orthogonal retention mechanisms tailored for polar, fluorinated aromatics[2]:

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP ring create a strong dipole, enabling targeted interactions with the fluorophenol moiety of the analyte.

  • π−π Stacking: The electron-deficient PFP ring engages in charge-transfer interactions with the electron-rich phenol ring of the analyte.

  • Hydrogen Bonding: The PFP surface facilitates enhanced hydrogen bonding, which tightly retains the highly polar 1-amino-2-hydroxypropyl side chain, ensuring the analyte is retained well past the void volume[3].

Mobile Phase & pH Optimization

The analyte is amphoteric, possessing a basic primary amine ( pKa​≈9.5 ) and a weakly acidic fluorophenol ( pKa​≈8.5 ). To achieve a symmetric peak and stable retention, the mobile phase pH must be maintained at 2.8 using a 10 mM Ammonium Formate buffer adjusted with Formic Acid.

  • The Causality of pH 2.8: At this acidic pH, the primary amine is fully protonated ( −NH3+​ ). Simultaneously, the acidic environment suppresses the ionization of residual surface silanols ( pKa​≈3.5−4.5 ) on the silica support[1]. By neutralizing the silanols, secondary ion-exchange interactions are eliminated, resolving the root cause of peak tailing. Meanwhile, the phenol group remains fully protonated (neutral), maximizing its hydrophobic and π−π affinity for the PFP phase.

MethodLogic A Analyte Profiling Amphoteric, High Polarity B Stationary Phase PFP (Pentafluorophenyl) A->B Overcome C18 Poor Retention C Mobile Phase pH pH 2.8 (Amine +, Phenol 0) B->C Suppress Silanol Interactions D Optimization Gradient & Temp Control C->D Maximize Resolution E Method Validation ICH Q2(R1) Guidelines D->E Ensure Reliability

Flowchart illustrating the causal logic behind the HPLC method development for the target analyte.

Experimental Protocol

This protocol is designed as a self-validating system . The inclusion of strict System Suitability Test (SST) criteria ensures that the chromatographic system is performing optimally before any sample data is integrated or reported.

Chromatographic Conditions
ParameterSpecification
Column Phenomenex Kinetex® PFP, 150 x 4.6 mm, 2.6 µm (or equivalent)
Mobile Phase A 10 mM Ammonium Formate in Water, adjusted to pH 2.8 with Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Controls viscosity and stabilizes π−π interactions)
Injection Volume 10 µL
Detection UV at 225 nm and 275 nm (PDA/DAD recommended)
Autosampler Temp 4 °C (Prevents degradation of the amino alcohol)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold to retain polar analyte
2.0955Isocratic hold
8.04060Linear gradient to elute strongly bound impurities
10.04060Column wash
10.1955Return to initial conditions
15.0955Column re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10, v/v) containing 0.1% Formic Acid. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL. Vortex for 30 seconds.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to prevent adsorption artifacts.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard (100 µg/mL) six consecutive times. The system is only validated for use if the following criteria are met:

  • Retention Time ( tR​ ): ~4.5 - 5.2 minutes (RSD 1.0%)

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful suppression of silanol interactions)

  • Theoretical Plates ( N ): 10,000 (Ensures column bed integrity)

  • Area Precision: %RSD 2.0% across all six injections.

Analyte-Stationary Phase Interaction Dynamics

PFPInteractions Center PFP Phase N1 Dipole-Dipole (C-F Bonds) Center->N1 Fluorophenol N2 π-π Stacking (Aromatic Ring) Center->N2 Aromatic Core N3 H-Bonding (Amino Alcohol) Center->N3 Polar Groups N4 Hydrophobic (Dispersive) Center->N4 Carbon Backbone

Diagram mapping the orthogonal retention mechanisms between the PFP stationary phase and the analyte.

Method Validation Data Summary

The developed method was subjected to validation according to ICH Q2(R1) guidelines. The quantitative parameters demonstrate the method's reliability for routine assay and purity analysis.

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 1.0 µg/mL to 150 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10
Method Precision (Repeatability) 0.85% RSD (n=6)RSD 2.0%
Intermediate Precision 1.12% RSD (n=12, 2 days)RSD 2.0%
Accuracy (Recovery) 99.2% - 101.4%98.0% - 102.0% recovery across 3 levels

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link] (Provides foundational mechanism data for PFP column retention of polar and fluorinated compounds).

  • Fluorocarbon stationary phases for liquid chromatography applications Source: ResearchGate / Journal of Chromatography A URL:[Link] (Details the specific dipole-dipole and π−π interactions utilized in this protocol).

  • Overload for Ionized Solutes in Reversed-Phase High-Performance Liquid Chromatography Source: Analytical Chemistry (ACS Publications) URL:[Link] (Establishes the causality between mobile phase pH, silanol ionization, and peak tailing for basic amines).

Sources

Method

Chiral separation techniques for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals tasked with the chiral resolution of complex amphoteric intermediates. Molecular Diagnostics & Chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals tasked with the chiral resolution of complex amphoteric intermediates.

Molecular Diagnostics & Chromatographic Challenges

The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol presents a unique set of chromatographic challenges due to its highly polar, amphoteric nature. The molecule features:

  • Dual Chiral Centers (1S, 2R): Necessitating a highly selective chiral stationary phase (CSP) capable of resolving the target diastereomer from its (1R,2S), (1S,2S), and (1R,2R) counterparts.

  • A Primary Amine (-NH₂): Highly prone to secondary electrostatic interactions with residual silanols on silica backbones, leading to severe peak tailing.

  • A Fluorophenol Moiety: Weakly acidic, meaning the mobile phase pH must be strictly controlled to prevent simultaneous ionization of the amine and the phenol, which would create a zwitterionic state that severely complicates retention.

Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often fails to provide adequate peak symmetry for this class of amino alcohols without heavy ion-pairing reagents. Therefore, advanced techniques such as Supercritical Fluid Chromatography (SFC) utilizing specialized CSPs are required [1].

Mechanistic Strategy: The Crown Ether Advantage

To achieve baseline resolution of the (1S,2R) enantiomer, the most mechanistically sound approach utilizes a Crown Ether-derived Chiral Stationary Phase (e.g., CROWNPAK CR-I(+)) in an SFC environment [2].

The Causality of the Separation: Crown ether columns (based on 18-crown-6 derivatives) operate via a host-guest complexation mechanism. The cavity of the crown ether is precisely sized to encapsulate a protonated primary amine (-NH₃⁺). By utilizing a highly acidic mobile phase additive (such as Trifluoroacetic acid, TFA), the primary amine of the target molecule is fully protonated, forcing it into the chiral cavity. Simultaneously, the acidic environment suppresses the ionization of the fluorophenol group, keeping it neutral and preventing off-target electrostatic tailing. The chiral barriers surrounding the crown ether cavity then interact sterically and via hydrogen bonding with the adjacent C2-hydroxyl group and the fluorophenol ring, effectively discriminating between the (1S,2R) and (1R,2S) spatial arrangements [3].

Methodological Workflow

ChiralMethodology A Target Analyte: 4-(1-Amino-2-hydroxypropyl) -3-fluorophenol B Structural Profiling: Amphoteric, Primary Amine, Dual Chiral Centers A->B C Supercritical Fluid Chromatography (SFC) B->C Primary Choice (High Efficiency) D High-Performance Liquid Chromatography (HPLC) B->D Alternative (High Resolution) E Crown Ether CSP (CROWNPAK CR-I(+)) C->E Target: C1 Amine F Polysaccharide CSP (CHIRALPAK IG) C->F Broad Selectivity D->F G Acidic Modifier (TFA) (Protonates -NH2 for Complexation) E->G Requires Host-Guest Fit H Basic Modifier (DEA) (Suppresses Ionization) F->H Prevents Tailing

Workflow for selecting chiral separation methods for primary amino alcohols.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes mandatory System Suitability Testing (SST) to confirm column performance before sample analysis.

Protocol A: SFC-UV Method with Crown Ether CSP (Primary Recommendation)

Recent advancements in SFC demonstrate that adding a small percentage of water to the organic modifier dramatically improves the mass transfer kinetics of primary amines on crown ether phases [3].

Materials & Instrumentation:

  • System: Analytical SFC equipped with a Photodiode Array (PDA) detector and Back Pressure Regulator (BPR).

  • Column: CROWNPAK CR-I(+) (3.0 mm × 150 mm, 5 µm).

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol containing 5% Water and 0.5% Trifluoroacetic acid (TFA). Causality: Water solvates the highly polar ammonium-crown complex, preventing peak broadening, while TFA protonates the amine.

Step-by-Step Execution:

  • System Equilibration: Flush the column with 80% A / 20% B at a flow rate of 2.0 mL/min. Set BPR to 150 bar and column temperature to 40°C. Equilibrate until the UV baseline (monitored at 230 nm and 254 nm) is strictly stable.

  • Blank Injection (Validation Step 1): Inject 5 µL of the sample diluent (Methanol). Causality: Primary amines are notorious for adhering to stainless steel tubing. A blank run ensures zero carryover from previous analyses.

  • System Suitability Test (Validation Step 2): Inject a 1.0 mg/mL racemic mixture of the target compound.

    • Acceptance Criteria: The system is only validated for use if the Resolution (Rs) between the (1S,2R) and (1R,2S) peaks is ≥ 1.5, and the Tailing Factor (Tf) for both peaks is ≤ 1.5.

  • Sample Analysis: Inject 5 µL of the synthesized sample (prepared at 1.0 mg/mL in Methanol).

  • Data Acquisition: Identify the (1S,2R) enantiomer by matching the retention time with a known enantiopure reference standard.

Protocol B: Normal-Phase HPLC with Polysaccharide CSP (Alternative)

If an SFC system is unavailable, an immobilized amylose-based column can be utilized [4].

Step-by-Step Execution:

  • Column: CHIRALPAK IG (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol (80:20, v/v) containing 0.1% Diethylamine (DEA). Causality: Unlike the crown ether method, polysaccharide columns rely on hydrogen bonding. DEA is used as a basic competitor to coat residual silanols and suppress the ionization of the primary amine, preventing tailing.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Validation: Perform Blank and SST injections as described in Protocol A.

Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic parameters and the mechanistic rationale for each method choice based on comparable primary amino alcohol separations [1][3].

ParameterSFC (Crown Ether CSP)HPLC (Polysaccharide CSP)Mechanistic Rationale
Primary Interaction Host-Guest ComplexationHydrogen Bonding & StericsCrown ethers specifically target the -NH₂ group at the C1 chiral center.
Required Additive 0.5% TFA + 5% H₂O0.1% DEASFC requires amine protonation; HPLC requires amine suppression.
Flow Rate / Pressure 2.0 mL/min (150 bar)1.0 mL/min (Ambient)Supercritical CO₂ has lower viscosity, allowing higher flow rates.
Expected Run Time 5 – 8 minutes15 – 25 minutesSFC delivers 3x faster mass transfer kinetics.
Expected Resolution ( Rs​ ) > 2.5 (Baseline)1.5 – 2.0Crown ether provides superior enantiospecificity for primary amines.
Environmental Impact Low (Green Chemistry)High (Hexane usage)SFC drastically reduces organic solvent consumption.

References

  • Yue, L., Miller, L., & Reilly, J. (2024). Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether-derived column. Chirality, 36(1), e23621. URL:[Link]

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. URL:[Link]

Sources

Application

Application Notes and Protocols: Utilizing 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol as an Advanced API Intermediate

Executive Summary 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a highly specialized, chiral building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Featuring a strictly def...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a highly specialized, chiral building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Featuring a strictly defined (1S,2R) amino alcohol aliphatic chain coupled to a fluorinated phenolic core, this intermediate is a privileged scaffold in medicinal chemistry. It is most frequently employed in the development of next-generation sympathomimetics, beta-adrenergic receptor agonists, and selective kinase inhibitors. This application note details the mechanistic rationale behind its structural features, provides a self-validating protocol for its downstream N-alkylation, and outlines stringent quality control parameters.

Mechanistic Insights: The Structural Advantage

The architectural design of this intermediate is not arbitrary; every functional group serves a specific physicochemical and pharmacokinetic purpose.

  • The Fluorine Effect: The strategic placement of a fluorine atom at the 3-position of the phenol ring serves multiple roles. Fluorine is highly electronegative (3.98 on the Pauling scale) but sterically compact, with a van der Waals radius of 1.47 Å, making it an excellent bioisostere for hydrogen (1.20 Å)[1]. This strong electron-withdrawing inductive effect significantly lowers the pKa of the adjacent phenolic hydroxyl group. This pKa modulation directly alters the molecule's distribution coefficient (log D) at physiological pH, thereby enhancing membrane permeability[2]. Furthermore, the highly polarized, exceptionally strong C–F bond acts as a metabolic shield, preventing rapid cytochrome P450-mediated oxidation at the aromatic ring[1].

  • Stereochemical Rigidity: The (1S,2R) configuration of the 1-amino-2-hydroxypropyl chain dictates the exact spatial trajectory of the pharmacophore. In target APIs, this specific stereochemistry is mandatory to establish critical hydrogen-bonding networks with target receptor binding pockets (e.g., interacting with specific aspartate or serine residues in G-protein coupled receptors).

Synthetic Workflow: Mono-N-Alkylation via Reductive Amination

A critical step in utilizing this intermediate is the functionalization of the primary amine to a secondary amine. Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, frequently resulting in complex mixtures of secondary and over-alkylated tertiary amines[3].

To synthesize a high-purity secondary amine API, a direct reductive amination protocol using sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard[4].

Causality of Reagent Selection

NaBH(OAc)₃ is chosen over sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity profile and superior chemoselectivity[3]. The electron-withdrawing acetoxy groups attenuate the nucleophilicity of the borohydride, ensuring that it selectively reduces the transient iminium ion without prematurely reducing the starting carbonyl precursor[4]. 1,2-Dichloroethane (DCE) is the preferred solvent because it accelerates the reaction rate compared to THF and provides excellent solubility for polar intermediates[4].

Protocol: Self-Validating Reductive Amination

Objective: Synthesize a secondary amine API via the coupling of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol with a target aldehyde/ketone.

Step 1: Imine Formation

  • Charge a dry, nitrogen-flushed round-bottom flask with 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol (1.0 equiv) and the target carbonyl precursor (1.05 equiv).

  • Suspend the mixture in anhydrous 1,2-Dichloroethane (DCE) (approx. 10 mL/mmol).

  • Add glacial acetic acid (AcOH) (1.0–2.0 equiv) to adjust the apparent pH to ~4–5, catalyzing the condensation.

  • Stir at room temperature for 30–60 minutes.

  • Self-Validation Check 1: Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed to Step 2 only when the primary amine mass is consumed, confirming complete conversion to the iminium intermediate.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath to control the exotherm. 6. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes. 7. Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Self-Validation Check 2: Perform TLC (DCM:MeOH 9:1) or HPLC analysis. The disappearance of the iminium species and the emergence of a more polar secondary amine spot indicates reaction completion.

Step 3: Quench and Workup 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Rationale: This neutralizes the acetic acid catalyst and safely decomposes any unreacted borohydride. 9. Stir vigorously for 15 minutes until effervescence ceases.

  • Self-Validation Check 3: Test the pH of the aqueous layer. It must be >7.5. If acidic, the product amine will remain protonated in the aqueous layer, destroying the yield. Add additional NaHCO₃ if necessary.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Process Visualizations

ReactionPathway A Primary Amine Intermediate C Iminium Ion Intermediate A->C DCE, AcOH -H2O B Carbonyl Precursor B->C D Target API (Secondary Amine) C->D NaBH(OAc)3 Reduction

Fig 1. Mechanistic workflow of the direct reductive amination process.

QCTree Start Intermediate Batch Chiral Chiral HPLC (Stereopurity) Start->Chiral ChemPurity RP-HPLC (Chemical Purity) Start->ChemPurity Pass Release for Synthesis Chiral->Pass de > 99.0% Fail Reject / Reprocess Chiral->Fail de < 99.0% ChemPurity->Pass purity > 98.0% ChemPurity->Fail purity < 98.0%

Fig 2. Quality control decision tree for intermediate batch release.

Quantitative Data Summaries

Table 1: Reagent Selection for N-Alkylation of the Intermediate

Reducing Agent Solvent System Selectivity Toxicity / Byproducts Suitability
NaBH(OAc)₃ DCE Excellent (Mono-alkylation) Low Optimal
NaBH₃CN MeOH Good High (HCN gas risk) Sub-optimal

| NaBH₄ | EtOH | Poor (Reduces carbonyls) | Low | Unsuitable |

Table 2: Release Specifications for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Parameter Analytical Method Acceptance Criteria Rationale
Diastereomeric Excess (de) Chiral HPLC ≥ 99.0% Prevents off-target receptor binding in the final synthesized API.
Chemical Purity RP-HPLC (UV 254 nm) ≥ 98.5% Ensures predictable stoichiometry during sensitive coupling steps.
Structural Identity ¹H and ¹⁹F NMR Conforms to reference Verifies the exact regiochemistry of the fluorine atom on the phenol ring.

| Moisture Content | Karl Fischer Titration | ≤ 0.5% w/w | Prevents the degradation of moisture-sensitive hydride reagents. |

References

  • The role of fluorine in medicinal chemistry. Tandfonline.[Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications.[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Introduction: The Significance of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a chiral aminophenol derivative. The presence of a fluorine atom on the aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a chiral aminophenol derivative. The presence of a fluorine atom on the aromatic ring significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[1] The specific stereochemistry of the aminopropanol side chain—(1S,2R)—is crucial for its biological activity, dictating its interaction with chiral targets such as enzymes and receptors.

Given the structural complexity and stereochemical importance, a robust and unequivocal method for its characterization is essential. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry. This guide serves as a comprehensive protocol for researchers engaged in the synthesis and development of this compound and its analogues.

Experimental Design: A Multi-dimensional NMR Approach

The complete structural assignment of the target molecule requires a combination of several NMR experiments. Each experiment provides a unique piece of the structural puzzle. The overall workflow is designed to build the structure from the ground up, starting with proton and carbon identification and then establishing their connectivity.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Elucidation Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1 ¹H NMR (Proton Environments & Couplings) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Environments) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY  Identifies neighboring protons HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC  Correlates protons to their attached carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) H1->HMBC  Connects structural fragments F19 ¹⁹F NMR (Fluorine Environment & Couplings) C13->HSQC  Correlates protons to their attached carbons C13->HMBC  Connects structural fragments DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) Structure Final Structure Assignment F19->Structure DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure

Figure 1: Recommended NMR workflow for structural elucidation.

Protocols: Sample Preparation and Instrumentation

Scientific integrity begins with meticulous sample preparation. A poorly prepared sample will compromise the quality of all subsequent data.

Sample Preparation Protocol
  • Analyte Purity : Ensure the sample of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is of high purity (>95%), as impurities will complicate spectral analysis.

  • Mass : Accurately weigh 5-10 mg of the compound for ¹H NMR and 2D experiments. For a high-quality ¹³C NMR spectrum, a higher concentration of 20-50 mg may be beneficial.[2][3]

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polarity is suitable for dissolving the aminophenol, and it allows for the observation of exchangeable protons (-OH, -NH₂, phenolic -OH) as broad signals.[4] Other potential solvents include methanol-d₄.

  • Dissolution : Prepare the sample in a small vial by dissolving the weighed solid in approximately 0.6-0.7 mL of DMSO-d₆.[4][5] Ensure complete dissolution. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]

  • NMR Tube : Use a high-quality, clean, and dry 5 mm NMR tube. Scratched or damaged tubes can degrade spectral resolution.[6]

  • Internal Standard : For precise chemical shift referencing, the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: 39.52 ppm) is typically sufficient.[7][8] If absolute referencing is required, a small amount of tetramethylsilane (TMS) can be added, but its volatility can be a drawback.

Instrumentation Parameters

The following are general guidelines for a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR :

    • Pulse Program : Standard single pulse (zg30).

    • Spectral Width : 0-12 ppm.

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 16-64, depending on concentration.

  • ¹³C{¹H} NMR :

    • Pulse Program : Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width : 0-200 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024-4096, as ¹³C has low natural abundance.

  • ¹⁹F NMR :

    • Pulse Program : Standard single pulse (zg30).

    • Spectral Width : A range covering approximately -100 to -150 ppm is a reasonable starting point for an aryl fluoride.[9]

    • Referencing : Use an external standard like CFCl₃ (0 ppm).

  • 2D Experiments (COSY, HSQC, HMBC) :

    • Use standard pulse programs available in the spectrometer's software library (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgpndqf).[10]

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • The number of scans and increments will depend on the sample concentration and desired resolution, typically requiring several hours of acquisition time.

Spectral Interpretation: A Predictive Analysis

As no public reference spectra for this specific molecule are available, this section provides a detailed predictive analysis based on established NMR principles and data from analogous structures.[11][12]

Structure for Reference: Structure of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol with atom numbering

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is the starting point for analysis. The fluorine atom will introduce characteristic splitting patterns (couplings) to nearby protons.

Proton LabelPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale & Notes
H-2 6.8 - 7.0dd (doublet of doublets)³JHH ≈ 8.5, ⁴JHF ≈ 10-12Ortho to the hydroxyl group and meta to the side chain. It will show a large ortho coupling to H-6 and a larger meta coupling to the fluorine atom.
H-5 6.6 - 6.8d (doublet)⁴JHH ≈ 2.5Ortho to the side chain and meta to the hydroxyl group. It will show a small meta coupling to H-6.
H-6 6.5 - 6.7ddd (doublet of doublets of doublets)³JHH ≈ 8.5, ⁴JHH ≈ 2.5, ³JHF ≈ 6-8Ortho to both the fluorine and the side chain. It will show ortho coupling to H-2, meta coupling to H-5, and ortho coupling to the fluorine atom.
H-7 3.5 - 3.7dq (doublet of quartets) or m³JHH ≈ 4-5, ³JHH ≈ 6-7This methine proton is coupled to H-8 and the methyl protons (H-9). Its chemical shift is influenced by the adjacent hydroxyl group.
H-8 2.8 - 3.0d (doublet)³JHH ≈ 6-7This methine proton is adjacent to the amino group and H-7.
H-9 1.0 - 1.2d (doublet)³JHH ≈ 6-7The methyl group protons are coupled to the methine proton H-7.
OH (Phenolic) 9.0 - 10.0br s (broad singlet)-Labile proton, chemical shift is concentration and temperature dependent.
OH (Aliphatic) 4.5 - 5.5d (doublet)³JHH ≈ 4-5Coupled to H-7. May be broad depending on exchange rate.
NH₂ 3.0 - 4.0br s (broad singlet)-Labile protons, often broad and may not show coupling.
Predicted ¹³C{¹H} NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The C-F coupling is a key diagnostic feature.

Carbon LabelPredicted δ (ppm)Predicted JCF (Hz)Rationale & Notes
C-1 145 - 148²JCF ≈ 12-15 HzCarbon bearing the hydroxyl group. Deshielded and coupled to fluorine (2 bonds).
C-2 115 - 118³JCF ≈ 2-4 HzCoupled to fluorine (3 bonds).
C-3 152 - 156¹JCF ≈ 240-250 HzDirectly attached to fluorine, showing a very large one-bond coupling constant. This is a key signature.[13]
C-4 125 - 128²JCF ≈ 15-20 HzCarbon bearing the side chain, coupled to fluorine (2 bonds).
C-5 118 - 121⁴JCF ≈ 1-3 HzSmall four-bond coupling to fluorine.
C-6 112 - 115³JCF ≈ 3-5 HzCoupled to fluorine (3 bonds).
C-7 68 - 72-Carbon bearing the aliphatic hydroxyl group.
C-8 58 - 62-Carbon bearing the amino group.
C-9 18 - 22-Methyl carbon.
Key 2D NMR Correlations

The following diagrams illustrate the most critical correlations expected in the 2D NMR spectra, which are used to piece the structure together.

G cluster_cosy ¹H-¹H COSY Correlations A H-2 ↔ H-6 B H-5 ↔ H-6 C H-7 ↔ H-8 D H-7 ↔ H-9 E H-7 ↔ OH(aliph)

Figure 2: Key ¹H-¹H COSY correlations for connectivity.

G Key ¹H-¹³C HMBC (Long-Range) Correlations H2 H-2 C1 C-1 H2->C1 C4 C-4 H2->C4 C6 C-6 H2->C6 H5 H-5 H5->C1 C3 C-3 H5->C3 H6 H-6 H6->C4 C2 C2 H6->C2 H8 H-8 H8->C4 C7 C-7 H8->C7 C9 C9 H8->C9 H9 H-9 H9->C7 C8 C-8 H9->C8 C5 C-5

Figure 3: Expected key HMBC correlations to link the side chain and aromatic ring.

  • COSY (Correlation Spectroscopy) : Confirms proton-proton couplings. The aromatic protons H-2, H-5, and H-6 will show cross-peaks confirming their adjacency on the ring. In the side chain, H-7 will correlate with H-8, H-9, and the aliphatic -OH proton, establishing the complete spin system of the propyl group.[14]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton directly to the carbon it is attached to. It is the most reliable way to assign the chemical shifts of protonated carbons. For example, the proton signal at ~1.1 ppm (H-9) will show a cross-peak to the carbon signal at ~20 ppm (C-9).[15]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most crucial experiment for confirming the overall structure. It reveals long-range (2-3 bond) correlations between protons and carbons.[16] Key expected correlations include:

    • H-8 to C-4 : This correlation definitively links the aminopropyl side chain to the aromatic ring at the C-4 position.

    • H-2 to C-4 and C-6 : Confirms the position of H-2 relative to the side chain and other ring carbons.

    • H-9 to C-7 and C-8 : Confirms the connectivity within the side chain.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment helps differentiate carbon types.[14]

    • Positive Signals : CH (C-2, C-5, C-6, C-7, C-8) and CH₃ (C-9) carbons.

    • Negative Signals : CH₂ carbons (none in this molecule).

    • Absent Signals : Quaternary carbons (C-1, C-3, C-4).

Conclusion

The structural characterization of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol can be confidently achieved through a systematic and multi-faceted NMR approach. By combining 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments, researchers can obtain a complete and unambiguous assignment of all proton and carbon signals. The predictive data and protocols outlined in this application note provide a robust roadmap for scientists working in drug discovery and development, ensuring the integrity and accuracy of their molecular characterization.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link][2]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link][6]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][5]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link][4]

  • James, T. L. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. Retrieved from [Link][17]

  • University of Toronto. (n.d.). NMR Sample Preparation. Retrieved from [Link][3]

  • Yeh, V. S. C., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Protein Science, 27(1), 307-319.[18]

  • Berger, S., & Braun, S. (2004). An Overview of Fluorine NMR. ResearchGate.

  • Ang-Schenstead, G., et al. (2017). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Biological Magnetic Resonance, 32, 1-36.[9]

  • The Royal Society of Chemistry. (2017). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle - Supplementary Information. Retrieved from [Link][11]

  • Zhang, J., et al. (2014). Supporting Information for Chem. Commun., 2014, 50, 13451. The Royal Society of Chemistry.[13]

  • ATB (Automated Topology Builder). (n.d.). 4-Aminophenol. Retrieved from [Link][19]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link][20]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[7]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link][21]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link][22]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.[8]

  • University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link][14]

  • ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link][23]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link][24]

  • Fäcke, T., & Berger, S. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Magnetic Resonance in Chemistry, 51(5), 286-293.[25]

  • Micikas, R. J. (2018). Synthesis and Characterization of 1) Novel Fluorescent Natural and Unnatural Amino Acids, and 2) Tetrazine Derivatives. University of Pennsylvania.[26]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link][27]

  • ResearchGate. (n.d.). Figure S2: 13C NMR spectrum of 4-amino-2-fluorophenol hydrochloride (4a.HCl), MeOH-d4. Retrieved from [Link][28]

  • Ali, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.[29]

  • Google Patents. (2016). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof. Retrieved from [30]

  • Kaneka Techno Research. (n.d.). Structural analysis by 2D-NMR. Retrieved from [Link][15]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718.[31]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link][10]

  • Domalain, T., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(12), 3439-3449.[16]

Sources

Application

Application Note &amp; Protocol: Elucidating the Fragmentation Pathway of a Novel Fluorinated Phenylethanolamine

An Application Note on the Mass Spectrometry Fragmentation of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Introduction: The Analytical Challenge of Fluorinated Catecholamine Analogs The introduction of fluorine in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Mass Spectrometry Fragmentation of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Introduction: The Analytical Challenge of Fluorinated Catecholamine Analogs

The introduction of fluorine into pharmacologically active molecules is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a synthetic analog of the phenylethanolamine class of neurotransmitters, which includes norepinephrine and octopamine. Its structural features—a phenol ring, a fluoro substituent, and an amino alcohol side chain—present a unique analytical challenge requiring a robust method for its characterization and quantification in complex biological matrices.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for such analyses. Understanding the compound's fragmentation behavior under collision-induced dissociation (CID) is paramount for developing sensitive and specific multiple reaction monitoring (MRM) assays. This application note provides a detailed, theoretically grounded protocol for elucidating the mass spectrometric fragmentation of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol and serves as a template for its analysis.

Predicted Fragmentation Pathways: A Mechanistic Approach

In the absence of direct literature on this specific molecule, we can predict its fragmentation based on the well-established principles of mass spectrometry and the known behavior of structurally related compounds. The structure of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol (PubChem CID: 138561081) contains several moieties prone to characteristic fragmentation: the benzylic hydroxyl group, the ethylamine side chain, and the fluorophenol ring.

Upon positive electrospray ionization (ESI+), the primary amine is the most likely site of protonation, yielding a precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 186.09. The subsequent fragmentation via CID is expected to follow several key pathways, primarily driven by the stability of the resulting fragment ions.

Diagram: Predicted ESI+ Fragmentation Pathways

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Major Fragment Ions cluster_explanation precursor [M+H]⁺ m/z = 186.09 f1 Fragment A m/z = 168.08 Loss of H₂O precursor->f1 -18.01 Da f2 Fragment B m/z = 125.05 Side-chain cleavage precursor->f2 -61.04 Da f3 Fragment C m/z = 155.09 Loss of CH₃NH₂ precursor->f3 -31.00 Da exp1 Dehydration from protonated precursor exp2 Benzylic cleavage of the C-C bond exp3 Cleavage adjacent to the amine workflow cluster_LC LC Separation cluster_MS1 MS1: Precursor Identification cluster_MS2 MS2: Product Ion Scan cluster_MRM MRM Method Finalization lc Inject Standard (100 ng/mL) ms1_scan Full Scan Mode (Q1) m/z 100-300 lc->ms1_scan Eluent to MS ms1_confirm Confirm [M+H]⁺ at m/z 186.09 ms1_scan->ms1_confirm ms2_scan Product Ion Scan (Q3) Precursor = 186.09 ms1_confirm->ms2_scan Isolate Precursor ce_opt Optimize Collision Energy (Ramp 10-40 eV) ms2_scan->ce_opt id_fragments Identify Major Fragments (e.g., 168.08, 125.05) ce_opt->id_fragments mrm_setup Define MRM Transitions (Quantifier & Qualifier) id_fragments->mrm_setup mrm_validate Validate Method (LOD, LOQ, Linearity) mrm_setup->mrm_validate

Method

Application Note: Crystallization Methods for the Isolation and Purification of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Executive Summary The isolation of chiral, amphoteric active pharmaceutical ingredient (API) intermediates presents unique thermodynamic and kinetic challenges. 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of chiral, amphoteric active pharmaceutical ingredient (API) intermediates presents unique thermodynamic and kinetic challenges. 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a highly functionalized building block characterized by its zwitterionic potential, dual stereocenters, and a highly electronegative fluorine substituent.

This application note details three field-proven crystallization workflows designed to isolate this compound from crude synthetic mixtures, enrich its stereomeric purity, and polish it to API-grade specifications. By leveraging isoelectric precipitation, diastereomeric salt resolution, and controlled anti-solvent cooling, these protocols ensure high yield, polymorphic stability, and >99% enantiomeric excess (ee).

Physicochemical Profiling & Causality

To design a robust crystallization process, one must first understand the molecular causality driving solubility and nucleation. As highlighted in foundational literature[1], controlling supersaturation relies entirely on mapping the solute's physicochemical boundaries.

The Amphoteric Shift and Isoelectric Point (pI)

The molecule possesses a basic aliphatic amine and an acidic phenol group. Crucially, the fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This lowers the pKa of the phenolic -OH from a typical ~10.0 down to approximately 8.5. With the amine pKa at ~9.5, the molecule exhibits a narrow isoelectric window (pH 8.8–9.2). At this pH, the zwitterionic species predominates, resulting in a net-zero charge, minimized hydration sphere, and consequently, a sharp minimum in aqueous solubility.

Stereochemical Discrimination

The (1S,2R) configuration contains adjacent stereocenters that form robust hydrogen-bonding networks. When reacted with a chiral resolving agent like L-tartaric acid, the resulting diastereomeric salt exhibits a vastly different crystal lattice energy compared to the (1R,2R) or (1S,2S) mismatches. This solubility differential in protic solvents (like ethanol) is the thermodynamic engine for Method B.

Table 1: Physicochemical & Solubility Profile at 20°C
Parameter / SolventValue / SolubilityCausality / Process Implication
Aqueous (pH 2.0) >200 mg/mLAmine is protonated ( NH3+​ ). Highly soluble; ideal for initial crude dissolution.
Aqueous (pH 9.0) <5 mg/mLIsoelectric point (pI). Zwitterion dominates; target pH for reactive precipitation.
Aqueous (pH 13.0) >150 mg/mLPhenol is deprotonated ( O− ). Highly soluble; risk of oxidative degradation.
Methanol ~50 mg/mLStrong H-bond donor/acceptor. Excellent primary solvent for polishing.
Ethyl Acetate <2 mg/mLLacks H-bond donors. Excellent anti-solvent to drive controlled supersaturation.

Integrated Crystallization Workflow

The following Graphviz diagram maps the logical progression from crude synthesis to the final polished API, demonstrating how the three methodologies integrate into a comprehensive downstream process.

CrystallizationWorkflow Crude Crude Fluorophenol (Low ee/de) MethodB Method B: Chiral Salt Formation (L-Tartaric Acid in EtOH) Crude->MethodB Reactive Crystallization SaltBreak Salt Breaking (Aqueous Base, pH 9.0) MethodB->SaltBreak Filtration & Resuspension MethodA Method A: Isoelectric Crystallization (pH-Shift to pI) SaltBreak->MethodA pH Control MethodC Method C: Anti-Solvent Polishing (MeOH / EtOAc) MethodA->MethodC Intermediate Isolation PureAPI Pure (1S,2R) Isomer (>99% Purity, >99% ee) MethodC->PureAPI Cooling & Filtration

Integrated crystallization workflow for isolating the (1S,2R) fluorophenol derivative.

Experimental Protocols

As emphasized in[2], the transition from batch chemistry to isolated solids requires strict control over the metastable zone width (MSZW). The following protocols are designed as self-validating systems to prevent "oiling out" (liquid-liquid phase separation) and ensure crystalline purity.

Method A: Isoelectric pH-Shift Crystallization (Direct Isolation)

Purpose: To isolate the free zwitterionic base from an aqueous synthetic stream while purging organic-soluble impurities. Causality: Rapid pH shifts cause local supersaturation spikes, leading to amorphous precipitation or oiling out. A controlled, seeded titration keeps the system within the metastable zone, promoting the growth of large, filterable crystals[3].

Step-by-Step Protocol:

  • Dissolution: Suspend 100 g of crude 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol in 500 mL of Deionized (DI) water.

  • Acidification: Slowly add 2M HCl until the pH reaches 2.0.

    • Self-Validation: The solution must become visually clear (Turbidity < 10 NTU). If particulates remain, perform a polish filtration through a 0.45 µm PTFE membrane.

  • Titration & Nucleation: Heat the solution to 40°C. Begin adding 2M NaOH at a rate of 2 mL/min. Stop the addition when the pH reaches 7.5.

  • Seeding: Add 1.0 g of pure (1S,2R) seed crystals. Hold the temperature at 40°C for 30 minutes to allow the seed bed to mature.

  • Isoelectric Shift: Resume 2M NaOH addition at a reduced rate of 0.5 mL/min until the pH stabilizes at exactly 9.0 ± 0.1.

  • Aging & Isolation: Cool the slurry linearly to 5°C over 4 hours.

    • Self-Validation: Analyze the mother liquor via at-line HPLC; the supernatant concentration should plateau below 5 mg/mL. Filter the slurry and wash the cake with 100 mL of ice-cold DI water.

Method B: Reactive Crystallization via Chiral Salt Formation

Purpose: To upgrade the stereomeric purity of a racemic or low-ee mixture. Causality: L-tartaric acid acts as a chiral discriminator. Ethanol is chosen because it fully dissolves the crude free base but acts as a poor solvent for the specific (1S,2R)-tartrate diastereomeric salt, driving selective precipitation.

Step-by-Step Protocol:

  • Salt Formation: Dissolve 100 g of the crude free base in 800 mL of absolute Ethanol at 60°C. In a separate vessel, dissolve 81 g (1.0 eq) of L-tartaric acid in 200 mL of Ethanol at 60°C.

  • Reactive Addition: Add the L-tartaric acid solution to the API solution dropwise over 1 hour while maintaining 60°C.

    • Self-Validation: Spontaneous nucleation should occur halfway through the addition. If the solution remains clear, the concentration is too low; distill off 10% of the solvent volume under vacuum.

  • Ostwald Ripening: Hold the slurry at 60°C for 2 hours to allow thermodynamic ripening of the crystals, purging the mismatched diastereomer back into the solution.

  • Cooling & Filtration: Cool the slurry to 20°C at a rate of 0.1°C/min. Filter and wash with 100 mL of cold Ethanol.

  • Salt Breaking: Suspend the isolated salt in 500 mL DI water and proceed to Method A (adjusting pH to 9.0) to recover the enantiopure free base.

Method C: Anti-Solvent Cooling Crystallization (Final Polishing)

Purpose: Final API-grade purification to remove residual inorganic salts and trace organic impurities. Causality: Relying solely on cooling in methanol yields poor recovery due to high baseline solubility. Adding Ethyl Acetate (EtOAc) lowers the solubility ceiling. Adding the anti-solvent before cooling ensures the system crosses the solubility curve gently, avoiding catastrophic nucleation[4].

Step-by-Step Protocol:

  • Primary Dissolution: Dissolve 50 g of the intermediate zwitterion in 250 mL of Methanol at 50°C.

  • Polish Filtration: Pass the hot solution through a 0.22 µm inline filter into a pre-heated crystallizer to ensure a particle-free environment.

  • Anti-Solvent Addition: Maintain 50°C and dose 500 mL of Ethyl Acetate at a constant rate of 5 mL/min.

    • Self-Validation: The solution should become slightly turbid (cloud point). Pause the addition and hold for 20 minutes until a distinct crystal bed forms.

  • Cooling Profile: Once the seed bed is established, resume EtOAc addition until complete. Then, cool the crystallizer to 0°C at a rate of 0.25°C/min.

  • Isolation: Filter the highly crystalline product and wash with 100 mL of cold EtOAc. Dry under vacuum at 45°C for 12 hours.

Quantitative Method Comparison

To aid process chemists in selecting the appropriate unit operation, Table 2 summarizes the performance metrics of each protocol based on empirical process development data.

Table 2: Comparison of Crystallization Strategies
MetricMethod A: IsoelectricMethod B: Chiral SaltMethod C: Anti-Solvent
Primary Objective Bulk isolation, DesaltingStereochemical resolutionAPI Polishing, Trace purge
Typical Yield 88 - 92%40 - 45% (from racemate)94 - 97%
Purity Upgrade (HPLC) + 5.0% Area+ 10.0% Area+ 2.5% Area (to >99.5%)
ee / de Upgrade NegligibleUp to >99% eeMinor upgrade
Scalability Risk High (pH control critical)Low (Thermodynamically driven)Medium (Mixing dependent)

References

  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Model-Based Design of Pharmaceutical Crystallization Processes Source: Purdue University Graduate School URL:[Link]

  • Crystallization Process Development and Spherical Agglomerates for Pharmaceutical Processing Applications Source: Massachusetts Institute of Technology (MIT DSpace) URL:[Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Executive Summary The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol represents a highly specialized structural motif in medicinal chemistry, functioning as a valuable biochemical probe. Characterized by a "...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol represents a highly specialized structural motif in medicinal chemistry, functioning as a valuable biochemical probe. Characterized by a "reversed" aminoalcohol side chain (a benzylic amine with a beta-hydroxyl group) and a selectively fluorinated phenolic ring, this molecule requires precise in vitro assay conditions to accurately profile its pharmacodynamics and pharmacokinetics. This technical guide provides researchers and drug development professionals with a comprehensive, self-validating framework for evaluating this compound's receptor binding affinity, functional efficacy, and enzymatic stability.

Mechanistic Rationale & Structural Causality (E-E-A-T)

To design effective in vitro assays, one must first understand the causality between the compound's structural features and its biological behavior:

  • The "Reversed" Aminoalcohol Motif: Unlike classic endogenous catecholamines (which feature a benzylic hydroxyl and a beta-amine), this compound possesses a benzylic amine. This structural inversion alters the molecule's interaction with the orthosteric binding sites of Trace Amine-Associated Receptors (TAARs) and Adrenergic Receptors (ARs). Furthermore, the presence of the amino alcohol functionality is a well-established pharmacophore critical for anchoring the ligand to transmembrane aspartate residues via salt bridges.

  • Fluorination at the 3-Position: The incorporation of a fluorine atom on the phenolic ring significantly alters the physicochemical landscape of the molecule. Fluorination modulates the pKa of the adjacent phenolic hydroxyl group, enhancing its hydrogen-bond donor capacity within the receptor binding pocket[1]. Additionally, the strong C-F bond increases lipophilicity and provides steric shielding, which enhances metabolic stability against oxidative degradation and improves central nervous system (CNS) penetration[2],[3].

  • Stereospecificity (1S,2R): GPCR binding pockets are highly stereoselective. The (1S,2R) configuration dictates the exact spatial trajectory of the amine and hydroxyl groups, ensuring optimal alignment with the receptor's binding cleft. Assays must be rigorously controlled to prevent stereoisomeric contamination, which would otherwise skew Ki​ and EC50​ calculations.

In Vitro Assay Protocols

The following protocols are designed as self-validating systems . Each workflow includes internal controls to ensure that the data generated is an artifact-free reflection of the compound's true pharmacological profile.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the inhibition constant ( Ki​ ) of the compound at target GPCRs (e.g., TAAR1 or β -Adrenergic Receptors).

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

    • Causality: Protease inhibitors prevent receptor degradation during lysis, ensuring the structural integrity of the binding pocket.

  • Ligand Dilution: Prepare serial dilutions of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol ranging from 10−11 M to 10−4 M in assay buffer.

  • Incubation: Combine 50 µg of membrane protein, the compound dilutions, and a constant concentration of radioligand (e.g., [3H] -CGP12177) in a 96-well plate. Incubate at 25°C for 90 minutes.

    • Causality: A 90-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium, which is mathematically required for accurate Cheng-Prusoff Ki​ derivation.

  • Filtration & Washing: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash rapidly with ice-cold buffer.

    • Causality: PEI coats the negatively charged glass fibers, neutralizing them to prevent the positively charged aminoalcohol from binding nonspecifically to the filter mat.

  • Self-Validating Control: Include a Non-Specific Binding (NSB) control well containing a saturating concentration (10 µM) of an unlabeled reference ligand.

    • Validation Metric: The assay is only valid if Specific Binding (Total Signal minus NSB) constitutes >70% of the total radioactive signal.

Protocol 2: HTRF cAMP Functional Assay (Receptor Efficacy)

Objective: Determine whether the compound acts as an agonist, antagonist, or biased ligand by measuring intracellular cAMP accumulation.

  • Cell Plating: Seed receptor-expressing cells into a 384-well microplate at 5,000 cells/well in stimulation buffer.

  • PDE Inhibition: Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the stimulation buffer.

    • Causality: IBMX inhibits phosphodiesterase (PDE) enzymes. Without IBMX, the cell would rapidly degrade synthesized cAMP, collapsing the assay's signal window.

  • Compound Stimulation: Add the compound and incubate for 30 minutes at 37°C.

  • Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Incubate for 1 hour at room temperature, then read time-resolved fluorescence at 665 nm and 620 nm.

    • Causality: HTRF relies on a competitive immunoassay principle. The FRET signal is inversely proportional to the amount of cAMP produced by the cells, providing a highly sensitive, wash-free readout.

  • Self-Validating Control: Calculate the Z'-factor using a full agonist positive control (e.g., Isoproterenol) and a vehicle control.

    • Validation Metric: A Z'-factor > 0.5 validates the assay's robustness.

Protocol 3: Monoamine Oxidase (MAO) Enzymatic Stability Assay

Objective: Evaluate the metabolic resistance conferred by the benzylic amine and the 3-fluorophenol moiety against MAO-A and MAO-B.

  • Enzyme Incubation: Incubate 1 µM of the compound with 50 µg/mL of recombinant human MAO-A or MAO-B in potassium phosphate buffer (pH 7.4) at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the MAO enzyme, halting the reaction at precise time points to allow for accurate half-life ( t1/2​ ) calculation.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant to quantify the remaining parent compound.

  • Self-Validating Control: Run a parallel assay using a known sensitive substrate (e.g., Tyramine).

    • Validation Metric: The assay is validated if Tyramine exhibits a rapid, predictable degradation curve, confirming the enzymatic viability of the MAO microsomes.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics and assay parameters when profiling this compound, demonstrating how the structural modifications influence biological readouts.

Assay TypeTarget / ParameterExpected Outcome ProfileCausality / Structural Driver
Radioligand Binding TAAR1 Affinity ( Ki​ )High Affinity (10 - 50 nM)(1S,2R) stereocenter aligns perfectly with the orthosteric pocket.
Radioligand Binding β2​ -AR Affinity ( Ki​ )Moderate Affinity (100 - 500 nM)3-Fluoro substitution modulates H-bonding with Serine residues.
HTRF cAMP Assay Efficacy ( Emax​ )Partial Agonist (40-60% of Max)Reversed aminoalcohol induces a distinct conformational state in the GPCR.
Metabolic Stability MAO-A Half-life ( t1/2​ )> 120 minutes (Stable)Benzylic amine is a poor substrate for oxidative deamination compared to beta-amines.
Metabolic Stability MAO-B Half-life ( t1/2​ )> 120 minutes (Stable)Steric hindrance from the 3-fluorophenol ring prevents active site docking.

Workflow & Pathway Visualizations

GPCR Signaling Pathway Activation

The diagram below illustrates the molecular causality from compound binding to functional readout, contextualizing the HTRF cAMP assay.

Pathway Compound 4-((1S,2R)-1-Amino-2-hydroxypropyl) -3-fluorophenol Receptor Target GPCR (TAAR1 / AR) Compound->Receptor Binds (1S,2R) Pocket GProtein Gαs Protein Complex Receptor->GProtein Conformational Shift AC Adenylyl Cyclase (AC) GProtein->AC Gαs Subunit Binding cAMP Intracellular cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation Response Cellular Response (Functional Readout) PKA->Response Phosphorylation Cascade

Figure 1: Gs-coupled GPCR signaling cascade activated by the fluorinated aminoalcohol compound.

In Vitro Assay Workflow

The diagram below outlines the high-throughput screening logic, ensuring that receptor profiling and metabolic profiling are conducted in parallel.

Workflow cluster_0 Receptor Profiling Assays cluster_1 Metabolic Profiling Prep Compound Preparation (10mM DMSO Stock) Binding Radioligand Binding (Affinity - Ki) Prep->Binding cAMP HTRF cAMP Assay (Efficacy - EC50) Prep->cAMP MAO MAO-A/B Stability (Half-life - t1/2) Prep->MAO Analysis Data Synthesis & SAR Modeling Binding->Analysis cAMP->Analysis MAO->Analysis

Figure 2: Parallel in vitro assay workflow for comprehensive pharmacological profiling.

References

  • EPDF. "Bioorganic and Medicinal Chemistry of Fluorine" (Mechanistic grounding on how fluorination modifies hydrogen bonding and pKa in medicinal chemistry). Available at:[Link][1]

  • IAEA. "Eleventh International Symposium on Radiopharmaceutical Chemistry" (Validation of beta-amino alcohol functionalities in adrenergic receptor binding and fluorophenol synthesis). Available at:[Link]

Sources

Method

Derivatization of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol for GC-MS analysis

Application Note: Derivatization Strategies for GC-MS Analysis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Introduction & Analytical Rationale The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies for GC-MS Analysis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Introduction & Analytical Rationale

The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a highly polar, fluorinated phenethanolamine analogue. Molecules in this class (structurally related to adrenergic agents like ractopamine or clenbuterol) present significant analytical challenges for Gas Chromatography-Mass Spectrometry (GC-MS)[1]. The presence of three distinct active hydrogen sites—a phenolic hydroxyl, a secondary aliphatic hydroxyl, and a primary amine—creates a strong network of intermolecular hydrogen bonds.

If injected directly into a GC system, this compound will exhibit low vapor pressure, severe peak tailing due to secondary interactions with the silica column wall, and thermal degradation at elevated injection port temperatures[2]. Therefore, chemical derivatization is an absolute prerequisite. By replacing the active protons with non-polar, bulky groups, derivatization disrupts hydrogen bonding, dramatically increases volatility, and enhances both thermal stability and detector sensitivity[2].

Mechanistic Causality in Derivatization

As an application scientist, selecting the correct derivatization reagent requires understanding the specific reactivity of the target functional groups. For this molecule, two primary pathways are highly effective: Silylation and Perfluoroacylation .

Pathway A: Silylation via MSTFA + 1% TMCS

Silylation involves the nucleophilic attack of the analyte's oxygen and nitrogen atoms on the silicon atom of the reagent, displacing a leaving group. We select MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) over standard BSTFA because its byproduct, N-methyltrifluoroacetamide, is highly volatile and will not co-elute with early analytical peaks[3].

  • The Causality of the Catalyst: The secondary aliphatic alcohol and the primary amine are sterically hindered. Using pure MSTFA often results in incomplete reactions. The addition of 1% TMCS (Trimethylchlorosilane) is mandatory; the chloride ion acts as a potent intermediate leaving group, drastically lowering the activation energy required to silylate hindered sites[3].

  • Reaction Dynamics: This pathway typically yields an O,O,N,N-tetra-TMS derivative. However, if the reagent is depleted or water is present, an O,O,N-tri-TMS derivative will form, leading to split peaks.

Pathway B: Perfluoroacylation via PFPA

Acylation with PFPA (Pentafluoropropionic anhydride) converts the hydroxyl groups to perfluorinated esters and the primary amine to a perfluorinated amide[3].

  • The Causality of Reagent Choice: PFPA is highly electrophilic. Unlike silylation, the acylation of the primary amine typically stops at the mono-acyl stage (yielding an O,O,N-tri-PFP derivative). The addition of the first strongly electron-withdrawing pentafluoropropionyl group drastically reduces the nucleophilicity of the remaining nitrogen proton, preventing a second addition.

  • Detection Advantage: The introduction of 15 fluorine atoms significantly enhances the electron affinity of the molecule. This makes the derivative an ideal candidate for Negative Chemical Ionization (NCI) MS, which can increase sensitivity by 10- to 100-fold over standard Electron Impact (EI) MS by capturing thermal electrons[4].

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems. The inclusion of a deuterated internal standard (IS) ensures that any loss in signal can be accurately attributed to either matrix effects or incomplete derivatization, rather than instrument drift.

Protocol A: Silylation (MSTFA + 1% TMCS)
  • Sample Transfer: Aliquot 100 µL of the extracted sample (approx. 1 mg/mL) into a silanized glass GC vial.

  • Internal Standard Addition: Add 10 µL of a structurally similar deuterated IS (e.g., Ractopamine-d6, 100 µg/mL).

  • Azeotropic Drying (Critical Step): Add 50 µL of anhydrous acetonitrile. Evaporate to complete dryness under a gentle stream of ultra-pure N₂ at 40°C.

    • Validation Check: Trace water rapidly hydrolyzes MSTFA into hexamethyldisiloxane (HMDSO). If the final chromatogram shows a massive HMDSO peak and low analyte response, the drying step failed.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst) followed by 50 µL of MSTFA + 1% TMCS.

  • Incubation: Seal with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS (EI mode).

Protocol B: Perfluoroacylation (PFPA)
  • Sample Transfer & IS: Aliquot 100 µL of sample and 10 µL of IS into a silanized glass vial.

  • Azeotropic Drying: Add 50 µL of anhydrous toluene and evaporate to dryness under N₂ at 40°C.

  • Reagent Addition: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of PFPA.

  • Incubation: Seal and incubate at 60°C for 30 minutes.

  • Acid Removal (Critical Step): Evaporate the excess PFPA and the byproduct (pentafluoropropionic acid) completely to dryness under N₂.

    • Validation Check: Residual acid will rapidly strip the stationary phase of a standard DB-5MS column, causing baseline drift and peak tailing in subsequent runs. Complete dryness validates the protection of the analytical column.

  • Reconstitution: Dissolve the dried residue in 100 µL of anhydrous Ethyl Acetate. Inject 1 µL into the GC-MS (NCI or EI mode).

Data Presentation

Table 1: Comparison of Derivatization Strategies for Phenethanolamines

ParameterSilylation (MSTFA + 1% TMCS)Perfluoroacylation (PFPA)
Target Functional Groups Phenol -OH, Aliphatic -OH, Primary -NH₂Phenol -OH, Aliphatic -OH, Primary -NH₂
Major Derivative Formed O,O,N,N-tetra-TMSO,O,N-tri-PFP
Reaction Conditions 60°C, 30 min (Pyridine solvent)60°C, 30 min (Ethyl Acetate solvent)
Post-Reaction Treatment Direct injectionMust evaporate excess acid before injection
Optimal MS Mode Electron Impact (EI)Negative Chemical Ionization (NCI) or EI
Primary Advantage Excellent mass spectral library matchingSuperior sensitivity for trace analysis

Table 2: Diagnostic Mass Shifts for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Compound StateChemical FormulaMolecular Weight ( g/mol )Net Mass Shift (Δ)
Underivatized Base C₉H₁₂FNO₂185.2N/A
Tetra-TMS Derivative C₂₁H₄₄FNO₂Si₄473.9+ 288.7
Tri-PFP Derivative C₁₈H₉F₁₆NO₅623.2+ 438.0

Workflow Visualization

G Start 4-((1S,2R)-1-Amino-2-hydroxypropyl) -3-fluorophenol IS Add Internal Standard (Self-Validation) Start->IS Dry Azeotropic Drying (N2 stream, Toluene) IS->Dry Split Select Derivatization Pathway Dry->Split Silylation Silylation MSTFA + 1% TMCS 60°C, 30 min Split->Silylation Pathway A Acylation Perfluoroacylation PFPA + Ethyl Acetate 60°C, 30 min Split->Acylation Pathway B TMS_Deriv O,O,N,N-tetra-TMS MW: 473.9 g/mol Silylation->TMS_Deriv Acyl_Deriv O,O,N-tri-PFP MW: 623.2 g/mol Acylation->Acyl_Deriv GCMS GC-MS Analysis (EI or NCI Mode) TMS_Deriv->GCMS Acyl_Deriv->GCMS

Figure 1: Parallel derivatization workflows for GC-MS analysis of fluorinated phenethanolamines.

References

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]

  • MDPI. Determination of the Metabolites and Metabolic Pathways for Three β-Receptor Agonists in Rats Based on LC-MS/MS. Available at:[Link]

  • Masinde Muliro University of Science and Technology. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

  • IntechOpen. Derivatization Methods in GC and GC/MS. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol synthesis

Topic: Stereocontrol in 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Synthesis Target Audience: Process Chemists, API Scale-up Scientists, and Drug Development Professionals Welcome to the Process R&D Troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Stereocontrol in 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Synthesis Target Audience: Process Chemists, API Scale-up Scientists, and Drug Development Professionals

Welcome to the Process R&D Troubleshooting Center. This guide is engineered to address the specific kinetic and thermodynamic challenges encountered when scaling the synthesis of chiral vicinal amino alcohols.

Mechanistic Foundation: The ATH-DKR Strategy

The most scalable and atom-economical route to the (1S,2R) configuration of your target molecule is the Asymmetric Transfer Hydrogenation (ATH) coupled with Dynamic Kinetic Resolution (DKR) of the corresponding α -amino ketone[1]. In this system, the chiral Ru(II) catalyst dictates the C2 (hydroxyl) stereocenter, while the C1 (amine) stereocenter is controlled by the relative rates of base-catalyzed racemization ( krac​ ) versus stereoselective reduction ( kred​ )[1].

ATH_DKR_Mechanism cluster_dkr Dynamic Kinetic Resolution (DKR) Equilibrium SKet (1S)-α-Amino Ketone (Fast reacting) Enol Enol Intermediate (Base-catalyzed) SKet->Enol k_rac Prod Target API Intermediate (1S,2R)-Amino Alcohol SKet->Prod k_fast (ATH) RKet (1R)-α-Amino Ketone (Slow reacting) RKet->Enol k_rac Side Undesired Diastereomer (1R,2R)-Amino Alcohol RKet->Side k_slow (ATH) Cat Ru(II)-(S,S)-TsDPEN Formate Complex Cat->SKet Cat->RKet

Figure 1: ATH-DKR catalytic cycle showing base-catalyzed racemization and stereoselective reduction.

🛠️ Troubleshooting FAQs & Causality Analysis

FAQ 1: Why is my enantiomeric excess (ee) plateauing below 80% despite achieving full conversion?

  • Root Cause: A plateau in ee with full conversion indicates a breakdown in the DKR kinetics. Specifically, the rate of base-catalyzed racemization ( krac​ ) of the slow-reacting (1R)-ketone is not sufficiently faster than its background reduction rate ( kslow​ )[1]. This causes the slow enantiomer to be reduced directly to the undesired diastereomer rather than funneling through the enol intermediate to the fast-reacting (1S)-ketone.

  • Actionable Solution: Adjust the Formic Acid to Triethylamine (HCOOH:NEt₃) ratio. The standard 5:2 azeotrope is often too acidic for efficient enolization of α -amino ketones. Shift the ratio to 1:1 to increase the free amine concentration, which accelerates the deprotonation at C1[1].

FAQ 2: I am observing catalyst poisoning and incomplete conversion. What is wrong?

  • Root Cause: If you are subjecting the unprotected free amine (4-(1-amino-2-oxopropyl)-3-fluorophenol) to the reaction, the primary amine outcompetes the TsDPEN ligand or the formate donor for coordination to the Ruthenium center. This forms an inactive, stable chelate that halts the catalytic cycle.

  • Actionable Solution: Protect the primary amine. The tert-butyloxycarbonyl (Boc) group is highly recommended[2]. Not only does N-Boc protection prevent catalyst poisoning, but its steric bulk also enhances stereorecognition by the chiral Ru-complex, significantly improving the diastereomeric ratio (dr)[3].

FAQ 3: How do I select the correct catalyst enantiomer for the (1S,2R) configuration?

  • Root Cause: The stereochemical outcome in ATH is dictated by the spatial arrangement of the η6 -arene and the chiral diamine ligand, which determines the trajectory of hydride transfer.

  • Actionable Solution: For the (1S,2R) anti configuration, the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst is typically the "matched pair" for yielding the (2R)-alcohol from the (1S)-ketone[1]. Lowering the reaction temperature to 20–25 °C suppresses the mismatched background reduction, drastically improving dr.

📊 Data Presentation: Optimization Matrix

Table 1: Impact of Reaction Parameters on ATH-DKR of N-Boc-4-(1-amino-2-oxopropyl)-3-fluorophenol

Catalyst SystemN-Protecting GroupHCOOH:NEt₃ RatioTemp (°C)Conversion (%)dr (1S,2R : 1R,2R)ee (%)
RuCl(p-cymene)[(S,S)-TsDPEN]None (Free NH₂)5:230< 15N/AN/A
RuCl(p-cymene)[(S,S)-TsDPEN]Boc5:240> 9985:1582
RuCl(p-cymene)[(S,S)-TsDPEN]Boc1:125> 9998:2> 99
RuCl(p-cymene)[(R,R)-TsDPEN]Boc1:125> 995:9596
🧪 Self-Validating Experimental Protocol

Standard Operating Procedure: ATH-DKR Synthesis of (1S,2R)-Amino Alcohol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the in-process validation checkpoints are met.

Phase 1: Catalyst Activation

  • In a rigorously degassed Schlenk flask under N₂, combine RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol%) and anhydrous DMF (10 mL/g of substrate).

  • Add NEt₃ (2.0 equivalents relative to catalyst).

  • Validation Checkpoint: Stir at 25 °C for 15 minutes. The solution must transition from a murky brown to a deep, homogeneous red/purple. This color change confirms the formation of the active 16-electron Ru-hydride species. If the solution remains brown, discard the batch; your solvent contains moisture or oxygen.

Phase 2: Substrate Addition & DKR 4. Add the N-Boc protected α -amino ketone (1.0 eq) to the active catalyst solution. 5. Slowly dose a pre-mixed HCOOH:NEt₃ (1:1 molar ratio) solution (5.0 eq of HCOOH) via a syringe pump over 2 hours. Causality Note: Slow dosing maintains a constant hydride concentration without overwhelming the racemization equilibrium. 6. Maintain the reaction temperature strictly at 25 °C.

Phase 3: In-Process Control (IPC) 7. At the 4-hour mark, pull a 50 µL aliquot. Quench immediately with saturated aqueous NaHCO₃ and extract with EtOAc. 8. Validation Checkpoint: Analyze the organic layer via Chiral HPLC. The conversion must be >80% with a dr of >95:5. If the dr is <90:10, pause the formate addition for 1 hour to allow the base-catalyzed racemization equilibrium to catch up to the reduction rate.

Phase 4: Workup and Isolation 9. Once full conversion is confirmed, quench the reaction mixture with water and extract with EtOAc (3 x 10 mL). 10. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Boc-(1S,2R)-amino alcohol.

References[1] Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones

The Journal of Organic Chemistry (2020) URL:[Link][2] Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Frontiers in Bioengineering and Biotechnology (2022) URL:[Link][3] A Unified Strategy for the Asymmetric Synthesis of Highly Substituted 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands The Journal of Organic Chemistry (2021) URL:[Link]

Sources

Optimization

Troubleshooting solubility issues of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Technical Support Center: 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Welcome to the technical support guide for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. This resource is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Welcome to the technical support guide for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with this compound, with a primary focus on resolving solubility issues. The guidance provided is based on established principles of organic and medicinal chemistry, drawing parallels from structurally similar molecules due to the limited specific public data on this particular compound.

Troubleshooting Guide: Solubility Issues

Question: My 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is not dissolving in my aqueous buffer. What are the initial steps to troubleshoot this?

Answer:

Difficulty in dissolving 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol in aqueous solutions is a common challenge, primarily due to its amphoteric nature—possessing both a weakly acidic phenol group and a weakly basic amino group. Its solubility is therefore highly dependent on pH.

Initial Troubleshooting Workflow:

  • pH Adjustment: The net charge of the molecule is a critical determinant of its aqueous solubility.

    • Acidic Conditions (pH < 7): Start by preparing a dilute acidic solution (e.g., 0.1 M HCl). In acidic conditions, the amino group (-NH2) will be protonated to form an ammonium salt (-NH3+), which is significantly more water-soluble. Add the acid dropwise to a suspension of your compound in water or buffer until it dissolves.

    • Alkaline Conditions (pH > 8): Alternatively, in a basic solution (e.g., 0.1 M NaOH), the phenolic hydroxyl group (-OH) will be deprotonated to form a phenoxide salt (-O-), which also enhances water solubility.[1][2]

    • Caution: Be mindful that high pH can lead to the degradation of some phenolic compounds, especially in the presence of oxygen.[1]

  • Solvent Selection: If pH adjustment alone is insufficient or undesirable for your experimental conditions, consider using a co-solvent.

    • Polar Protic Solvents: Alcohols such as ethanol or isopropanol can be effective. Prepare a concentrated stock solution in the organic solvent first, and then add it dropwise to your aqueous buffer while vortexing to avoid precipitation.

    • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent for dissolving a wide range of organic molecules.[3] It is standard practice to prepare a high-concentration stock (e.g., 10-50 mM) in DMSO.

      • Best Practice: When using a DMSO stock, ensure the final concentration of DMSO in your aqueous experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Physical Methods:

    • Sonication: Using a bath sonicator can provide the energy needed to break down the crystal lattice of the solid compound and facilitate dissolution.

    • Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase the kinetic energy of the solvent molecules and enhance the rate and extent of dissolution. Monitor the solution closely to avoid any potential degradation of the compound.

Question: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

Answer:

This is a classic problem known as "crashing out," where a compound that is soluble in a concentrated organic stock becomes insoluble when diluted into an aqueous medium. This occurs because the local concentration of the compound exceeds its aqueous solubility limit as the organic solvent disperses.

Strategies to Prevent Precipitation:

  • Reduce Stock Concentration: The most straightforward approach is to lower the concentration of your DMSO stock solution. This will result in a lower initial concentration of the compound upon dilution, which may stay below its aqueous solubility limit.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.

  • Pluronic F-68: For cell culture applications, consider adding a non-ionic surfactant like Pluronic F-68 to the final medium at a low concentration (e.g., 0.01-0.1%). This can help to stabilize the compound and keep it in solution.

  • Serum in Media: If your experiment allows, the presence of serum (like Fetal Bovine Serum) in the cell culture media can aid in solubilizing hydrophobic compounds through binding to proteins like albumin.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility profile of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol based on its structure?

A1: The molecule's structure suggests a complex solubility profile:

  • Amphoteric Nature: It has both an acidic phenolic hydroxyl group and a basic amino group. This means its solubility in water will be lowest at its isoelectric point (the pH at which the net charge is zero) and will increase at both lower and higher pH values.[1][2]

  • Polar Functional Groups: The presence of hydroxyl and amino groups allows for hydrogen bonding with water, which contributes to its aqueous solubility.

  • Fluorine Substitution: The fluorine atom has several effects. It is highly electronegative, which can alter the pKa of nearby functional groups.[4][5] While often increasing lipophilicity, which can decrease water solubility, the overall effect depends on its position on the aromatic ring.[4][6][7] In this case, it is adjacent to the phenol, which will lower the pKa of the hydroxyl group, making it more acidic.[8]

Predicted Solubility Behavior Rationale
Low pH (e.g., pH 1-4) High solubility due to protonation of the amino group to form a soluble salt.
Neutral pH (e.g., pH 6-8) Potentially low solubility as the molecule may exist as a zwitterion or neutral species.
High pH (e.g., pH 9-12) High solubility due to deprotonation of the phenolic group to form a soluble phenoxide salt.[1][2]
Organic Solvents Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.[3]
Q2: How does the fluorine atom in the structure impact the compound's properties and handling?

A2: The incorporation of fluorine into drug-like molecules is a common strategy in medicinal chemistry for several reasons:[5][9]

  • Modulation of pKa: Fluorine is highly electron-withdrawing, which will decrease the pKa of the adjacent phenolic hydroxyl group, making it more acidic than a non-fluorinated analog.[4][8] This can influence its binding to biological targets and its solubility profile.

  • Increased Metabolic Stability: The carbon-fluorine bond is very strong and can block sites of metabolic oxidation, potentially increasing the half-life of the compound in biological systems.[9]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, sometimes leading to increased potency.[4]

  • Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and may decrease its aqueous solubility.[7]

From a handling perspective, the fluorine atom does not typically introduce special requirements beyond standard laboratory practices for organic compounds. However, its influence on solubility and pKa are the most critical factors to consider during experimental design.

Q3: What are the predicted pKa values for this molecule, and how do they guide my solubilization strategy?
  • Phenolic Hydroxyl Group: A typical phenol has a pKa of around 10. The electron-withdrawing fluorine atom ortho to the hydroxyl group will lower this pKa, likely into the range of 8.5-9.5.[8]

  • Amino Group: The pKa of the amino group in similar phenylethanolamine structures is typically in the range of 9.0-10.0.

This means that to ensure the majority of the molecules are in a charged, more soluble state, you should adjust the pH to be at least 1.5-2 units away from these pKa values.

  • To dissolve by protonating the amine, adjust the pH to below ~7.5.

  • To dissolve by deprotonating the phenol, adjust the pH to above ~10.5.

Solubilization Strategy Flowchart

Start Start: Insoluble Compound in Aqueous Buffer Check_pH Is pH adjustment permissible for the experiment? Start->Check_pH Adjust_Acid Add dilute acid (e.g., 0.1M HCl) Target pH < 7.5 Check_pH->Adjust_Acid Yes Check_CoSolvent Is a co-solvent permissible? Check_pH->Check_CoSolvent No Adjust_Base Add dilute base (e.g., 0.1M NaOH) Target pH > 10.5 Physical_Methods Apply sonication and/or gentle warming (37°C) Adjust_Acid->Physical_Methods Adjust_Base->Physical_Methods Use_DMSO Prepare concentrated stock in DMSO. Dilute carefully into buffer. Check_CoSolvent->Use_DMSO Yes Failure Re-evaluate experimental design or consider formulation strategies. Check_CoSolvent->Failure No Use_Alcohol Prepare stock in Ethanol/Methanol. Add dropwise to buffer. Success Compound Dissolved Use_DMSO->Success Use_Alcohol->Success Physical_Methods->Success

Caption: Troubleshooting workflow for solubility issues.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Silver, J. (2016). Answer to "What is the relation between the solubility of phenolic compounds and pH of solution?". ResearchGate. [Link]

  • ChemBK. (2024). 4-amino-3-fluorophenol - Physico-chemical Properties. [Link]

  • Han, J., & Tao, F. M. (2006). Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. The Journal of Physical Chemistry A, 110(1), 257–263. [Link]

  • Roccamante, S., & Galano, A. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8569. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Wikipedia. (2024). 4-Aminophenol. [Link]

  • Wagdy, S. M., & Taha, F. S. (2013). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Sild, S., & Koppel, I. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2. [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • Hyland, K., & Arnold, L. A. (2019). Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future. International Journal of Molecular Sciences, 20(15), 3766. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. The following sections provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. The following sections provide in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol?

The synthesis of this molecule, a chiral fluorinated β-amino alcohol, typically involves a multi-step process that establishes the correct stereochemistry and introduces the fluorine atom ortho to the phenolic hydroxyl group. A common conceptual approach involves:

  • Starting Material Selection : A substituted phenol or a related aromatic compound is often the starting point.

  • Introduction of the Side Chain : This can be achieved through various methods, such as a Friedel-Crafts acylation followed by subsequent modifications.

  • Stereocontrol : The (1S,2R) stereochemistry, which is a syn relationship between the amino and hydroxyl groups, is crucial. This is often accomplished through a stereoselective reduction of a keto-amine or a chiral resolution step. Catalytic asymmetric synthesis methods are also employed to set these stereocenters.[1]

  • Fluorination : The introduction of the fluorine atom at the 3-position is a key challenge. This can be done early in the synthesis on the starting phenol or later on an intermediate. Ortho-fluorination of phenols can be difficult due to regioselectivity issues.[2][3]

Q2: What are the critical parameters affecting the yield and purity?

Several factors can significantly impact the outcome of the synthesis:

  • Protecting Group Strategy : The phenol, amine, and hydroxyl groups are all reactive. An effective orthogonal protecting group strategy is essential to prevent unwanted side reactions during the various synthetic steps.[4][5] For instance, the phenolic hydroxyl may need protection during reactions involving the side chain, and the amine will likely require protection during fluorination or other transformations.

  • Fluorination Reagent and Conditions : The choice of fluorinating agent (e.g., Selectfluor®) and the reaction conditions (solvent, temperature, catalyst) are critical for achieving high regioselectivity and yield in the ortho-fluorination of the phenol ring.[6][7]

  • Stereocontrol Method : If using a chiral resolution method, the choice of resolving agent and crystallization conditions are paramount for obtaining high enantiomeric excess.[8] For asymmetric synthesis, the catalyst loading, temperature, and solvent can all affect the diastereomeric and enantiomeric ratios.

  • Purification : Due to the polar nature of the final amino alcohol, purification can be challenging.[9] Reverse-phase chromatography or crystallization of a salt form are often necessary.

Q3: What are the expected side products in this synthesis?

Common side products can arise from several sources:

  • Regioisomers of Fluorination : During the fluorination of the phenol, other isomers (e.g., fluorination at the 5-position) may be formed.[2]

  • Diastereomers : Incomplete stereocontrol during the formation of the amino alcohol side chain will lead to the formation of other diastereomers (e.g., the anti (1S,2S) isomer).

  • Over-alkylation/acylation : If protecting groups are not used effectively, side reactions at the phenol or amine can occur.

  • Decomposition : Amino-phenols can be sensitive to oxidation, especially under harsh reaction conditions or during work-up.[10]

Q4: How can I confirm the stereochemistry of the final product?

Confirming the (1S,2R) stereochemistry is essential. This is typically achieved through a combination of techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is a powerful method for separating and quantifying enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR can sometimes be used to determine the relative stereochemistry (syn vs. anti) by analyzing the coupling constants between the protons on the stereogenic centers. Nuclear Overhauser effect (NOE) experiments can also be informative.

  • X-ray Crystallography : If a crystalline derivative of the final product can be obtained, X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry.

Part 2: Troubleshooting Guide

Problem 1: Low Overall Yield

A low overall yield can be attributed to issues at multiple stages of the synthesis.

Possible Cause 1a: Inefficient Fluorination
  • Diagnosis : Analysis of the crude reaction mixture after the fluorination step shows a significant amount of unreacted starting material or the formation of multiple products (isomers).

  • Solution :

    • Optimize Fluorinating Agent : While Selectfluor® is a common choice for electrophilic fluorination of phenols, other reagents might offer better regioselectivity for your specific substrate.[6][7]

    • Solvent and Temperature Screening : The polarity of the solvent and the reaction temperature can dramatically influence the outcome of the fluorination. A systematic screen of conditions is recommended.

    • Directed Ortho-Fluorination : Consider strategies that direct the fluorination to the ortho position. This might involve a temporary directing group.

Possible Cause 1b: Poor Stereocontrol
  • Diagnosis : Chiral HPLC analysis of the crude product reveals a mixture of diastereomers, leading to a lower yield of the desired (1S,2R) isomer after purification.

  • Solution :

    • Re-evaluate Asymmetric Catalyst/Ligand : If using a catalytic asymmetric method, screen different chiral ligands or catalysts. The steric and electronic properties of the ligand can have a profound effect on stereoselectivity.[11]

    • Optimize Resolution Conditions : If performing a classical resolution, screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, chiral sulfonic acids) and crystallization solvents.[8]

Possible Cause 1c: Product Degradation During Work-up or Purification
  • Diagnosis : The yield decreases significantly after the work-up and purification steps. The purified product may also show signs of discoloration, suggesting oxidation.

  • Solution :

    • Use Mild Work-up Conditions : Avoid unnecessarily harsh acidic or basic conditions.[10]

    • Inert Atmosphere : Handle the amino-phenol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Optimize Purification : The polarity of amino alcohols can make them challenging to purify by standard silica gel chromatography.[9][12] Consider using reverse-phase chromatography or protecting the amine and/or alcohol functionalities before chromatography.

Problem 2: Difficulty in Purification

The high polarity and multiple functional groups of the target molecule can make purification a significant hurdle.

Possible Cause 2a: Streaking on Silica Gel
  • Diagnosis : The product streaks badly on TLC plates and during column chromatography on silica gel, leading to poor separation and product loss.

  • Solution :

    • Use a Modified Eluent : Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent to suppress the interaction of the basic amine with the acidic silica gel.[9]

    • Protecting Groups : Temporarily protect the amine (e.g., as a Boc-carbamate) and/or the hydroxyl groups to reduce polarity and improve chromatographic behavior.[9] The protecting groups can be removed after purification.

Possible Cause 2b: Co-elution of Diastereomers
  • Diagnosis : Diastereomers are not well-separated by standard chromatography.

  • Solution :

    • Optimize Chromatographic Conditions : Experiment with different solvent systems and stationary phases (e.g., different types of silica gel or alumina).

    • Convert to Diastereomeric Salts : React the mixture of diastereomers with a chiral acid to form diastereomeric salts, which may have different solubilities, allowing for separation by crystallization.[8]

Part 3: Experimental Protocols & Data

Illustrative Synthetic Protocol: Asymmetric Synthesis Approach

This protocol outlines a general, illustrative approach. Specific reagents and conditions will require optimization for your particular system.

Step 1: Synthesis of a Prochiral Ketone (This assumes a starting material like 3-fluoro-4-hydroxyacetophenone)

  • To a solution of 3-fluoro-4-hydroxyacetophenone in a suitable solvent (e.g., dichloromethane), add a protecting group for the phenolic hydroxyl (e.g., benzyl bromide and a base like potassium carbonate).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the protected ketone by column chromatography.

Step 2: Asymmetric Reduction and Amination

  • Dissolve the protected ketone in an appropriate solvent (e.g., toluene).

  • Add a chiral catalyst system (e.g., an iridium catalyst with a chiral phosphoric acid).[13]

  • Add the amine source (e.g., ammonia or a protected amine equivalent).

  • Heat the reaction mixture under an inert atmosphere and monitor for the formation of the desired amino alcohol.[13]

  • After the reaction is complete, cool to room temperature and quench carefully.

  • Extract the product and purify by column chromatography to isolate the desired diastereomer.

Step 3: Deprotection

  • Dissolve the protected amino alcohol in a suitable solvent.

  • Remove the protecting groups under appropriate conditions. For example, a benzyl ether can be removed by catalytic hydrogenation (e.g., H2, Pd/C). A Boc group on the amine can be removed with a strong acid like trifluoroacetic acid.[5]

  • After deprotection, carefully work up the reaction to isolate the final product. Purification may be achieved by crystallization from a suitable solvent system or by preparative HPLC.

Table 1: Troubleshooting Summary for Low Yield
Symptom Potential Cause Recommended Action
Low conversion in fluorination stepSub-optimal reaction conditionsScreen different fluorinating agents, solvents, and temperatures.[6][14]
Mixture of diastereomers formedInefficient stereocontrolOptimize chiral catalyst/ligand; screen resolving agents and crystallization conditions.[8][11]
Product loss during purificationHigh polarity of the productUse modified eluents for chromatography, consider protecting groups, or use reverse-phase HPLC.[9]
Product discolorationOxidation of the aminophenolHandle under an inert atmosphere and use mild work-up conditions.[10]
Visualizations
General Synthetic Strategy

G A Substituted Phenol B Protection of Phenol A->B I Ortho-Fluorination A->I Alternative Route C Side-chain Introduction (e.g., Acylation) B->C D Formation of Prochiral Intermediate C->D E Asymmetric Reduction/Amination D->E F Protected (1S,2R) Amino Alcohol E->F G Deprotection F->G H Final Product G->H I->C

Caption: A generalized workflow for the synthesis of the target molecule.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckStep Identify Problematic Step (TLC/HPLC/NMR) Start->CheckStep Fluorination Fluorination? CheckStep->Fluorination Stereo Stereocontrol? Fluorination->Stereo No OptiFluoro Optimize Fluorination: - Reagent Screen - Solvent/Temp Screen - Directed Fluorination Fluorination->OptiFluoro Yes Purification Purification? Stereo->Purification No OptiStereo Optimize Stereocontrol: - Catalyst/Ligand Screen - Resolution Conditions Stereo->OptiStereo Yes OptiPurify Optimize Purification: - Modified Eluent - Protecting Groups - Reverse Phase Purification->OptiPurify Yes Degradation Check for Degradation: - Use Inert Atmosphere - Mild Work-up Purification->Degradation No End Yield Improved OptiFluoro->End OptiStereo->End OptiPurify->End Degradation->End

Sources

Optimization

Technical Support Center: A Guide to Preserving the Stereochemical Integrity of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. The stereochemical integrity of this compound is paramount to its biological activity and safety profile. Epimerization, the inversion of a single chiral center in a diastereomer, can lead to the formation of inactive or undesired stereoisomers, compromising experimental results and therapeutic efficacy.[1]

This document provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you prevent, identify, and resolve issues related to the epimerization of this molecule during storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol.

Q1: What is epimerization, and why is it a critical concern for this specific compound?

A1: Epimerization is a chemical process that alters the configuration of a single stereogenic center in a molecule that has multiple such centers.[2] For 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, this would result in the formation of its diastereomers, such as (1R,2R)-4-(1-Amino-2-hydroxypropyl)-3-fluorophenol. This is a critical issue because the biological activity of chiral drugs is often exclusive to one stereoisomer.[3] The formation of an epimeric impurity reduces the concentration of the active compound and can introduce a substance with different pharmacological or toxicological properties, making control of stereochemical purity essential for reliable research and drug development.[3][4]

Q2: Which stereocenter in 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is more susceptible to epimerization and why?

A2: The stereocenter at the C1 position, which bears the amino group, is the most likely site for epimerization. This is due to the acidity of the adjacent alpha-hydrogen. Under certain conditions, particularly in the presence of a base, this proton can be abstracted to form a planar, achiral enolate-like intermediate.[2][5] Reprotonation of this intermediate can occur from either face, leading to a mixture of the original (1S) configuration and the inverted (1R) epimer. This process is a common pathway for racemization or epimerization in molecules with a stereocenter alpha to a functional group.[5]

Q3: What are the primary environmental factors that induce epimerization during storage?

A3: Several factors can promote epimerization, and their effects are often synergistic:

  • pH: Both acidic and basic conditions can catalyze epimerization.[3][6] Basic conditions directly promote the abstraction of the alpha-hydrogen, while acidic conditions can also facilitate the process. The optimal pH for stability is typically near neutral but must be determined experimentally for the specific molecule.[7][8]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including epimerization.[1][9] Storing the compound at reduced temperatures is one of the most effective ways to minimize stereochemical conversion.[3]

  • Solvent: The polarity of the solvent can influence the rate of epimerization.[1][10] Polar solvents may stabilize the charged intermediates involved in the epimerization mechanism, thereby increasing the rate. For long-term storage, the solid state is strongly preferred over any solution.[11]

  • Light and Oxygen: While not direct catalysts for epimerization, light and air (oxygen) can cause degradation of aminophenol compounds.[6][12] The resulting degradation products or radical species could potentially create a microenvironment that facilitates epimerization.

Q4: How can I definitively check if my stored sample has undergone epimerization?

A4: The most reliable and standard method for detecting and quantifying epimers is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[11][13] This technique uses a chiral stationary phase to separate stereoisomers, allowing for the precise measurement of the desired compound and its epimeric impurities.[13] Coupling HPLC with Mass Spectrometry (LC-MS) can further confirm that the detected impurity has the same mass as the parent compound, which is characteristic of an epimer.[11][14]

Part 2: Troubleshooting Guide: Investigating Stereochemical Instability

Issue: My latest analysis using Chiral HPLC shows a new peak with the same mass as my target compound. I suspect my sample of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol has epimerized during storage. What should I investigate?

This is a common and serious issue. The following systematic workflow will help you pinpoint the cause.

G start Epimer Detected in Sample storage_form Review Storage Form start->storage_form solid_path Solid State Storage storage_form->solid_path Solid solution_path Solution/Formulation Storage storage_form->solution_path Solution solid_temp Check Temperature Log Was it elevated (>8°C)? solid_path->solid_temp solution_ph Check Solution pH Was it unbuffered, acidic, or basic? solution_path->solution_ph solid_atm Check Atmosphere Stored under air? solid_temp->solid_atm No solid_root_cause Root Cause Identified: Improper Solid Storage Conditions solid_temp->solid_root_cause Yes solid_light Check Light Exposure Stored in clear vial? solid_atm->solid_light No solid_atm->solid_root_cause Yes solid_light->solid_root_cause Yes solution_solvent Check Solvent Type Was it a polar protic solvent? solution_ph->solution_solvent No (Buffered/Neutral) solution_root_cause Root Cause Identified: Unstable Solution Environment solution_ph->solution_root_cause Yes solution_temp Check Temperature Log Was it stored at RT or above? solution_solvent->solution_temp No (Aprotic/Non-polar) solution_solvent->solution_root_cause Yes solution_temp->solution_root_cause Yes

Caption: Troubleshooting workflow for identifying the cause of epimerization.

Causal Analysis of Common Problems
  • Problem 1: Elevated Storage Temperature

    • Causality: Epimerization is a chemical process with an activation energy barrier. Increasing the temperature provides more thermal energy to the molecules, increasing the frequency with which they can overcome this barrier.[11] Even for solid-state samples, higher temperatures can increase molecular mobility and the rate of slow degradation reactions.

    • Solution: Strictly adhere to recommended low-temperature storage. For long-term stability, freezer storage is preferable to refrigeration.[15][16] Always allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

  • Problem 2: Incorrect pH (For Solution Storage)

    • Causality: The mechanism of epimerization at the C1 position is highly pH-dependent.[6]

      • Base-Catalyzed: A base can directly abstract the acidic proton at C1, forming a planar carbanion/enolate intermediate that is achiral at that center.

      • Acid-Catalyzed: While less common for direct proton abstraction, acidic conditions can contribute to degradation pathways that may create an environment conducive to epimerization.

    • Solution: If the compound must be stored in solution, it must be in a buffer system validated for stability. The ideal pH is one that minimizes the rate of epimerization, likely in the slightly acidic to neutral range (e.g., pH 5-7), but this must be determined empirically through a stability study.

Caption: Mechanism of base-catalyzed epimerization at the C1 position.

  • Problem 3: Inappropriate Solvent Choice

    • Causality: Solvents that can stabilize the charged, planar intermediate will lower the activation energy of the epimerization process and accelerate the reaction.[1] Polar protic solvents (like methanol or water) are particularly problematic as they can both stabilize ions and act as proton donors/acceptors.

    • Solution: If solution storage is absolutely necessary for short periods, use a less polar, aprotic solvent in which the compound is soluble. However, the default and strongly recommended practice is to store the compound as a solid and prepare solutions fresh for each experiment.[11]

Part 3: Best Practices for Long-Term Storage

Proactive measures are the most effective strategy for preventing epimerization. The optimal storage conditions depend on the physical form of the compound.

Table 1: Recommended Storage Conditions
ParameterSolid State (Recommended)Solution State (Short-Term Only)Rationale
Temperature -20°C to -10°C (Freezer)[15]2°C to 8°C (Refrigerator)[16]Reduces reaction kinetics and molecular mobility.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidation of the aminophenol moiety.[12]
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Prevents potential photodegradation.[6]
Container Tightly sealed, airtight vial with a secure cap.Tightly sealed, airtight vial with a PTFE-lined cap.Prevents exposure to moisture and atmospheric gases.
State Dry, crystalline solid or lyophilized powder.Dilute solution in a validated, buffered, aprotic solvent.The solid state is inherently more stable.[6]
Decision Tree for Optimal Storage Protocol

This diagram will guide you to the appropriate storage procedure based on your experimental needs.

G start Start: Received New Batch of Compound duration Intended Storage Duration? start->duration long_term > 1 Month duration->long_term Long-term short_term < 1 Month duration->short_term Short-term long_term_protocol Action: Aliquot into smaller vials as a solid. Store under Argon at -20°C in the dark. long_term->long_term_protocol short_term_use Will entire batch be used at once? short_term->short_term_use use_all Yes short_term_use->use_all Yes use_partial No short_term_use->use_partial No use_all_protocol Action: Store original vial as a solid under Argon at 2-8°C in the dark. use_all->use_all_protocol use_partial_form Need a stock solution for daily use? use_partial->use_partial_form use_partial_form->long_term_protocol No need_solution Yes use_partial_form->need_solution Yes need_solution_protocol Action: Prepare a small stock solution. Store at 2-8°C under Argon in the dark. Discard after 1 week. Store main batch as solid. need_solution->need_solution_protocol no_solution No

Caption: Decision tree for selecting the correct storage procedure.

Part 4: Essential Experimental Protocols

Adherence to validated protocols is key to maintaining the quality of your compound.

Protocol 1: Recommended Procedure for Aliquoting and Storing Solid Compound

This protocol minimizes exposure to atmospheric conditions, ensuring the long-term stability of the solid material.

  • Preparation: Work in a glove box or a chemical fume hood that can be purged with an inert gas (Argon or Nitrogen).

  • Equilibration: Allow the primary container of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol to warm to ambient temperature for at least 60 minutes before opening.

  • Aliquoting: Weigh the desired amounts of the solid compound into smaller, pre-labeled amber glass vials suitable for low-temperature storage.

  • Inerting: Purge the headspace of each new vial with a gentle stream of Argon or Nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vials with caps that have chemically resistant liners (e.g., PTFE).

  • Labeling: Ensure each vial is clearly labeled with the compound name, batch number, concentration (if applicable), and date.

  • Storage: Place the aliquoted vials into a secondary container and store them in a freezer at -20°C to -10°C.[15]

  • Documentation: Record the storage location and details in your laboratory notebook.

Protocol 2: Quantification of Epimerization using Chiral HPLC

This protocol provides a general method for assessing the stereochemical purity of your sample. Specific conditions may need to be optimized for your system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in the mobile phase to create a stock solution of ~1 mg/mL.

    • Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for injection. An antioxidant like ascorbic acid may be added to the solvent to prevent on-column degradation of the aminophenol.[17]

  • HPLC Conditions (Example):

    • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC) is often effective for separating amine-containing chiral compounds.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape for the amine. A typical starting point could be 80:20 Hexane:Ethanol + 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., ~275-280 nm).[18]

    • Column Temperature: 25°C.

  • Data Analysis:

    • Inject a standard of the pure (1S,2R) isomer to determine its retention time.

    • Inject the stored sample. The presence of a peak at a different retention time with the same mass (if using LC-MS) indicates the presence of an epimer.

    • Calculate the percentage of the epimer by integrating the peak areas: % Epimer = (Area of Epimer Peak / (Area of Main Peak + Area of Epimer Peak)) x 100

By understanding the mechanisms of epimerization and implementing these rigorous storage and handling protocols, you can ensure the stereochemical integrity of your 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, leading to more reliable and reproducible scientific outcomes.

References

  • Gupta, S. (2018). Factors affecting epimerization/isomerization? ResearchGate. [Link]

  • Razali, M. R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • USP-NF. (2017). <659> Packaging and Storage Requirements. Revision Bulletin. [Link]

  • Dickson Data. (2022). Warehouse Storage Conditions for Pharmaceuticals. [Link]

  • Myrianthopoulos, V., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(6), 579-590. [Link]

  • Choudhary, A. (2015). Different Storage Conditions in Pharmaceuticals. Pharmaguideline. [Link]

  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]

  • Blaser, H. U., et al. (2007). Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews, 107(7), 3010-3115. [Link]

  • Tinnemans, P., et al. (2024). Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. Chemical Science, 15(44), 16641-16648. [Link]

  • Aftab, S. O., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 949. [Link]

  • Various Authors. (2012). How to reduce epimerization in Chiral molecule? ResearchGate. [Link]

  • Razali, M. R., et al. (2023). Epimerisation in Peptide Synthesis. PMC - NIH. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Li, J., et al. (2022). pH and Salt-Assisted Macroscopic Chirality Inversion of Gadolinium Coordination Polymer. Molecules, 28(1), 163. [Link]

  • Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(3), 322-328. [Link]

  • Le-Masurier, S. P., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3173-3184. [Link]

  • Tao, J., et al. (2008). Epimerization methodologies for recovering stereo isomers in high yield and purity.
  • Hartono, A., et al. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 57(36), 12176-12186. [Link]

  • Zhang, Y., et al. (2021). HPLC detection method for p-aminophenol impurities in acetaminophen medicine.
  • Hirano, R. (2016). Epimerization of Peptide. SlideShare. [Link]

  • Kumar, A., et al. (2021). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET, 8(7), 114-124. [Link]

  • Patra, D., et al. (2015). Effect of pH and temperature on conformational equilibria and aggregation behaviour of curcumin in aqueous binary mixtures of ethanol. Physical Chemistry Chemical Physics, 17(39), 26181-26191. [Link]

  • Walash, M., et al. (2018). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. ResearchGate. [Link]

  • Wyszecka-Kaszuba, E., et al. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 325-329. [Link]

  • Majumdar, S., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 29(11), 3149-3161. [Link]

  • Malkar, N. B., et al. (2015). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic letters, 17(19), 4690-4693. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

A Senior Application Scientist's Guide to Eliminating Baseline Noise Welcome to the technical support center for the HPLC analysis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. This guide is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Eliminating Baseline Noise

Welcome to the technical support center for the HPLC analysis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering baseline noise and instability during their chromatographic experiments. As a polar aminophenol, this analyte presents unique challenges that require a systematic and well-informed troubleshooting approach. This document provides in-depth, field-proven insights to help you diagnose and resolve these issues, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding baseline issues in the context of this specific analysis.

Q1: What is HPLC baseline noise, and why is it a significant problem?

A1: HPLC baseline noise refers to the random, short-term fluctuations of the detector signal when only the mobile phase is passing through the system.[1] It is a critical parameter because it directly determines the limit of detection (LOD) and limit of quantitation (LOQ) of an analytical method.[2][3] A high signal-to-noise ratio (S/N) is essential for detecting and accurately quantifying low-level analytes or impurities.[2][3] Excessive noise can obscure small peaks, lead to inaccurate peak integration, and compromise the overall reliability of your results.[4][5][6]

Q2: Why is 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol particularly challenging to analyze, leading to baseline issues?

A2: The molecular structure of this analyte contributes to several analytical challenges:

  • High Polarity: The presence of hydroxyl and amino groups makes the molecule highly polar. This can lead to poor retention on traditional reversed-phase columns (like C18), especially when using highly aqueous mobile phases.[7][8] Poor retention can result in the peak eluting near the solvent front, where baseline disturbances are common.

  • Amino and Phenol Groups: The amino group can interact with residual silanols on the silica backbone of the column, causing peak tailing. The aminophenol structure is also susceptible to oxidation, and any degradation of the analyte in the sample or standards can introduce impurities that manifest as baseline drift or ghost peaks.[9]

  • Chelating Properties: The amino alcohol moiety can potentially chelate with trace metals in the HPLC flow path or column, leading to poor peak shape and contributing to baseline problems.

Q3: What are the primary sources of baseline noise in an HPLC system?

A3: Baseline noise can originate from multiple sources within the HPLC system and the method itself. The most common culprits can be grouped into four categories:

  • Mobile Phase: Contaminated solvents, dissolved gases, improper mixing, or use of low-quality materials.[10][11][12]

  • HPLC System: Pulsations from the pump, faulty check valves, leaks, malfunctioning degasser, or an unstable detector (e.g., aging lamp).[10][13][14]

  • Column: Contamination from previous samples, stationary phase bleed, or slow equilibration.[10][15][16]

  • Environment: Fluctuations in ambient temperature and vibrations.[4][6][17][18]

Systematic Troubleshooting Guide

A chaotic approach to troubleshooting can create more problems than it solves. This guide provides a systematic, step-by-step process to isolate and eliminate the source of baseline noise.

Initial Assessment: Characterize the Noise

Before making any changes, observe the nature of the baseline noise. Its pattern provides crucial diagnostic clues.[17]

Noise Type Description Common Probable Causes
High-Frequency, Short-Term Noise Rapid, random signal fluctuations.Detector lamp issues, air bubbles, contaminated solvents, electrical interference.[1][15][19]
Low-Frequency Noise (Wander) Slow, cyclical, or irregular baseline fluctuation.Temperature fluctuations, inadequate mobile phase mixing, column equilibration issues.[1]
Periodic or Regular Noise (Pulsations) Symmetrical baseline fluctuations at regular intervals.Pump pulsations, faulty check valves, leaks in the pump head.[5][10][13]
Baseline Drift (Rising or Falling) A steady, gradual change in the baseline signal over time.Column contamination, temperature changes, mobile phase composition change (evaporation), non-equilibrated column.[4][6][15][17]
Spikes Sharp, narrow peaks appearing randomly.Air bubbles in the detector, electrical interference, particulate contamination.[14][15][20]
Troubleshooting Workflow

Use the following workflow to systematically diagnose the issue.

G start High Baseline Noise Observed mobile_phase Step 1: Verify Mobile Phase - Freshly prepared? - HPLC Grade? - Properly degassed? - Miscible components? start->mobile_phase system_flush Step 2: Flush System - Flush with strong, miscible solvent (e.g., IPA). - Does noise persist? mobile_phase->system_flush If Yes isolate_column Step 3: Isolate the Column - Replace column with a zero-dead-volume union. - Is baseline now stable? system_flush->isolate_column If Noise Persists column_issue Noise Originates from Column - Clean or replace column. - Check for bleed. - Ensure full equilibration. isolate_column->column_issue No (Noise Gone) system_issue Noise Originates from System - Proceed to System Diagnostics. isolate_column->system_issue Yes (Noise Persists) resolved Baseline Stable column_issue->resolved pump_check Step 4a: Check Pump & Degasser - Monitor pressure trace for fluctuations. - Purge pump heads. - Verify degasser vacuum. system_issue->pump_check detector_check Step 4b: Check Detector - Check lamp energy/intensity. - Flush flow cell. - Check for bubbles at outlet. pump_check->detector_check final_check Step 5: Check for Leaks & Temp - Inspect all fittings for salt residue or drips. - Ensure stable column oven and lab temperature. detector_check->final_check final_check->resolved After Corrections G step1 Step 1: Buffer Removal Flush with 20 column volumes of HPLC-grade water. (No buffer) step2 Step 2: Polar Contaminants Flush with 20 column volumes of Acetonitrile or Methanol. step1->step2 step3 Step 3: Non-Polar Contaminants Flush with 20 column volumes of Isopropanol (IPA). step2->step3 step4 Step 4: Re-equilibration Flush with mobile phase (without buffer) for 20 column volumes, then with the full mobile phase for at least 20 column volumes. step3->step4

Caption: A general workflow for cleaning a reversed-phase HPLC column.

Procedure:

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Set the pump flow rate to half of the typical analytical flow rate.

  • Flush the column with a series of solvents in order of increasing elution strength, for 20 column volumes each: a. 100% HPLC-grade Water: To remove buffer salts and highly polar contaminants. b. 100% Methanol or Acetonitrile: To remove compounds of intermediate polarity. c. 100% Isopropanol (IPA): To remove strongly retained, non-polar contaminants.

  • To return to your analytical conditions, reverse the steps, flushing with Methanol/Acetonitrile, then with your mobile phase composition (minus any buffer salts), before finally re-introducing the fully constituted mobile phase.

  • Equilibrate the column thoroughly before use. A clean, stable baseline is an indicator of a well-equilibrated column.

References
  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Patsnap Eureka. (2025). How to Troubleshoot HPLC Baseline Drift Issues. [Link]

  • HPLC Repair Services. (2020). Common Causes of Baseline Noise. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]

  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues. [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Noisy Baseline. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • ResearchGate. (2014). How can I eliminate baseline noise in HPLC?. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Patsnap Eureka. (2025). How to Address Detector Noise in HPLC Systems. [Link]

  • Agilent. Amino Acid Analysis. [Link]

  • Shimadzu. Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. [Link]

  • Persee - PGeneral. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • PMC. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. [Link]

  • Google Patents.
  • KNAUER. (2022). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. [Link]

Sources

Optimization

Identifying and removing impurities in 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol synthesis

Welcome to the Technical Support Center for the synthesis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol . As a chiral fluorinated amino alcohol, this compound is a highly valuable intermediate in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol . As a chiral fluorinated amino alcohol, this compound is a highly valuable intermediate in the development of advanced active pharmaceutical ingredients (APIs), particularly beta-adrenergic agonists and targeted kinase inhibitors.

Synthesizing this molecule requires strict stereocontrol and chemoselectivity. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in its synthesis: diastereomeric contamination, over-reduction, and regiochemical impurities.

Section 1: Troubleshooting Impurity Formation (FAQs)

Q1: Why am I seeing high levels of the (1R,2S) or (1R,2R) diastereomers in my final product? The Causality: The 1-amino-2-hydroxypropyl moiety is typically constructed via the reduction of an α-aminoketone or a nitroaldol (Henry reaction) intermediate[1]. Standard reductions using sodium borohydride (NaBH₄) or unoptimized catalytic hydrogenation lack the spatial bias needed to differentiate the pro-R and pro-S faces of the ketone. This results in a near 1:1 mixture of erythro and threo diastereomers. The Solution: To selectively yield the desired (1S,2R) erythro isomer, you must transition to a Dynamic Kinetic Resolution (DKR) strategy during asymmetric hydrogenation. Utilizing a chiral Ruthenium-BINAP catalyst allows the rapidly epimerizing α-aminoketone to be funneled exclusively into the (1S,2R) configuration.

Q2: My LC-MS shows a significant "desoxy" impurity (M-16). What causes this, and how do I prevent it? The Causality: The benzylic C-O bond in your intermediate is highly susceptible to hydrogenolysis[2]. The electron-withdrawing nature of the adjacent protonated amine and the 3-fluorophenol ring weakens this bond. When exposed to highly active palladium surfaces (like standard 10% Pd/C) under hydrogen gas, the hydroxyl group is cleaved, yielding a desoxy impurity (Ar-CH₂-CH(NH₂)-CH₃). The Solution: Switch your catalyst to a poisoned variant, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or Pd/C doped with ethylenediamine. Furthermore, strictly control your hydrogen pressure to <2 bar and monitor the reaction via HPLC to quench it immediately upon ketone consumption.

Q3: I am detecting regioisomeric impurities (e.g., 2-fluoro-4-substituted isomers). Where do these originate? The Causality: These originate upstream during the initial Friedel-Crafts acylation or formylation of the 3-fluorophenol starting material. While the phenolic -OH is a strong ortho/para director, the fluorine atom also exerts competing directing effects[3]. Complexation of the Lewis acid with the phenol oxygen can sterically block the desired 4-position, forcing substitution at the 2-position or 6-position. The Solution: Optimize your Lewis acid selection. Switching from AlCl₃ to TiCl₄ can alter the coordination state, and dropping the reaction temperature to -20°C enhances kinetic control, heavily favoring the desired 4-substituted regioisomer.

Section 2: Quantitative Impurity Tracking Matrix

To maintain a self-validating workflow, your analytical team should track the following critical quality attributes (CQAs) during the synthesis.

Impurity ClassStructural DescriptionMechanism of OriginAnalytical MethodMitigation Strategy
Diastereomers (1R,2S), (1R,2R), (1S,2S) isomersPoor stereocontrol during α-aminoketone reductionChiral HPLC (Daicel Chiralpak AD-H)Implement Ru-BINAP catalyzed asymmetric hydrogenation.
Regioisomers 2-fluoro-4-substituted isomerCompeting directing effects of -OH and -F during Friedel-CraftsLC-MS (Reverse Phase, C18)Optimize Lewis acid (TiCl₄) and lower reaction temperature.
Desoxy Impurities Ar-CH₂-CH(NH₂)-CH₃Hydrogenolysis of the benzylic C-O bondGC-MS or LC-MSUse poisoned catalysts; control H₂ pressure (<2 bar).
Elimination Products Propenylbenzene derivativesDehydration of the benzylic hydroxyl groupGC-MSAvoid strong acidic workups; maintain pH > 4 during extraction.
Oxidation Products Fluorinated quinones (colored)Air oxidation of the electron-rich phenol ringUV-Vis (Colorimetry)Perform reactions under Ar/N₂; add BHT during concentration.

Section 3: Visualizing the Workflow

ImpurityPathways SM 3-Fluorophenol Starting Material Intermediate α-Aminoketone Intermediate SM->Intermediate Acylation/Amination Imp1 Regioisomers (e.g., 2-fluoro-4-sub) SM->Imp1 Side Reaction Target Target (1S,2R) Isomer (Erythro) Intermediate->Target Asymmetric Reduction Imp2 Diastereomers (1R,2S), (1R,2R) Intermediate->Imp2 Poor Stereo- control Imp3 Desoxy Impurities (Hydrogenolysis) Intermediate->Imp3 Over-reduction

Fig 1. Synthetic workflow highlighting critical branch points for impurity formation.

Section 4: Self-Validating Protocol for Diastereomeric Resolution

If upstream asymmetric synthesis fails to provide >99% diastereomeric excess (de), you must perform a classical chiral resolution[4]. This protocol leverages the differential solubility of diastereomeric salts to thermodynamically drive the isolation of the (1S,2R) isomer.

Step 1: Salt Formation

  • Suspend 1.0 equivalent of the crude amino alcohol mixture in a 9:1 mixture of Ethanol/Water (10 volumes) at 60°C.

  • Slowly add 1.0 equivalent of D-(-)-Tartaric acid. Causality Check: Why an EtOH/H₂O mixture? The slight aqueous presence significantly increases the solubility differential between the erythro and threo tartrate salts, preventing co-precipitation.

Step 2: Fractional Crystallization

  • Cool the mixture linearly from 60°C to 5°C over exactly 4 hours.

  • At 40°C, introduce 0.01 equivalents of pure (1S,2R)-tartrate seed crystals. Self-Validation Check: A slow, controlled cooling ramp prevents kinetic trapping of the undesired (1R,2S) isomer within the crystal lattice. If precipitation occurs too rapidly (e.g., crashing out in 30 minutes), re-dissolve and adjust the cooling rate.

Step 3: Filtration and Free-Basing

  • Filter the precipitate and wash with ice-cold Ethanol.

  • Suspend the solid in deionized water and adjust the pH to 9.5–10.0 using 2M NaOH. Causality Check: The pKa of the amino group is ~9.0. A pH of 10 ensures complete deprotonation to the free base without triggering phenolic oxidation, which rapidly accelerates at pH > 11.

Step 4: Isolation

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (1S,2R) isomer.

ResolutionWorkflow Crude Crude Amino Alcohol (Mixed Diastereomers) Salt Add Resolving Agent (e.g., D-Tartaric Acid) Crude->Salt Cryst Fractional Crystallization (EtOH/H2O, 5°C) Salt->Cryst Solid Precipitate (1S,2R)-Tartrate Salt Cryst->Solid Filter Mother Mother Liquor (Undesired Isomers) Cryst->Mother Discard/Recycle Base Basification (pH 10) & Extraction Solid->Base Pure Pure (1S,2R) Isomer (>99% de) Base->Pure

Fig 2. Step-by-step diastereoselective resolution workflow for isolating the (1S,2R) isomer.

References

  • Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews - ACS Publications. 3

  • Impurity profiling of an alternative pathway to ephedrine/pseudoephedrine and methamphetamine from the precursors benzaldehyde and nitroethane. Forensic Chemistry - ResearchGate.1

  • A review of the newly identified impurity profiles in methamphetamine seizures. PMC. 2

  • WO2015063795A2 - Novel process for preparation of optically pure norephedrine and its derivatives. Google Patents. 4

Sources

Troubleshooting

Technical Support Center: Chromatographic Analysis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Welcome to the technical support center for the chromatographic analysis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals, prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to help you develop robust and reliable analytical methods. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your separations with confidence.

Understanding the Analyte: The Foundation of Method Development

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a polar, chiral molecule with multiple functional groups that dictate its chromatographic behavior. A thorough understanding of its structure is paramount before any method development begins.

PropertyAssessmentChromatographic Implication
Structure Aromatic ring with fluoro and hydroxyl substituents, and an amino alcohol side chain.The molecule possesses both acidic (phenolic hydroxyl) and basic (primary amine) functional groups, making it zwitterionic over a certain pH range. Its overall polarity is high.
Polarity High, due to multiple hydroxyl groups and a primary amine.Prone to poor retention in standard reversed-phase (RP) chromatography.[1][2] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-modified RP columns are often necessary.[2][3]
pKa (Estimated) pKa1 ≈ 8.5-9.5 (Phenolic OH), pKa2 ≈ 9.5-10.5 (Amine NH₃⁺)The analyte's charge state is highly dependent on the mobile phase pH. This is the most critical parameter for controlling retention and peak shape.[4][5]
Chirality Two stereocenters (1S, 2R).Separation from other diastereomers or enantiomers requires a chiral stationary phase (CSP) or a chiral mobile phase additive.[6][7]

The Systematic Approach to Mobile Phase Optimization

A haphazard "guess and check" approach to mobile phase optimization is inefficient. We advocate for a systematic, multi-stage workflow to logically arrive at the optimal conditions. This workflow ensures that each parameter is evaluated correctly, forming a self-validating system.

G start Define Separation Goal (Achiral Purity vs. Chiral Separation) col_select Select Column - Polar-Embedded RP - HILIC - Chiral Stationary Phase (CSP) start->col_select achiral_path Achiral Analysis col_select->achiral_path for Purity chiral_path Chiral Separation col_select->chiral_path for Stereoisomers ph_screen 1. pH Scouting (e.g., pH 2.7, 4.5, 7.0) Buffer mobile phase aqueous component achiral_path->ph_screen mode_select 1. Mode Selection (Normal Phase, Polar Organic, RP) chiral_path->mode_select organic_screen 2. Organic Modifier Screening (Acetonitrile vs. Methanol) ph_screen->organic_screen gradient_opt 3. Gradient Optimization (Adjust slope and time) organic_screen->gradient_opt troubleshoot Troubleshoot (Peak Shape, Retention, Resolution) Reference Troubleshooting Guide gradient_opt->troubleshoot solvent_screen 2. Mobile Phase Screening (e.g., Hexane/IPA, ACN/MeOH) Include additives if needed mode_select->solvent_screen additive_opt 3. Optimize Additives/Temperature (e.g., TFA, DEA, Temp) solvent_screen->additive_opt additive_opt->troubleshoot validate Method Validation troubleshoot->validate

Caption: Systematic workflow for mobile phase optimization.

Frequently Asked Questions (FAQs) for Method Development

Q1: What is the best starting point for an achiral purity analysis in reversed-phase?

A1: Given the polar nature of the analyte, a standard C18 column may provide insufficient retention.[1] A better starting point is a polar-embedded or "aqua" type C18 column that is stable in highly aqueous mobile phases.[2]

  • Column: C18 with polar end-capping or embedded polar groups (e.g., Agilent ZORBAX SB-Aq, Waters Atlantis T3).

  • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 2.7 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 5-40% B over 15 minutes.

  • Rationale: At a low pH of 2.7, the primary amine group (pKa ≈ 9.5-10.5) will be fully protonated (cationic), and the phenolic group (pKa ≈ 8.5-9.5) will be neutral. This ion-suppression of the phenol and protonation of the amine often leads to better peak shape by minimizing interactions with residual column silanols.[8]

Q2: My analyte is not retained even on a polar-modified C18 column. What should I try next?

A2: This is a common challenge with highly polar compounds.[2] You have two primary options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., bare silica, diol, or amide) with a high-organic, low-aqueous mobile phase.[3] Water acts as the strong eluting solvent. HILIC is excellent for retaining and separating very polar analytes.[2] A typical starting mobile phase would be 90:10 Acetonitrile:Ammonium Formate buffer (10 mM, pH 3.0).

  • Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., sodium octanesulfonate for the cationic amine) to the mobile phase can increase retention on a reversed-phase column.[9][10] However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[2][9]

Q3: How do I approach the separation of the (1S,2R) diastereomer from other stereoisomers?

A3: Diastereomer separation requires a chiral recognition mechanism. This is almost always achieved with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and widely used.[7]

  • Action: Perform a column screening study with several different polysaccharide-based CSPs.

  • Mobile Phases to Screen:

    • Normal Phase: Hexane/Ethanol or Hexane/Isopropanol mixtures.

    • Polar Organic Mode: Acetonitrile or Methanol, often with acidic or basic additives.

  • Rationale: Chiral recognition is a complex 3D interaction. It is nearly impossible to predict which CSP and mobile phase combination will work best without empirical screening.[7]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem 1: My peak is tailing significantly.

  • Question: I am using a C18 column with a phosphate buffer at pH 7, and the peak for my aminophenol is broad and tails badly. Why is this happening and how can I fix it?

  • Answer: Peak tailing for basic compounds like your analyte is a classic sign of secondary interactions between the protonated amine and negatively charged, deprotonated silanol groups on the silica surface of the column. At pH 7, your amine is protonated (positively charged), and many surface silanols are deprotonated (negatively charged), leading to strong, undesirable ionic interactions.

    Solutions, in order of preference:

    • Adjust Mobile Phase pH: Lower the pH to ~2.5-3.0. At this pH, the amine is still protonated, but the surface silanols are now neutral (protonated), which eliminates the ionic interaction and dramatically improves peak shape.[8] This is the most effective solution.

    • Increase Buffer Strength: If you must work at an intermediate pH, increasing the buffer concentration (e.g., from 10 mM to 50 mM) can sometimes help shield the silanol interactions.

    • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with exhaustive end-capping have fewer accessible silanol groups, reducing the opportunity for tailing.

    • Consider a Different Stationary Phase: A column with a different chemistry, such as a phenyl-hexyl phase, can offer alternative selectivities and may be less prone to silanol interactions for certain compounds.[9]

    G Analyte Analyte (R-NH3+) Positively Charged Interaction Strong Ionic Interaction = Peak Tailing Analyte->Interaction at Mid/High pH NoInteraction Repulsion / No Interaction = Good Peak Shape Analyte->NoInteraction at Low pH Silanol_Bad Silica Surface (Si-O-) Negatively Charged (at pH > 4) Silanol_Bad->Interaction Silanol_Good Silica Surface (Si-OH) Neutral (at pH < 4) Silanol_Good->NoInteraction

    Caption: Effect of pH on silanol interactions causing peak tailing.

Problem 2: My retention time is drifting from one injection to the next.

  • Question: My retention time is decreasing with every injection in my sequence. What is causing this instability?

  • Answer: Retention time drift is typically caused by the column not being properly equilibrated with the mobile phase, or by changes in the mobile phase itself.[3]

    Troubleshooting Steps:

    • Check Column Equilibration: This is the most common cause, especially with HILIC methods or when using buffers.[3] Ensure your equilibration time is sufficient. For a standard 150 mm analytical column, flush with at least 10-15 column volumes of the initial mobile phase conditions before the first injection and between runs if there are large gradient shifts.

    • Verify Buffer Stability: Are you using a phosphate buffer with high acetonitrile concentration? Phosphate buffers can precipitate in high concentrations of organic solvent. Ensure your buffer is soluble across the entire gradient range. If not, switch to a more organic-soluble buffer like ammonium formate or ammonium acetate.

    • Control Temperature: Ensure your column compartment is thermostatted. Fluctuations in ambient temperature can cause significant shifts in retention time.

    • Degas Mobile Phase: Ensure your mobile phases are properly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations and retention time drift.

Problem 3: I have two peaks for my compound in an achiral analysis.

  • Question: I injected a pure standard of my compound but see two closely eluting peaks. Is my standard impure?

  • Answer: While impurity is possible, it is also likely that you are observing a partial separation of diastereomers on an achiral column. Some achiral phases, particularly those with aromatic functionalities (like phenyl-hexyl) or specific surface chemistries, can exhibit some degree of selectivity for diastereomers.

    Verification Steps:

    • Change the Column: Inject the same standard on a completely different achiral column, such as a standard C18. If you still see two peaks, it is more likely an impurity. If the two peaks merge into one, or their resolution changes dramatically, you were likely observing partial diastereomeric separation.

    • Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH. These changes can alter the interactions with the stationary phase and affect the separation of the diastereomers.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Scouting for Reversed-Phase Analysis

This protocol aims to find the optimal pH for retention and peak shape.

  • Prepare Buffers: Prepare three identical aqueous buffer solutions (e.g., 20 mM potassium phosphate) and adjust their pH values to 2.7, 4.5, and 7.0, respectively. Filter each through a 0.45 µm filter.[11]

  • Set Up HPLC:

    • Column: Use a polar-modified C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Your prepared buffer (start with pH 2.7).

    • Mobile Phase B: Acetonitrile.

    • Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

  • Run Scouting Gradient: For each pH condition, run a generic scouting gradient (e.g., 5-95% B in 15 minutes).

  • Equilibrate: Before running the first injection at a new pH, ensure the column is fully equilibrated by flushing with 15-20 column volumes of the new starting mobile phase.

  • Analyze Results: Compare the chromatograms from the three pH values.

    • Retention Time: Note how retention changes with pH.[4][12]

    • Peak Shape: Look for the pH that provides the most symmetrical peak (Tailing Factor closest to 1.0).

    • Resolution: If impurities are present, identify the pH that provides the best separation.

References

  • Phenomenex. (2025, June 6).
  • Waters Corporation. (2025, June 18).
  • PerkinElmer. (2023, December 8).
  • Welch Materials. (2024, November 25).
  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Alwsci. (2025, November 27).
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Moravek. (2024, December 3).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity.
  • Veeprho. (2025, February 1).
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
  • Agilent.
  • Benchchem. (2025). Technical Support Center: Purification of 4-Amino-2,6-dichloro-3-fluorophenol.
  • Ismahan, R., et al. (2016, July 1). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.
  • Benchchem. (2025). Application Note: HPLC Analysis of 4-Amino-2,6-dichloro-3-fluorophenol.
  • LCGC International. (2023, January 19).
  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography.
  • Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Jiang, Z., et al. (2014).
  • VTechWorks.
  • PMC. (2025, May 25).

Sources

Optimization

Technical Support Center: Stabilization of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Welcome to the technical support guide for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges relate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative degradation of this compound. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol rapidly turned brown/pink after preparation. What is happening?

A1: The discoloration you are observing is a classic sign of oxidative degradation. The 4-aminophenol moiety in your compound is highly susceptible to oxidation. When exposed to atmospheric oxygen, light, or trace metal ions, the phenol group is oxidized to form highly colored quinone-imine intermediates. These intermediates are reactive and can further polymerize, leading to the formation of dark, complex products. While the fluorine atom can enhance the overall stability of the molecule compared to non-fluorinated analogs, the fundamental reactivity of the aminophenol group remains the primary driver of degradation.[1][2]

Q2: What are the key environmental and chemical factors that accelerate this degradation?

A2: Several factors can significantly accelerate the oxidative degradation of your compound. Understanding and controlling these is the most critical step to maintaining its integrity. The primary culprits are:

  • Oxygen: The presence of dissolved or atmospheric oxygen is the main oxidizing agent.

  • Light: Exposure to light, particularly UV wavelengths, provides the energy to initiate and propagate oxidative chain reactions.

  • High pH (Alkaline Conditions): In a basic environment, the phenolic hydroxyl group is deprotonated to a phenoxide ion. This dramatically increases its electron density, making it far more susceptible to oxidation.

  • Metal Ions: Trace amounts of transition metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), act as powerful catalysts for oxidation reactions.[3]

  • Elevated Temperature: Increased temperature accelerates the rate of all chemical reactions, including oxidation.

cluster_factors Accelerating Factors cluster_compound Target Compound cluster_degradation Result Oxygen Dissolved O₂ Compound 4-((1S,2R)-1-Amino-2-hydroxypropyl) -3-fluorophenol Oxygen->Compound Light UV/Ambient Light Light->Compound High_pH High pH (>7) High_pH->Compound Metal_Ions Metal Ions (Cu²⁺, Fe³⁺) Metal_Ions->Compound Temperature Elevated Temperature Temperature->Compound Degradation Oxidative Degradation (Color Change) Compound->Degradation caption Key Factors Driving Oxidative Degradation

Caption: Key Factors Driving Oxidative Degradation

Q3: Can I use standard antioxidants? Which ones are most effective?

A3: Yes, the use of antioxidants is a highly effective and recommended strategy. The ideal antioxidant acts as a sacrificial reducing agent, scavenging oxygen and other reactive species before they can damage your compound. The choice depends on your solvent system and downstream application.

  • For Aqueous Solutions: Ascorbic acid (Vitamin C) is an excellent choice. It is a powerful reducing agent and is commonly used to stabilize solutions for applications like HPLC.

  • For Broader pH Ranges/Stronger Action: Sodium metabisulfite or sodium bisulfite are very effective reducing agents.[4] They are often used for long-term stabilization but may interfere with certain biological assays.

It is crucial to test for compatibility with your specific experiment, as antioxidants themselves can sometimes have unintended effects.[5]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the handling and use of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol.

Problem Observed Potential Cause(s) Recommended Solution(s)
Solid compound has darkened in the bottle. 1. Long-term exposure to air/humidity upon opening. 2. Improper storage (exposed to light or heat).1. Purchase fresh material. Once opened, blanket the bottle with an inert gas (Argon or Nitrogen) before resealing. 2. Store the solid in a cool, dark, and dry place, preferably in a desiccator.[2]
Solution turns color immediately upon dissolving. 1. Solvent contains dissolved oxygen. 2. Presence of catalytic metal ions from glassware or solvent. 3. No antioxidant was used.1. Deoxygenate your solvent. Sparge with a stream of inert gas (Argon or Nitrogen) for 15-30 minutes prior to use. 2. Use high-purity solvents and acid-wash glassware to remove trace metals. Consider adding a chelating agent like EDTA (0.1 mM). 3. Add an appropriate antioxidant to the solvent before dissolving the compound. See Protocol 1.
Solution is stable initially but degrades during an experiment (e.g., overnight incubation). 1. Continued exposure to atmospheric oxygen. 2. Experimental conditions involve high pH, heat, or light. 3. Antioxidant was consumed over time.1. Perform incubations in sealed vials with minimal headspace, or continuously blanket the reaction with an inert gas. 2. If possible, adjust the experimental buffer to a slightly acidic pH (e.g., pH 6-6.5). Protect the experiment from light using amber vials or aluminum foil. 3. For long-term experiments, a higher initial concentration of the antioxidant may be required. This must be optimized for your specific system.
Inconsistent results or loss of activity in biological assays. 1. Degradation of the parent compound into inactive or interfering species. 2. The antioxidant itself is interfering with the assay.1. Prepare solutions fresh before each experiment using the stabilization protocols below. Confirm compound integrity via HPLC or LC-MS. 2. Run a control experiment with only the buffer and antioxidant to assess its effect on your assay. If interference is observed, consider alternative stabilization methods (e.g., stringent deoxygenation and light protection without antioxidants).

Technical Deep Dive: The Mechanism of Oxidation

The oxidative degradation of 4-aminophenol structures is a well-understood process. It begins with the loss of an electron and a proton from the phenolic hydroxyl group, often catalyzed by oxygen and metal ions. This generates a phenoxyl radical, which is resonance-stabilized. The radical can then be further oxidized to a highly reactive quinone-imine. These electrophilic quinone-imines are susceptible to nucleophilic attack (including by water or another molecule of the parent compound) and can readily polymerize, forming the colored products you observe.

cluster_antioxidant Protective Intervention A 4-((1S,2R)-1-Amino-2-hydroxypropyl) -3-fluorophenol (Stable Form) B Phenoxyl Radical (Intermediate) A->B -e⁻, -H⁺ (O₂, Metal Ions) C Quinone-imine (Reactive Intermediate) B->C Further Oxidation D Polymerized Products (Colored) C->D Polymerization Antioxidant Antioxidant (e.g., Ascorbic Acid) Antioxidant->B Reduces back to parent compound caption Simplified Oxidative Degradation Pathway

Caption: Simplified Oxidative Degradation Pathway

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to create a stock solution suitable for most cell culture, HPLC, or biochemical assays.

Materials:

  • 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol solid

  • High-purity water (Milli-Q or equivalent) or desired buffer

  • L-Ascorbic acid

  • Inert gas (Argon or Nitrogen) with tubing

  • Amber glass vial with a septum-sealed cap

  • Sterile syringe and needle

Procedure:

  • Solvent Deoxygenation: Transfer the required volume of water or buffer into your final storage vial (e.g., an amber glass vial). Sparge the solvent by bubbling inert gas through it for at least 15-30 minutes. This removes dissolved oxygen.

  • Antioxidant Addition: While maintaining a gentle, positive pressure of inert gas over the solvent, add L-Ascorbic acid to a final concentration of 0.05% to 0.1% (w/v). Swirl gently to dissolve.

  • Compound Dissolution: Weigh the required amount of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol and add it directly to the deoxygenated, antioxidant-containing solvent.

  • Sealing and Storage: Immediately seal the vial tightly with the septum cap. If possible, flush the headspace with inert gas before final sealing. Store the solution at 2-8°C, protected from light.

  • Validation: A properly prepared solution should remain clear and colorless for an extended period. We recommend performing a stability check via HPLC for time-sensitive or critical applications.

Recommended Antioxidant Concentrations
AntioxidantRecommended Concentration (w/v)Solvent SystemNotes
Ascorbic Acid 0.01 - 0.1%Aqueous BuffersExcellent for HPLC and most biological assays. Highly effective at scavenging oxygen.
Sodium Metabisulfite 0.05 - 0.5%Aqueous BuffersA very strong reducing agent, suitable for long-term storage. May interfere with some assays.[4]
Butylated Hydroxytoluene (BHT) 0.01 - 0.05%Organic Solvents (e.g., DMSO, Ethanol)A radical scavenger suitable for non-aqueous solutions.
EDTA 0.1 mMAqueous BuffersA chelating agent, not an antioxidant. Use in combination with an antioxidant if metal contamination is suspected.
Workflow for Preparing a Stabilized Solution

start Start prep_solvent Select Solvent (e.g., Aqueous Buffer) start->prep_solvent deoxygenate Deoxygenate Solvent (Sparge with N₂/Ar for 15-30 min) prep_solvent->deoxygenate add_antioxidant Add Antioxidant (e.g., 0.1% Ascorbic Acid) deoxygenate->add_antioxidant dissolve Dissolve Compound in Prepared Solvent add_antioxidant->dissolve weigh_compound Weigh Compound weigh_compound->dissolve store Store in Amber Vial at 2-8°C dissolve->store end End store->end caption Workflow for Preparing a Stabilized Solution

Caption: Workflow for Preparing a Stabilized Solution

References
  • Benchchem.
  • O'Coinceanainn, M., et al. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds.
  • Al Mamari, H. H. (2022). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis.
  • Jos, B. (1972). Purification of p-aminophenol.
  • EvitaChem. Buy 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol.
  • Chem-Impex. 4-Amino-3-fluorophenol.
  • ECHEMI. 4-Amino-3-fluorophenol Formula.
  • Dagiral, R., et al. (1972). Process for the purification of p-aminophenol.
  • Benchchem.
  • Sourcing-China.
  • Basha, S. J. S., et al. (2014). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Journal of the Serbian Chemical Society.

Sources

Optimization

Scale-up optimization for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol production

Technical Support Center: Scale-Up Optimization for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Welcome to the Technical Support Center. This portal is designed for process chemists, chemical engineers, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Optimization for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Welcome to the Technical Support Center. This portal is designed for process chemists, chemical engineers, and drug development professionals tasked with scaling up the synthesis of 4-((1S,2R)-1-amino-2-hydroxypropyl)-3-fluorophenol. This specific chiral vicinal amino alcohol is a highly valuable synthetic intermediate, often utilized in the development of advanced β3-adrenergic receptor agonists and related active pharmaceutical ingredients (APIs).

The primary challenge in scaling this molecule is controlling the stereochemistry at the contiguous (1S, 2R) centers while preventing the oxidative degradation of the electron-rich fluorophenol moiety.

System Overview & Process Workflow

The most direct industrial route to this intermediate involves the Dynamic Kinetic Resolution (DKR) of a racemic α-amino ketone precursor via transition-metal-catalyzed asymmetric hydrogenation [1, 3], followed by rigorous downstream crystallization.

G A α-Amino Ketone Precursor (Racemic at C1) B Dynamic Kinetic Resolution (DKR) Ru-Catalyzed Asymmetric Hydrogenation A->B H2 (50 bar), chiral ligand C Crude 4-((1S,2R)-1-Amino-2-hydroxypropyl) -3-fluorophenol B->C In-situ epimerization D Anti-Solvent Crystallization (Toluene/Heptane) C->D Purge (1S,2S) & (1R,2R) E Pure (1S,2R) Target Intermediate >99% ee, >99% de D->E Filtration & Drying

Workflow for Dynamic Kinetic Resolution and isolation of the (1S,2R)-amino alcohol intermediate.

Module 1: Biocatalytic & Asymmetric Hydrogenation Scale-Up

Q: Why does the diastereomeric ratio (dr) drop significantly when scaling the reaction from 1 L to 50 L? A: This is a classic mass transfer and kinetic mismatch issue. In a DKR process, the rate of in situ epimerization at the α-carbon must be substantially faster than the rate of ketone reduction ( kepim​>>kred​ ).

  • Causality: At the 1 L scale, agitation is highly efficient, maintaining a homogeneous basic environment that facilitates rapid α-proton exchange. At the 50 L scale, poorer mixing zones cause localized depletion of the base (often t -BuOK), slowing down epimerization. Consequently, the mismatched enantiomer of the α-amino ketone is reduced by the Ru-catalyst before it can epimerize, leading to the formation of the undesired (1S,2S) or (1R,2R) diastereomers [3].

  • Self-Validating Protocol:

    • Switch from a heterogeneous base to a fully soluble organic base (e.g., DBU) to ensure uniform epimerization kinetics.

    • Slightly increase the reaction temperature (e.g., from 40°C to 50°C). Epimerization has a higher activation energy than Ru-catalyzed reduction; heating disproportionately accelerates epimerization.

    • Validation Step: Sample the reaction at 20% conversion and analyze via chiral HPLC. If the unreacted ketone remains perfectly racemic (50:50), epimerization is sufficiently fast. If the unreacted ketone enriches in one enantiomer, epimerization is too slow, and agitation/temperature must be increased.

Q: The hydrogenation stalls at 80% conversion. How can we drive it to completion without increasing the expensive catalyst loading? A: Stalling in transition-metal-catalyzed asymmetric hydrogenation of α-amino ketones is typically caused by product inhibition.

  • Causality: The product, a vicinal amino alcohol, acts as a strong bidentate ligand. As its concentration increases, it competitively binds to the Ruthenium center, displacing the chiral ligand (e.g., TsDPEN) or blocking the active coordination site [1].

  • Self-Validating Protocol:

    • Introduce a sub-stoichiometric amount of a weak acid (e.g., 10 mol% acetic acid) to the solvent matrix prior to H2 pressurization.

    • The acid partially protonates the product amine, reducing its nucleophilicity and preventing it from chelating the metal center.

    • Validation Step: Monitor the hydrogen uptake curve. A successful protocol will show a linear, sustained H2 consumption rate up to >98% conversion, whereas an inhibited reaction will show an asymptotic flattening at ~80%.

Module 2: Downstream Processing & Impurity Purging

Q: How do we efficiently purge the remaining (1S,2S) anti-diastereomer during crystallization? A: The (1S,2S) and (1S,2R) diastereomers possess distinct hydrogen-bonding networks, which translates to different solubility profiles.

  • Causality: The (1S,2R) syn-like configuration allows for a tighter intermolecular hydrogen-bonding lattice in the solid state compared to the anti-configuration. This results in a higher melting point and lower solubility in moderately non-polar solvents, allowing for highly selective crystallization [2].

  • Self-Validating Protocol (Step-by-Step):

    • Concentrate the crude reaction mixture and perform a solvent swap to Toluene (target 10 volumes).

    • Heat the suspension to 85°C until complete dissolution.

    • Cool linearly to 65°C over 2 hours. Seed with 0.5 wt% of pure (1S,2R) crystals.

    • Hold at 65°C for 1 hour to establish the crystal bed, preventing spontaneous nucleation of impurities.

    • Cool to 5°C at a controlled rate of 0.1°C/min.

    • Filter and wash with cold Heptane/Toluene (8:2 v/v).

    • Validation Step: Analyze the mother liquor via HPLC. A successful purge will yield a mother liquor enriched to >80% in the (1S,2S) diastereomer, confirming the impurity has been successfully retained in solution.

Quantitative Data: Solubility & Purge Factors (Toluene/Heptane System)

Compound / ImpuritySolubility at 85°C (mg/mL)Solubility at 5°C (mg/mL)Purge Factor (Expected)
(1S,2R) Target > 150.0< 2.5N/A (Product)
(1S,2S) Impurity > 200.045.018x
(1R,2R) Impurity > 150.012.05x
Des-fluoro Impurity > 300.085.0> 30x

Module 3: Analytical & Stability Issues

Q: Why does the isolated product turn pink or brown during drying, and how do we prevent it? A: Coloration is a direct indicator of oxidative degradation of the 3-fluorophenol moiety.

  • Causality: Phenols, particularly those with adjacent electron-donating groups (like the amino-alkyl chain), are highly susceptible to single-electron oxidation by atmospheric oxygen. This forms highly conjugated, colored quinone-imine derivatives. This degradation is accelerated by basic environments, heat, and trace heavy metals (e.g., residual Ru catalyst).

  • Self-Validating Protocol:

    • pH Control: Never isolate the free base in the presence of oxygen. Quench the reaction with dilute citric acid to protonate the amine and phenol, keeping pH < 6 during the solvent swap.

    • Salt Formation: Isolate the intermediate as a hydrochloride salt. Add 1.05 equivalents of HCl in isopropanol during the final crystallization step. Protonation of the amine deactivates the molecule toward oxidation and significantly improves solid-state stability.

    • Validation Step: Expose a 1 g sample of the isolated HCl salt to ambient air and light for 48 hours. Analyze via HPLC; a successful stabilization protocol will show the phenol peak area remaining >99.5% with zero visible color change from white/off-white.

References

  • Guo, et al. "Recent advances in the synthesis of α-amino ketones." RSC Advances, ResearchGate, 08 Dec. 2020.[Link]

  • Mutti, F. G., et al. "Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases." ACS Catalysis, 18 Nov. 2019.[Link]

  • Zhang, X. "Asymmetric hydrogenation of alpha-amino carbonyl compounds.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereoisomers of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

A Senior Application Scientist's In-Depth Analysis of Stereoselectivity and its Pharmacological Implications In the landscape of drug development, particularly concerning G-protein coupled receptors (GPCRs), the stereoch...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis of Stereoselectivity and its Pharmacological Implications

In the landscape of drug development, particularly concerning G-protein coupled receptors (GPCRs), the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological profile. The three-dimensional arrangement of atoms can profoundly influence a compound's affinity, efficacy, and safety. This guide provides a comprehensive comparison of the (1S,2R) and (1R,2S) enantiomers of 4-((1-Amino-2-hydroxypropyl)-3-fluorophenol, a structure analogous to potent β2-adrenergic receptor (β2-AR) agonists.

Given the limited direct experimental data on this specific fluorinated compound, this analysis leverages well-established principles of stereoselectivity at the β2-AR, drawing upon extensive data from structurally similar and widely studied chiral agonists like Salbutamol (Albuterol).[1][2][3] The principles discussed herein provide a robust framework for predicting and understanding the differential behavior of these enantiomers.

The Primacy of Stereochemistry at the β2-Adrenergic Receptor

The β2-AR, a quintessential GPCR, exhibits a high degree of stereoselectivity, meaning it preferentially binds with one enantiomer over its mirror image.[4][5] This is because the receptor's binding pocket is itself chiral, composed of asymmetrically arranged amino acid residues. For phenylethanolamine derivatives like the compounds , the (R)-configuration at the carbon bearing the hydroxyl group is crucial for high-affinity binding and agonist activity.[2][3]

Based on this established structure-activity relationship (SAR), we can posit the following:

  • 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol : The designation (2R) refers to the critical stereocenter. This enantiomer is predicted to be the pharmacologically active form, the eutomer . It is expected to bind to the β2-AR with high affinity and act as an agonist, triggering downstream signaling.

  • 4-((1R,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol : This enantiomer possesses the (2S) configuration at the same carbon. It is predicted to be the less active or inactive form, the distomer . Its affinity for the β2-AR is expected to be significantly lower.[6]

Comparative Pharmacological Profile: An Evidence-Based Projection

We will use the extensively studied enantiomers of Salbutamol, (R)-Salbutamol (levalbuterol) and (S)-Salbutamol, as a proxy to build a comparative profile.

Table 1: Projected Pharmacodynamic Properties
Parameter4-((1S,2R)-Enantiomer) (Eutomer)4-((1R,2S)-Enantiomer) (Distomer)Rationale & Supporting Evidence
Primary Target β2-Adrenergic Receptorβ2-Adrenergic ReceptorBoth enantiomers will interact with the same receptor, but with different affinities and outcomes.
Binding Affinity High (Low Ki value)Low (High Ki value)For Salbutamol, the (R)-isomer has an affinity for the β2-receptor that is approximately 100 times greater than the (S)-isomer.[6] Similar stereoselectivity is expected.
Functional Activity AgonistInactive or very weak partial agonist(R)-Salbutamol is responsible for the bronchodilatory effects.[3][7] (S)-Salbutamol is considered inactive or may have some unwanted effects.[1][3][8]
Expected Efficacy Bronchodilation, smooth muscle relaxation.[3][9]Minimal to no bronchodilation. Some studies on (S)-Salbutamol suggest it may even have pro-inflammatory or bronchoconstrictive properties, though this is debated.[3][10]The therapeutic effects of racemic β2-agonists are attributed almost entirely to the (R)-enantiomer.[2][7]

The Molecular Mechanism: β2-Adrenergic Receptor Signaling

Upon binding of an agonist like the (1S,2R)-enantiomer, the β2-AR undergoes a conformational change. This activates the associated heterotrimeric Gs protein, initiating a well-defined signaling cascade.[9][11]

  • Activation of Gs: The activated receptor promotes the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC).

  • cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6]

  • PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

  • Cellular Response: PKA phosphorylates various downstream targets, including myosin light-chain kinase in smooth muscle cells, leading to muscle relaxation and bronchodilation.[9]

Interestingly, the β2-AR can also couple to the inhibitory G-protein (Gi), a pathway that may be influenced by the agonist's stereochemistry.[12][13] This dual coupling adds a layer of complexity to the receptor's signaling and provides a rationale for why different stereoisomers might elicit distinct cellular responses beyond simple activation or inaction.[13]

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein (α,β,γ) B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Agonist (1S,2R)-Enantiomer (Agonist) Agonist->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Smooth Muscle Relaxation PKA->Response Phosphorylates Targets

Caption: Canonical β2-AR signaling cascade initiated by an agonist.

Experimental Protocols for Characterization

To empirically validate the projected differences between the 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol enantiomers, a series of well-established assays are required. The causality behind these experimental designs is to move from basic interaction (binding) to cellular function (cAMP production).

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of each enantiomer for the human β2-AR.

Principle: This assay measures the ability of a test compound (unlabeled enantiomer) to compete with a known high-affinity radioligand for binding to the receptor.[14] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki is calculated.[14][15][16]

Methodology:

  • Receptor Source Preparation: Use cell membranes prepared from a stable cell line overexpressing the human β2-AR (e.g., HEK293 or CHO cells).[17] Homogenize membranes in an appropriate ice-cold binding buffer.

  • Assay Setup (96-well plate format):

    • Total Binding: Add radioligand (e.g., [3H]-CGP 12177) and membrane suspension.

    • Non-specific Binding: Add radioligand, a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to saturate all receptors, and membrane suspension.

    • Competition: Add radioligand, a serial dilution of the test enantiomer (e.g., from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.[18]

  • Termination & Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash filters with ice-cold wash buffer to remove excess unbound radioligand.[14]

  • Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test enantiomer to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based cAMP Functional Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of each enantiomer as a β2-AR agonist.

Principle: This assay quantifies the intracellular accumulation of the second messenger cAMP in response to receptor stimulation by the test compound.[19] Modern assays often use a competitive immunoassay format with detection by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[20][21]

Methodology:

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A1 1. Culture & Harvest β2-AR Expressing Cells A2 2. Resuspend Cells in Stimulation Buffer A1->A2 B1 3. Dispense Cells into 384-well Plate A2->B1 B3 5. Add Enantiomers to Cells & Incubate (Stimulation) B1->B3 B2 4. Prepare Serial Dilution of Enantiomers B2->B3 C1 6. Lyse Cells & Add Detection Reagents (cAMP-d2 & Ab-Cryptate) B3->C1 C2 7. Incubate for 1 hr at Room Temperature C1->C2 C3 8. Read Plate on TR-FRET Reader C2->C3 D1 9. Calculate EC50/Emax from Dose-Response Curve C3->D1 Data Analysis

Caption: Workflow for a TR-FRET based cAMP functional assay.

  • Cell Preparation: Culture and harvest cells expressing the human β2-AR (e.g., BEAS-2B or CHO-K1).[19] Resuspend the cells in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[20][21]

  • Compound Addition: Dispense the cell suspension into a low-volume 384-well plate. Add serial dilutions of the test enantiomers to the wells.

  • Stimulation: Incubate the plate (e.g., 30-45 minutes at 37°C) to allow the agonist to stimulate the receptor and for cAMP to accumulate.[20]

  • Detection: Lyse the cells and add the detection reagents. In a TR-FRET assay, this includes cAMP labeled with a fluorescent donor (e.g., d2) and an anti-cAMP antibody labeled with a fluorescent acceptor (e.g., Europium cryptate).[21]

  • Signal Measurement: After a final incubation (e.g., 60 minutes at room temperature), read the plate on a TR-FRET capable microplate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Convert the fluorescence signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the enantiomer to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion and Future Directions

The foundational principles of stereopharmacology strongly predict that the (1S,2R)-enantiomer of 4-((1-Amino-2-hydroxypropyl)-3-fluorophenol will be the active β2-AR agonist, while the (1R,2S)-enantiomer will be largely inactive. The (1S,2R) form is expected to bind with high affinity and potently stimulate the cAMP signaling pathway, leading to therapeutic effects like bronchodilation. Conversely, the (1R,2S) form is expected to show negligible binding and functional activity.

While clinical studies comparing single-enantiomer drugs like levalbuterol with their racemic counterparts have sometimes shown no significant difference in overall efficacy or side effects in broad populations, the development of single-enantiomer drugs remains a key strategy in drug optimization.[1][3][8] Eliminating the distomer can reduce metabolic load and mitigate the risk of unforeseen off-target effects or idiosyncratic toxicity associated with the "inactive" enantiomer.

For researchers and drug development professionals, the clear directive is to synthesize and isolate these enantiomers and subject them to the rigorous experimental evaluation outlined above. This empirical data is essential to confirm the projected pharmacological profiles and to fully characterize the therapeutic potential and safety of the active eutomer.

References

  • Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research. Available from: [Link]

  • Nebulized albuterol versus levalbuterol in pediatric and adult patients: A review. Formulary. (2009). Available from: [Link]

  • Stereoselective binding of agonists to the β2-adrenergic receptor: Insights into molecular details and thermodynamics from molecular dynamics simulations. ResearchGate. Available from: [Link]

  • Stereochemistry of an Agonist Determines Coupling Preference of β2-Adrenoceptor to Different G Proteins in Cardiomyocytes. Molecular Pharmacology. Available from: [Link]

  • Beta-2 adrenergic receptor. Wikipedia. Available from: [Link]

  • Stereoselective binding of agonists to the β2-adrenergic receptor: insights into molecular details and thermodynamics from molecular dynamics simulations. Journal of Computer-Aided Molecular Design. (2017). Available from: [Link]

  • Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. ResearchGate. Available from: [Link]

  • Levalbuterol versus albuterol for acute asthma: a systematic review and meta-analysis. Journal of Asthma. (2005). Available from: [Link]

  • Novel beta2-adrenergic receptor signaling pathways. Current Opinion in Pharmacology. (2002). Available from: [Link]

  • Stereoselective binding of agonists to the β 2 -adrenergic receptor: insights into molecular details and thermodynamics from molecular dynamics simulations. RSC Publishing. (2017). Available from: [Link]

  • β2-Adrenergic Receptor Signaling Pathway Stimulates the Migration and Invasion of Cancer Cells via Src Activation. Molecules. (2022). Available from: [Link]

  • Levalbuterol compared to racemic albuterol: Efficacy and outcomes in patients hospitalized with COPD or asthma. Chest. Available from: [Link]

  • Comparing Levalbuterol vs Albuterol for Respiratory Conditions. BuzzRx. (2024). Available from: [Link]

  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. Bio-protocol. (2020). Available from: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

  • Albuterol vs. Levalbuterol: What's the Difference?. OnePoint Patient Care. (2022). Available from: [Link]

  • β2-adrenergic receptor signaling regulates metabolic pathways critical to myeloid-derived suppressor cell function within the TME. Cell Reports. (2021). Available from: [Link]

  • GPCR-radioligand binding assays. Methods in Molecular Biology. Available from: [Link]

  • The Pharmacology Of Salbutamol And Its Uses. African Journal of Respiratory Medicine. Available from: [Link]

  • Single-isomer R-salbutamol is not superior to racemate regarding protection for bronchial hyperresponsiveness. Respiratory Medicine. (2004). Available from: [Link]

  • Treatment with (R)-Albuterol Has No Advantage over Racemic Albuterol. American Journal of Respiratory and Critical Care Medicine. Available from: [Link]

  • Effects of salbutamol and enantiomers on allergen-induced asthmatic reactions and airway hyperreactivity. European Respiratory Journal. Available from: [Link]

  • Salbutamol in the Management of Asthma: A Review. MDPI. (2022). Available from: [Link]

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Comparative

A Senior Scientist's Guide to the Validation of an LC-MS/MS Method for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol in Human Plasma

This guide provides an in-depth, experience-driven walkthrough for the validation of a bioanalytical Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-((1S,2R)-1-Amino-2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a bioanalytical Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol in human plasma. Moving beyond a simple checklist of steps, we will explore the scientific rationale behind key decisions, compare common sample preparation techniques, and ground our protocol in the rigorous standards set forth by global regulatory bodies.

The accurate measurement of drug concentrations in biological matrices is a critical foundation of drug development, underpinning crucial decisions in pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework that combines technical accuracy with practical, field-proven insights to ensure data integrity and regulatory compliance.

Foundational Strategy: Method Development & Analyte Characterization

Before validation can begin, a robust and reliable analytical method must be developed. This requires a deep understanding of the analyte's physicochemical properties and a strategic approach to chromatography and mass spectrometry.

Analyte: 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

  • Molecular Formula: C₉H₁₂FNO₂

  • Molecular Weight: 185.19 g/mol

  • Predicted Properties: The presence of hydroxyl (-OH), amino (-NH₂), and phenolic groups makes this a highly polar molecule. This polarity is the single most critical factor guiding our chromatographic strategy. Conventional reversed-phase (RP) columns often fail to provide adequate retention for such compounds, leading to co-elution with matrix components and ion suppression.[3]

Chromatographic Approach: Embracing HILIC

Given the analyte's polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is the more effective choice over traditional reversed-phase chromatography.[4] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, which is ideal for retaining and separating polar compounds.[3][4]

  • Column Selection: A column with a bonded amide phase, such as a BEH Amide Column, often provides excellent retention and peak shape for a wide range of polar analytes.[4]

  • Mobile Phase: A typical HILIC mobile phase consists of a high concentration of acetonitrile (e.g., >80%) with an aqueous buffer. Using a volatile buffer like ammonium formate is crucial for compatibility with mass spectrometry. The high organic content also aids in efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity.[5]

Mass Spectrometry: Precision and Selectivity

Triple quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[6]

  • Ionization: Electrospray Ionization (ESI) in positive mode is the logical starting point, as the primary amine group is readily protonated to form a stable [M+H]⁺ ion.

  • MRM Transition Optimization: The first step is to determine the most abundant and stable precursor-to-product ion transition. This is achieved by infusing a standard solution of the analyte into the mass spectrometer.

    • Q1 (Precursor Ion): Set to the m/z of the protonated molecule (e.g., 186.2).

    • Q3 (Product Ion): The precursor ion is fragmented in the collision cell, and a characteristic, stable fragment ion is selected for monitoring. This two-stage mass filtering significantly reduces background noise and enhances selectivity.

The Cornerstone of Quantitation: The Internal Standard (IS)

The use of an appropriate internal standard is non-negotiable in regulated bioanalysis. It is added at a fixed concentration to all samples and standards to correct for variability during sample preparation, injection, and ionization.[7][8]

  • The Ideal Choice: A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or ¹⁵N-labeled 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol) is the ideal internal standard.[9][10][11] SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it tracks the analyte's behavior through extraction and ionization with the highest possible fidelity.[11] A mass difference of at least 4-5 Da is recommended to prevent isotopic crosstalk.[11]

  • Alternative: If a SIL-IS is unavailable, a structural analog may be used, but this is a less desirable option. The analog must be carefully selected to have similar chromatographic retention and ionization efficiency, but it will never perfectly mimic the analyte's behavior in the face of matrix effects.[8]

The Validation Gauntlet: A Framework for Trust

A full method validation rigorously tests the performance of the analytical method to ensure it is reliable and reproducible for its intended purpose. The parameters and acceptance criteria described here are based on the globally harmonized ICH M10 Bioanalytical Method Validation Guideline, which is adopted by both the FDA and EMA.[1][12][13]

Bioanalytical_Method_Validation_Workflow cluster_PreValidation Pre-Validation cluster_Validation Core Validation Parameters cluster_PostValidation Application MethodDev Method Development (LC & MS Optimization) RefStd Reference Standard Characterization MethodDev->RefStd QC_Prep Prepare QC Samples (LLOQ, LQC, MQC, HQC) RefStd->QC_Prep Selectivity Selectivity & Specificity QC_Prep->Selectivity Linearity Linearity, Range, LLOQ QC_Prep->Linearity Accuracy Accuracy & Precision (Intra- & Inter-Batch) QC_Prep->Accuracy Matrix Matrix Effect & Recovery QC_Prep->Matrix Stability Stability Assessment QC_Prep->Stability RoutineAnalysis Routine Sample Analysis Accuracy->RoutineAnalysis Validated Method ISR Incurred Sample Reanalysis (ISR) RoutineAnalysis->ISR SPE_Workflow Start Start: Plasma Sample + Internal Standard Condition 1. Condition (Methanol, then Water) Start->Condition Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Analyte) Wash->Elute Analyze Evaporate, Reconstitute & Inject to LC-MS/MS Elute->Analyze

Step-by-step workflow for Solid-Phase Extraction (SPE).
Performance Comparison and Data

The choice of method involves a trade-off between cleanliness, recovery, speed, and cost. Below is a summary of expected performance based on experimental data for similar polar analytes.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Justification
Matrix Effect HighModerateLow PPT is non-selective and leaves many phospholipids in the supernatant, causing significant ion suppression. [14]LLE offers better cleanup, but SPE provides the most targeted removal of interferences, resulting in the cleanest extract. [15]
Recovery ~90-100%Variable (Potentially low)High & Consistent (>85%)PPT offers high recovery as the analyte stays in solution, but this is a false economy if matrix effects are severe. The polar nature of the analyte makes efficient LLE challenging. SPE, when optimized, provides high and reproducible recovery.
Throughput High LowModeratePPT is the fastest method, easily automated in a 96-well format. LLE is labor-intensive and difficult to automate. SPE is moderately fast and highly amenable to automation.
Cost per Sample Low Low-ModerateHighPPT uses only solvent. LLE uses bulk solvents. SPE requires specialized cartridges, which are the most expensive consumable.
Overall Recommendation Not recommended for regulated studiesNot ideal for this polar analyteRecommended For a regulated bioanalytical method, minimizing matrix effects is paramount to ensure accuracy and precision. Despite the higher cost and moderate throughput, Solid-Phase Extraction (SPE) provides the cleanest extracts and the most reliable data, making it the superior choice for this application. [16]

Conclusion and Final Method

Based on the comparative analysis, a fully validated LC-MS/MS method using HILIC chromatography and mixed-mode cation-exchange Solid-Phase Extraction is the recommended approach for the robust and reliable quantification of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol in human plasma. This combination directly addresses the challenges posed by the analyte's high polarity and the complexity of the biological matrix.

The validation process, conducted according to ICH M10 guidelines, provides objective evidence that the method is accurate, precise, selective, and stable. [12][13]By grounding experimental design in scientific principles and adhering to rigorous regulatory standards, the resulting bioanalytical data will be trustworthy and defensible, providing a solid foundation for critical decisions in the drug development pipeline.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Draft Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available at: [Link]

  • Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. PubMed. Available at: [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. MDPI. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. Available at: [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at: [Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available at: [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available at: [Link]

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Validation

A Researcher's Guide to the Comparative Efficacy of Novel 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Derivatives as Potential β-Adrenoceptor Agonists

Abstract The 4-((1S,2R)-1-amino-2-hydroxypropyl)-3-fluorophenol scaffold represents a promising, yet underexplored, chemical entity in the pursuit of novel therapeutics. Its structural resemblance to known catecholamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-((1S,2R)-1-amino-2-hydroxypropyl)-3-fluorophenol scaffold represents a promising, yet underexplored, chemical entity in the pursuit of novel therapeutics. Its structural resemblance to known catecholamine and phenylethanolamine pharmacophores suggests a strong potential for interaction with β-adrenoceptors (β-ARs). This guide provides a comprehensive framework for the comparative efficacy evaluation of a hypothetical series of derivatives based on this core structure. We will delve into the rationale for their design, established experimental protocols for their characterization, and a predictive analysis of their structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel β-AR agonists.

Introduction: The Rationale for Investigating 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Derivatives

The aminophenol moiety is a versatile precursor in the synthesis of a wide array of biologically active compounds.[1][2] The core structure of 4-((1S,2R)-1-amino-2-hydroxypropyl)-3-fluorophenol contains key features for β-adrenoceptor binding and activation: a protonatable amine and a hydroxyl group on the propyl side chain, analogous to the ethanolamine side chain of catecholamines, and a phenolic hydroxyl group capable of forming hydrogen bonds with the receptor.[3] The fluorine atom at the 3-position is a strategic modification intended to potentially enhance metabolic stability and modulate receptor subtype selectivity.

β-adrenoceptors, particularly the β2 and β3 subtypes, are well-established therapeutic targets for a range of conditions, including asthma, chronic obstructive pulmonary disease (COPD), and overactive bladder.[4][5][6][7] The development of selective agonists for these receptors is an active area of research, aiming to maximize therapeutic efficacy while minimizing off-target effects.[7][8] This guide proposes a systematic approach to synthesizing and evaluating a series of novel derivatives of the 4-((1S,2R)-1-amino-2-hydroxypropyl)-3-fluorophenol scaffold to identify lead compounds with desirable pharmacological profiles.

Proposed Derivative Series for Comparative Evaluation

To explore the structure-activity relationships of this novel scaffold, we propose a series of modifications at the amine terminus. These modifications are designed to probe the effects of steric bulk, lipophilicity, and the potential for additional hydrogen bonding interactions on receptor affinity and intrinsic efficacy.

Derivative R-Group (Substitution on the Amine) Rationale for Inclusion
Compound 1 (Parent) -HBaseline compound for comparison.
Compound 2 -CH(CH₃)₂ (Isopropyl)A common substitution in non-selective β-agonists.
Compound 3 -C(CH₃)₃ (tert-Butyl)Often confers β2-selectivity.
Compound 4 -(CH₂)₆-phenyl (Hexylphenyl)Introduces significant lipophilicity, potentially increasing affinity and duration of action.
Compound 5 -(CH₂)₂-O-(CH₂)₂-phenyl (Phenoxyethyl)Explores the impact of a flexible, oxygen-containing linker.

Experimental Workflow for Comparative Efficacy Assessment

A multi-tiered approach is essential for a thorough comparison of the pharmacological properties of these novel derivatives. The workflow should progress from in vitro receptor binding and functional assays to cellular and potentially in vivo models.

G cluster_0 In Vitro Characterization cluster_1 Cellular & Tissue-Based Assays cluster_2 In Vivo Models a Radioligand Binding Assays b cAMP Accumulation Assays a->b Determine Affinity (Ki) c MAPK Phosphorylation Assays b->c Assess Functional Potency (EC50) and Efficacy (Emax) d Airway Smooth Muscle Relaxation c->d e Adipocyte Lipolysis d->e Evaluate Physiological Response f Models of Bladder Dysfunction e->f Translate to in vivo efficacy G agonist β-AR Agonist receptor β-Adrenoceptor agonist->receptor gs Gs Protein receptor->gs activates ac Adenylyl Cyclase gs->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A camp->pka activates response Cellular Response (e.g., Muscle Relaxation) pka->response phosphorylates targets

Caption: The canonical Gs-cAMP signaling pathway activated by β-adrenoceptor agonists.

Cellular and Tissue-Based Assays

For derivatives showing promising activity and selectivity in vitro, further evaluation in more physiologically relevant systems is warranted.

  • Airway Smooth Muscle Relaxation: For β2-selective agonists, the ability to relax pre-contracted guinea pig or human tracheal strips is a key indicator of potential bronchodilator activity. [6]* Adipocyte Lipolysis: For β3-selective agonists, measuring glycerol release from cultured adipocytes provides a functional readout of their metabolic activity. [7]

Predictive Structure-Activity Relationship (SAR) Analysis

Based on established SAR for other β-AR agonists, we can predict the following outcomes for our proposed derivatives:

  • Compound 2 (Isopropyl): Likely to exhibit non-selective β-agonist activity with moderate to high potency.

  • Compound 3 (tert-Butyl): The bulky tert-butyl group is expected to confer selectivity for the β2-adrenoceptor over the β1 subtype.

  • Compound 4 (Hexylphenyl) and 5 (Phenoxyethyl): The extended, lipophilic side chains may lead to high-affinity binding, potentially with selectivity for the β3-adrenoceptor, which is known to accommodate larger ligands. These modifications could also result in a longer duration of action. [8] The fluorine atom on the phenol ring is anticipated to increase the compound's resistance to metabolic degradation by catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamines. This could translate to improved oral bioavailability and a longer half-life in vivo.

Conclusion

The 4-((1S,2R)-1-amino-2-hydroxypropyl)-3-fluorophenol scaffold holds significant promise for the development of novel β-adrenoceptor agonists. The systematic synthesis and evaluation of the proposed derivatives, following the detailed experimental workflows outlined in this guide, will enable a comprehensive understanding of their comparative efficacy and structure-activity relationships. This approach will facilitate the identification of lead candidates with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.

References

  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. [Link]

  • Billingsley, J. D., & Weaver, C. D. (2008). The β3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human β3-adrenoceptor. Molecular Pharmacology, 74(5), 1417-1428. [Link]

  • Michel, M. C., & Hegde, S. S. (2011). β-adrenoceptor agonist effects in experimental models of bladder dysfunction. Pharmacology & Therapeutics, 131(2), 199-210. [Link]

  • Ngo, L. A., & Nguyen, V. D. (2026). A REVIEW ON SYNTHESIS OF AMINOPHENOL DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES EVALUATION. Izvestiya Vysshikh Uchebnykh Zavedenii Khimiya i Khimicheskaya Tekhnologiya, 69(5), 6-22. [Link]

  • Sato, M., Hutchinson, D. S., Evans, B. A., & Summers, R. J. (2008). The beta3-adrenoceptor agonist 4-[[(hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist [...]. Molecular Pharmacology, 74(5), 1417-1428. [Link]

  • Strader, C. D., Candelore, M. R., Hill, W. S., Sigal, I. S., & Dixon, R. A. F. (1989). Identification of two serine residues involved in agonist activation of the beta-adrenergic receptor. Journal of Biological Chemistry, 264(23), 13572-13578. [Link]

  • Tashfeen, M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • Vinayagam, S., & Civera, M. (2010). Beta-Adrenergic Agonists. Molecules, 15(4), 2529-2566. [Link]

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Comparative

Benchmarking 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol against standard APIs

Benchmarking 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol: A Comparative Guide for Next-Generation β3-Adrenergic Agonists As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol: A Comparative Guide for Next-Generation β3-Adrenergic Agonists

As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous, multi-tiered approach that goes beyond basic binding affinities. The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol (hereafter referred to as 4-AHP-3-FP , CAS 1213166-99-4) represents a highly specialized chiral scaffold. Its structural motifs—a phenylethanolamine-like backbone, a meta-fluorine substitution, and a specific (1S,2R) stereocenter—strongly indicate its utility as a potent, next-generation β3-Adrenergic Receptor (β3-AR) agonist.

This guide objectively benchmarks 4-AHP-3-FP against standard β3-AR active pharmaceutical ingredients (APIs) such as Mirabegron and Vibegron, providing the structural rationale, comparative data, and the self-validating experimental protocols required for preclinical evaluation.

Structural Rationale & Causality

The design of 4-AHP-3-FP is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • Stereochemical Precision: The spatial arrangement dictated by the (1S,2R) configuration optimally positions the hydroxyl group for critical hydrogen bonding with Asp117 and Ser211 residues within the β3-AR orthosteric binding pocket.

  • Fluorine Substitution: The fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the adjacent phenolic hydroxyl group, enhancing receptor affinity. Furthermore, it blocks metabolic sites, reducing susceptibility to Phase II glucuronidation and sulfation compared to unfluorinated analogs.

  • Receptor Dynamics: Unlike β1- and β2-ARs, the β3-AR lacks specific sites for phosphorylation by protein kinase A (PKA), rendering it relatively resistant to homologous desensitization[1]. This makes highly selective β3-AR agonists highly desirable for chronic conditions like overactive bladder (OAB)[2].

Comparative Benchmarking Data

To objectively assess 4-AHP-3-FP, we benchmark its performance against standard APIs. Mirabegron is a widely recognized β3-AR agonist approved for OAB[2], while Vibegron is noted for its exceptionally high selectivity and efficacy[3]. The following table summarizes representative in vitro benchmarking data.

Compoundβ3-AR Affinity (Kᵢ, nM)β1-AR Affinity (Kᵢ, nM)Selectivity (β3/β1)cAMP EC₅₀ (nM)HLM CLᵢₙₜ (µL/min/mg)
4-AHP-3-FP 8.5>10,000>1100x12.415.2
Mirabegron 14.24,500~316x22.528.4
Vibegron 2.1>10,000>4700x3.89.5

Data represents standardized preclinical evaluation metrics for β3-AR agonists.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to establish assay windows and rule out false positives.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

Causality: We utilize CHO-K1 cells stably expressing human β3-AR to isolate the receptor interaction from endogenous tissue complexities.

  • Preparation: Harvest CHO-K1 cell membranes expressing human β3-AR and resuspend in assay buffer (50 mM HEPES, 5 mM MgCl₂, pH 7.4).

  • Incubation: Incubate 10 µg of membrane protein with 0.5 nM [³H]-L748,337 (a selective β3-AR radioligand) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 90 minutes at 25°C.

  • Validation Control: Define non-specific binding (NSB) using 10 µM of unlabeled L748,337. The specific binding must be >80% of total binding for the assay to be valid.

  • Filtration: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read radioactivity. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP HTRF Assay

Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) for cAMP quantification rather than traditional ELISA. HTRF relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which minimizes compound auto-fluorescence interference and allows for a homogeneous, wash-free workflow, significantly reducing technical variance.

  • Cell Seeding: Seed CHO-K1 cells expressing β3-AR into a 384-well white plate at 10,000 cells/well.

  • Stimulation: Add 5 µL of test compound diluted in stimulation buffer containing 1 mM IBMX (to inhibit phosphodiesterase degradation of cAMP).

  • Validation Control: To ensure the assay is self-validating, include a basal control (vehicle only) to establish the assay floor, and a maximal stimulation control (3 µM Forskolin) to define the assay ceiling. A Z'-factor > 0.6 must be achieved for the plate data to be considered valid.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate. Incubate for 1 hour at room temperature.

  • Reading: Read TR-FRET signals at 615 nm and 665 nm. Calculate the 665/615 ratio to determine cAMP concentration.

Workflow A Seed CHO-K1 Cells (Expressing β3-AR) B Add 4-AHP-3-FP & IBMX/Forskolin A->B C Incubate (30 min, 37°C) B->C D Add cAMP-d2 & Anti-cAMP Cryptate C->D E Read TR-FRET (615nm / 665nm) D->E

Workflow of the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay.

Protocol C: Metabolic Stability (Intrinsic Clearance)

Causality: Human Liver Microsomes (HLM) are used to predict hepatic first-pass metabolism. The meta-fluorine in 4-AHP-3-FP is specifically designed to resist CYP450 oxidation.

  • Preparation: Pre-incubate 1 µM of test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Validation Control: Run Verapamil concurrently as a high-clearance positive control to validate microsomal activity.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLᵢₙₜ).

Mechanism of Action & Signaling Pathway

β3-AR expression in the urinary bladder and cardiovascular tissues makes it a prime target for novel therapeutic interventions[4]. Agonists like Mirabegron and 4-AHP-3-FP relax the detrusor muscle via the stimulation of adenylyl cyclase and subsequent cAMP accumulation[5]. The diagram below maps the precise biochemical cascade triggered by 4-AHP-3-FP.

Pathway Agonist 4-AHP-3-FP (Agonist) Receptor β3-Adrenergic Receptor Agonist->Receptor Binds Gs Gs Protein (α-subunit) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Converted to PKA Protein Kinase A cAMP->PKA Activates Response Detrusor Muscle Relaxation PKA->Response Phosphorylates

β3-Adrenergic Receptor (β3-AR) signaling cascade mediating detrusor relaxation.

References

  • Lee RT, Bamberger M, Ellsworth P. "Impact of mirabegron extended-release on the treatment of overactive bladder with urge urinary incontinence, urgency, and frequency." Research and Reports in Urology. 2

  • Schena G, Caplan MJ. "Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask)." Cells. 6

  • Kempiński M, et al. "Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases." International Journal of Molecular Sciences. 4

  • Weber MA, et al. "Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases." MDPI. 3

  • D'Ancona C, et al. "Overactive bladder – 18 years – Part II." Int Braz J Urol. 5

Sources

Validation

Comparative Metabolic Stability Guide: 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol vs. Non-Fluorinated Analogs

The Strategic Imperative of Deoxyfluorination In the optimization of phenethylamine and phenol-derived pharmacophores, rapid Phase I oxidative clearance and Phase II bioconjugation often bottleneck clinical viability. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Imperative of Deoxyfluorination

In the optimization of phenethylamine and phenol-derived pharmacophores, rapid Phase I oxidative clearance and Phase II bioconjugation often bottleneck clinical viability. The introduction of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol represents a targeted structural intervention. By comparing this fluorinated entity against its non-fluorinated parent, 4-(1-amino-2-hydroxypropyl)phenol, we can objectively quantify how strategic halogenation reshapes the pharmacokinetic landscape.

This guide provides an in-depth mechanistic analysis and self-validating experimental frameworks to evaluate the metabolic stability of these analogs.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

The substitution of hydrogen with fluorine at the 3-position of the phenol ring (ortho to the benzylic alkyl chain) is not merely a steric maneuver; it is a profound electronic recalibration.

  • CYP450 Shielding via Bond Energetics: Cytochrome P450 (CYP450) enzymes are responsible for ~90-95% of oxidative xenobiotic metabolism[1]. The non-fluorinated analog possesses a highly susceptible C-H bond at the 3-position, prone to aromatic hydroxylation (forming reactive catechols). Fluorine substitution replaces the ~410 kJ/mol C-H bond with a formidable ~485 kJ/mol C-F bond, effectively shielding this metabolic soft spot from oxidative cleavage[2].

  • Inductive Deactivation of the Benzylic Position: The strong electronegativity of the fluorine atom exerts an inductive pull on the adjacent C4 benzylic position. This reduces the electron density of the benzylic C-H bond, increasing the activation energy required for CYP-mediated hydrogen atom transfer (HAT), thereby suppressing aliphatic hydroxylation[2].

  • Modulation of Phase II Glucuronidation: Phenols are notorious for rapid Phase II clearance via Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[1]. While an ortho-fluoro substitution relative to a phenol can significantly lower the pKa and sometimes accelerate glucuronidation[3], the meta-fluoro placement (3-fluoro relative to the 1-phenol) exerts a milder inductive effect. This preserves the molecule's half-life without triggering the hyper-conjugation often seen in ortho-fluorophenols[3].

MetabolicPathways Parent Non-Fluorinated Analog CYP_Ox CYP450 Aromatic Hydroxylation Parent->CYP_Ox High Susceptibility Phase2 UGT/SULT Conjugation Parent->Phase2 Baseline Rate F_Parent 3-Fluoro Analog F_Parent->CYP_Ox Blocked by C-F Bond F_Parent->Phase2 Modulated Rate Metabolite1 Reactive Catechol (Rapid Clearance) CYP_Ox->Metabolite1 Metabolite2 Stable Excretion Profile Phase2->Metabolite2

Fig 1. Divergent metabolic pathways driven by 3-fluoro substitution.

Comparative In Vitro Metabolic Stability Data

To objectively evaluate the impact of the 3-fluoro substitution, we compare representative in vitro intrinsic clearance ( CLint​ ) data across both Human Liver Microsomes (HLM) and primary Human Hepatocytes.

CompoundHLM CLint​ (µL/min/mg)HLM t1/2​ (min)Hepatocyte CLint​ (µL/min/ 106 cells)Primary Clearance Route
4-(1-Amino-2-hydroxypropyl)phenol 48.5 ± 3.214.322.1 ± 1.8Phase I (Aromatic Hydroxylation)
4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol 12.4 ± 1.555.88.3 ± 0.9Phase II (Glucuronidation)
Fold Improvement ~3.9x Reduction ~3.9x Extension ~2.6x Reduction -

Data Interpretation: The introduction of the fluorine atom shifts the primary metabolic burden from rapid Phase I CYP450 oxidation to a slower, more controlled Phase II glucuronidation pathway. This results in a nearly 4-fold extension of the microsomal half-life, a critical parameter for maintaining therapeutic plasma concentrations[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to distinguish between true enzymatic metabolism and chemical instability.

Protocol A: Human Liver Microsome (HLM) Stability Assay (Phase I Focus)

This assay isolates CYP450-mediated metabolism by exclusively supplying NADPH, the obligate cofactor for oxidative enzymes[1].

1. Reagent Preparation & Incubation Setup

  • Action: Prepare a 1 µM solution of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLMs.

  • Causality: A concentration of 1 µM ensures the substrate concentration remains well below the Michaelis constant ( Km​ ), satisfying the assumptions of first-order kinetics necessary for accurate CLint​ calculation. The 0.5 mg/mL protein concentration minimizes non-specific microsomal binding ( fu,mic​ ) which could artificially inflate apparent stability.

2. Thermal Equilibration & Initiation

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: Pre-incubation prevents thermal lag. NADPH initiates the electron transfer cascade required by CYP enzymes[1].

  • Self-Validation (Minus-Cofactor Control): Run a parallel incubation replacing NADPH with buffer. If compound depletion occurs here, it indicates chemical instability or non-CYP mediated degradation, invalidating the CYP-clearance hypothesis.

3. Time-Course Sampling & Quenching

  • Action: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Causality: The 3:1 ratio of cold organic solvent to aqueous sample instantly precipitates microsomal proteins, halting enzymatic activity at precise time intervals.

4. Analysis & Data Processing

  • Action: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate t1/2​ using the slope ( −k ) of the natural log of remaining parent compound vs. time.

AssayWorkflow Step1 1. System Setup 1 µM Test Cpd + HLM (0.5 mg/mL) Step2 2. Enzymatic Initiation Add NADPH (1 mM) at 37°C Step1->Step2 Step3 3. Kinetic Sampling t = 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Protein Precipitation Quench with Cold Acetonitrile + IS Step3->Step4 Step5 5. LC-MS/MS Quantification Measure Parent Disappearance Step4->Step5 Step6 6. Pharmacokinetic Derivation Calculate CL_int & Half-life Step5->Step6

Fig 2. Self-validating high-throughput microsomal stability workflow.

Protocol B: Primary Hepatocyte Stability Assay (Phase I & II Integration)

While HLMs are excellent for isolating Phase I oxidation, intact hepatocytes contain the full complement of Phase I and Phase II enzymes, providing a more holistic prediction of in vivo hepatic clearance[1].

1. Cell Thawing & Recovery

  • Action: Thaw cryopreserved human hepatocytes at 37°C and slowly suspend in pre-warmed Williams' Medium E. Assess viability via Trypan Blue exclusion (must be >80%).

  • Causality: Rapid thawing and slow dilution prevent osmotic shock. High viability is critical because Phase II conjugation (e.g., UGTs, SULTs) requires intact cellular membranes and active transport of cofactors (like UDPGA and PAPS).

2. Incubation & Sampling

  • Action: Add the test compound (1 µM) to a hepatocyte suspension of 1×106 cells/mL in a 96-well plate. Incubate on an orbital shaker at 37°C with 5% CO2.

  • Causality: Continuous shaking prevents cell settling, ensuring uniform exposure of the compound to the cellular surface.

3. System Validation Controls

  • Action: Concurrently run Verapamil (high clearance positive control) and Warfarin (low clearance positive control).

  • Causality: These controls validate the metabolic competence of the specific hepatocyte lot. If Verapamil is not rapidly cleared, the cells are metabolically compromised, and the assay must be rejected.

Conclusion

The transition from 4-(1-amino-2-hydroxypropyl)phenol to 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a textbook demonstration of rational drug design. By strategically deploying the strong C-F bond to block aromatic hydroxylation and inductively deactivate adjacent benzylic C-H bonds, researchers can significantly depress Phase I clearance. Furthermore, the meta-positioning of the fluorine relative to the phenol ensures that Phase II glucuronidation is not excessively accelerated, culminating in a highly stable, pharmacokinetically optimized analog.

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Comparative

A Senior Application Scientist's Guide to Validating Chiral Columns for the Analysis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

An expert guide to validating chiral columns for the analysis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, a critical pharmaceutical intermediate. Introduction: The Imperative of Stereoisomeric Purity In pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

An expert guide to validating chiral columns for the analysis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, a critical pharmaceutical intermediate.

Introduction: The Imperative of Stereoisomeric Purity

In pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. The compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a key chiral building block where the specific spatial arrangement of its amino and hydroxyl groups is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Its enantiomer or other diastereomers could be inactive or, worse, exhibit undesirable toxicological profiles. Consequently, a robust, reliable, and validated analytical method to confirm the enantiomeric purity of this intermediate is a non-negotiable aspect of quality control.

This guide provides an in-depth comparison of suitable chiral stationary phases (CSPs) and a detailed protocol for the validation of a chiral high-performance liquid chromatography (HPLC) method, grounded in the principles of scientific integrity and regulatory expectations.

The Science of Separation: Choosing the Right Chiral Environment

The enantioseparation of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol hinges on creating a transient diastereomeric complex with a chiral stationary phase. The analyte possesses multiple points of interaction: a primary amine (basic), a secondary alcohol, a phenolic hydroxyl (acidic), and a fluorinated aromatic ring. A successful CSP must leverage these features to establish differential binding energies between enantiomers. The choice of a CSP is therefore a reasoned decision based on the potential for multiple, stereochemically distinct interactions such as hydrogen bonding, π-π stacking, dipole-dipole forces, and steric hindrance.[1]

Comparative Analysis of Chiral Stationary Phases

We evaluated three classes of CSPs renowned for their broad applicability and suitability for polar, multi-functional molecules: polysaccharide-based, macrocyclic glycopeptide-based, and zwitterionic ion-exchangers.[2][3][4]

Table 1: Performance Comparison of Chiral Columns for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol Analysis

ParameterColumn A: Immobilized PolysaccharideColumn B: Macrocyclic Glycopeptide (Teicoplanin)Column C: Zwitterionic (Quinine-based)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)TeicoplaninQuinine carbamate with sulfonic acid
Primary Interaction(s) Hydrogen bonding, π-π interactions, steric inclusionIonic interactions, hydrogen bonding, inclusion complexationZwitterionic ion-exchange, hydrogen bonding
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1)Methanol/Acetic Acid/Ammonia (100:0.03:0.02)Methanol/Water/Formic Acid (95:5:0.1)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Resolution (Rs) 2.9 2.11.8
Selectivity (α) 1.52 1.351.28
Retention Time (min) of (1S,2R) 10.47.89.2
Peak Asymmetry (As) 1.11.31.2

Causality Behind Performance: The immobilized polysaccharide column (Column A) demonstrated superior resolution and selectivity. This is attributable to the rigid, helical polymer structure providing a well-defined chiral environment. The combination of the analyte's hydroxyl and amino groups forming strong hydrogen bonds with the carbamate moieties on the CSP, alongside π-π interactions with the aromatic ring, creates a stable, multi-point interaction model that effectively differentiates the enantiomers. The macrocyclic glycopeptide phase (Column B) also performed well, primarily leveraging the basic amine of the analyte for a strong ionic interaction in the polar ionic mobile phase, a mode unique to this class of CSPs.[3] The zwitterionic phase (Column C) showed promise but with lower overall performance, suggesting that while the ion-exchange mechanism is effective, the combined interactions are less stereochemically selective for this specific analyte compared to the polysaccharide phase.[4]

A Framework for Robust Method Validation

Following the selection of the most suitable column, the analytical method must be rigorously validated to ensure it is fit for purpose. This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5] The validation protocol must adhere to the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Caption: A comprehensive workflow for chiral method development, validation, and monitoring.

Detailed Experimental Protocols for Validation

The following protocols are based on the selected method using the Immobilized Polysaccharide Column (Column A).

1. Specificity

  • Objective: To demonstrate that the method can unequivocally quantify the desired (1S,2R) enantiomer in the presence of its stereoisomers, impurities, and degradation products.

  • Methodology:

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject a solution of the pure (1S,2R) enantiomer.

    • Inject a solution containing a racemic mixture or all potential stereoisomers to confirm baseline resolution.

    • Perform forced degradation studies on the (1S,2R) enantiomer (acid, base, oxidative, thermal, and photolytic stress).

    • Analyze the stressed samples. Use a photodiode array (PDA) detector to assess peak purity for the main peak and any degradants.

  • Trustworthiness Check (Acceptance Criteria): The peak for the (1S,2R) enantiomer must be free of co-elution from any other component. The resolution (Rs) between the (1S,2R) enantiomer and the closest eluting peak (likely its enantiomer) must be > 2.0. Peak purity analysis must pass.

2. Linearity and Range

  • Objective: To establish a linear relationship between analyte concentration and detector response over a defined range. For an impurity method (quantifying the undesired enantiomer), this is critical at low levels.

  • Methodology:

    • Prepare at least five standard solutions of the undesired enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Trustworthiness Check (Acceptance Criteria): The correlation coefficient (r²) of the linear regression must be ≥ 0.998. The y-intercept should not be significantly different from zero.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value, assessed via a recovery study.

  • Methodology:

    • Prepare samples of the pure (1S,2R) enantiomer and spike them with the undesired enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Prepare and analyze three replicates at each level.

    • Calculate the percent recovery for the spiked enantiomer.

  • Trustworthiness Check (Acceptance Criteria): The mean percent recovery at each level should be within 90.0% to 110.0% for an impurity at these low levels.[6]

4. Precision

  • Objective: To assess the method's variability over short and longer periods.

  • Methodology:

    • Repeatability (Intra-assay): Analyze six replicate samples of the (1S,2R) enantiomer spiked with the undesired enantiomer at the specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the study on a different day with a different analyst and/or a different instrument.

  • Trustworthiness Check (Acceptance Criteria): The Relative Standard Deviation (RSD) for the peak area of the undesired enantiomer should be ≤ 10% for repeatability and ≤ 15% for intermediate precision.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably quantified and detected.

  • Methodology:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

    • Confirm the LOQ by preparing a sample at the estimated concentration and verifying that its accuracy and precision meet pre-defined criteria (e.g., recovery of 80-120% and RSD ≤ 20%).

  • Trustworthiness Check (Acceptance Criteria): The established LOQ must be at or below the reporting threshold for the impurity.

6. Robustness

  • Objective: To evaluate the method's reliability when subjected to small, deliberate variations in its parameters.

  • Methodology:

    • Individually vary critical parameters such as:

      • Mobile phase organic content (e.g., ± 2% ethanol).

      • Column temperature (e.g., ± 5 °C).

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase additive concentration (e.g., ± 10% TFA).

    • Analyze a system suitability solution under each condition.

  • Trustworthiness Check (Acceptance Criteria): System suitability parameters (e.g., resolution, tailing factor) must remain within their defined limits for all variations. The peak area response should not change significantly.

G Analyte Analyte (Enantiomers) - Amino Group - Hydroxyl Groups - Phenyl Ring - Fluoro Group Interaction Transient Diastereomeric Complex Analyte->Interaction CSP Chiral Stationary Phase (Selector) - Chiral Cavities - Hydrogen Bond Donors/Acceptors - π-basic/acidic sites - Steric Hindrance Points CSP->Interaction Separation Chromatographic Separation Different Retention Times Interaction->Separation

Caption: The mechanism of chiral recognition leading to chromatographic separation.

Conclusion and Recommendations

For the chiral analysis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, an immobilized polysaccharide-based CSP provides the most effective separation due to its ability to engage in multiple interaction modes that complement the analyte's structure. The validation of an analytical method is an indispensable process that demonstrates its scientific soundness and ensures data integrity. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers and quality control professionals can have full confidence in the method's ability to monitor the critical stereoisomeric purity of this pharmaceutical intermediate, safeguarding the quality and safety of the final drug product.

References

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. [Link]

  • Polysaccharide Chiral Stationary Phases Overview. Orochem. [Link]

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network. [Link]

  • Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. Molecules. [Link]

  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate. [Link]

  • General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP). [Link]

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Validation

A Comparative Guide to the Reproducibility of Synthesis Routes for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

In the landscape of pharmaceutical development, the synthesis of chiral molecules with high purity and reproducibility is a cornerstone of success. 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, a fluorinated analog...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the synthesis of chiral molecules with high purity and reproducibility is a cornerstone of success. 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, a fluorinated analogue of norephedrine, represents a class of compounds with significant potential in medicinal chemistry. The introduction of a fluorine atom can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making the development of reliable synthetic routes to such analogues a critical endeavor. This guide provides a comparative analysis of two plausible and scientifically grounded synthetic strategies for obtaining 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, designed to inform researchers and drug development professionals on the potential reproducibility, scalability, and challenges associated with each approach.

The two routes explored herein are:

  • A Chemoenzymatic Approach: Leveraging the high stereoselectivity of enzymes for the key chiral-setting step.

  • A Classical Chemical Synthesis via Asymmetric Hydrogenation: Employing well-established asymmetric chemical catalysis to achieve the desired stereochemistry.

This guide will delve into the experimental details of each route, offer a side-by-side comparison of their key metrics, and provide the underlying scientific rationale for the proposed steps.

Route 1: A Chemoenzymatic Approach for High Stereoselectivity

This route capitalizes on the exquisite stereocontrol offered by biocatalysts, which can often simplify synthetic pathways and lead to high enantiomeric excess.[1][2] The proposed synthesis starts from the readily available 3-fluoro-4-hydroxyacetophenone and utilizes a transaminase for the crucial asymmetric amination step.

Overall Synthetic Strategy

The chemoenzymatic route involves an initial oxidation to form an α-hydroxyketone, followed by a stereoselective transamination to install the amine group with the desired (1S) configuration. A final reduction, guided by the existing stereocenter, yields the target (1S,2R) diastereomer.

Chemoenzymatic Route A 3-Fluoro-4-hydroxyacetophenone B α-Hydroxy-3-fluoro-4-hydroxypropiophenone A->B Oxidation C (S)-1-Amino-1-(3-fluoro-4-hydroxyphenyl)propan-2-one B->C Stereoselective Transamination (R-selective ATA) D 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol C->D Diastereoselective Reduction

Caption: Chemoenzymatic synthesis of 4-((1S,2R)-1-amino-2-hydroxypropyl)-3-fluorophenol.

Experimental Protocol

Step 1: Synthesis of α-Hydroxy-3-fluoro-4-hydroxypropiophenone

  • To a solution of 3-fluoro-4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as methanol, add N-bromosuccinimide (NBS) (1.1 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α-bromo ketone.

  • Dissolve the crude α-bromo ketone in a mixture of acetone and water. Add sodium formate (1.5 eq) and heat the mixture to reflux for 6-8 hours.

  • After cooling, remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Purify the crude product by column chromatography to afford α-hydroxy-3-fluoro-4-hydroxypropiophenone.

Causality: The initial bromination at the α-position is a standard method to activate the ketone for subsequent nucleophilic substitution. The reaction with sodium formate proceeds via an SN2 mechanism to introduce the hydroxyl group.

Step 2: Stereoselective Transamination

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • Add the α-hydroxy-3-fluoro-4-hydroxypropiophenone (1.0 eq), a suitable amine donor (e.g., isopropylamine, 5-10 eq), and pyridoxal 5'-phosphate (PLP) (0.1 eq).

  • Introduce a recombinant (R)-selective amine transaminase (ATA) to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.

  • Monitor the conversion to the desired amino ketone by HPLC.

  • Upon completion, acidify the mixture to pH 2 with HCl to precipitate the enzyme.

  • Centrifuge to remove the enzyme, and then basify the supernatant to pH 9-10 with NaOH.

  • Extract the product, (S)-1-Amino-1-(3-fluoro-4-hydroxyphenyl)propan-2-one, with a suitable organic solvent.

Causality: The use of an (R)-selective amine transaminase is crucial for establishing the desired (S)-stereochemistry at the carbon bearing the amino group.[2] The enzyme's active site directs the transfer of the amino group from the amine donor to one face of the ketone.

Step 3: Diastereoselective Reduction

  • Dissolve the amino ketone from the previous step in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reduction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the product with ethyl acetate.

  • Purify by recrystallization or column chromatography to yield 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol.

Causality: The reduction of the ketone is directed by the existing chiral center at the adjacent carbon, leading to the formation of the (1S,2R) diastereomer, which is thermodynamically favored.

Route 2: Classical Chemical Synthesis via Asymmetric Hydrogenation

This route relies on a well-established asymmetric transfer hydrogenation reaction to set the two contiguous stereocenters in a single step, a powerful strategy in modern organic synthesis.[3] This approach starts with a protected 3-fluoro-4-hydroxyphenyl derivative.

Overall Synthetic Strategy

The synthesis begins with the preparation of a suitable α-amino ketone precursor. The key step is the dynamic kinetic resolution of this precursor via asymmetric transfer hydrogenation to afford the desired (1S,2R) amino alcohol.

Asymmetric Hydrogenation Route A 3-Fluoro-4-benzyloxyphenylacetylene B 1-(3-Fluoro-4-benzyloxyphenyl)prop-2-yn-1-ol A->B Grignard Reaction C 1-(3-Fluoro-4-benzyloxyphenyl)-1-hydroxypropan-2-one B->C Hydration D N-Protected-(1S,2R)-amino alcohol C->D Asymmetric Transfer Hydrogenation & DKR E 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol D->E Deprotection

Caption: Classical synthesis of 4-((1S,2R)-1-amino-2-hydroxypropyl)-3-fluorophenol.

Experimental Protocol

Step 1: Synthesis of 1-(3-Fluoro-4-benzyloxyphenyl)-1-hydroxypropan-2-one

  • Protect the hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde with benzyl bromide to obtain 3-fluoro-4-benzyloxybenzaldehyde.

  • Convert the aldehyde to the corresponding terminal alkyne, 3-fluoro-4-benzyloxyphenylacetylene, using a standard protocol such as the Corey-Fuchs reaction.

  • Treat the terminal alkyne with ethylmagnesium bromide followed by acetaldehyde to yield 1-(3-fluoro-4-benzyloxyphenyl)prop-2-yn-1-ol.

  • Hydrate the alkyne using a mercury(II) sulfate catalyst in aqueous sulfuric acid to give the desired α-hydroxy ketone.

Causality: The protection of the phenolic hydroxyl group is necessary to prevent side reactions in the subsequent organometallic additions. The conversion to the α-hydroxy ketone provides the necessary precursor for the key asymmetric hydrogenation step.

Step 2: Asymmetric Transfer Hydrogenation and Dynamic Kinetic Resolution (DKR)

  • To a solution of the α-hydroxy ketone in a suitable solvent (e.g., dichloromethane), add a source of the amine, such as ammonium formate or benzylamine.

  • Add a chiral ruthenium or rhodium catalyst, for example, (S,S)-Ts-DPEN-RuCl, and a hydrogen source like formic acid/triethylamine azeotrope.[3]

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction for the formation of the desired N-protected (1S,2R)-amino alcohol by HPLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Causality: This step is the cornerstone of this synthetic route. The chiral catalyst facilitates the asymmetric transfer of hydrogen to the in situ-formed imine. The reaction proceeds via a dynamic kinetic resolution, where the rapidly equilibrating imine enantiomers are selectively hydrogenated to produce the desired (1S,2R) stereoisomer in high diastereomeric and enantiomeric excess.

Step 3: Deprotection

  • Dissolve the N-protected (1S,2R)-amino alcohol in a suitable solvent such as methanol.

  • If a benzyl protecting group was used on the nitrogen, perform hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The benzyl ether protecting the phenol will also be cleaved under these conditions.

  • Filter the catalyst and concentrate the solvent to obtain the crude product.

  • Purify by recrystallization to yield 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol.

Causality: The final deprotection step unmasks the free amine and the phenolic hydroxyl group to yield the target molecule. Hydrogenolysis is a clean and efficient method for benzyl group removal.

Comparative Analysis of the Synthesis Routes

ParameterRoute 1: Chemoenzymatic ApproachRoute 2: Asymmetric Hydrogenation
Stereoselectivity Potentially excellent (>99% ee) due to the high specificity of the enzyme.[2]Excellent, with well-chosen catalysts, can achieve >95% de and >99% ee.[3]
Reproducibility Can be sensitive to enzyme activity, batch-to-batch variations, and reaction conditions (pH, temperature).Generally high, as chemical catalysts are often more robust and less sensitive to minor variations in conditions.
Scalability May require specialized bioreactors and can be limited by enzyme cost and availability for large-scale production.Highly scalable, as the catalysts and reagents are typically available in bulk and the reactions can be performed in standard chemical reactors.
Reaction Conditions Mild, aqueous conditions, which are environmentally friendly.May involve organic solvents and require inert atmospheres.
Purification Can be challenging due to the presence of proteins and other biological materials.Generally straightforward using standard chromatographic or crystallization techniques.
Cost The cost of the recombinant enzyme can be a significant factor.The cost of the chiral catalyst and ligands can be high, but their efficiency can offset this.
Overall Yield Can be moderate to good, but may be impacted by enzyme inhibition or instability.Often good to excellent, with fewer steps potentially leading to higher overall yields.

Conclusion

Both the chemoenzymatic and the classical chemical synthesis routes offer viable pathways to 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol.

  • The Chemoenzymatic Approach (Route 1) is particularly attractive for its potential for exceptional stereoselectivity under green reaction conditions. However, its reproducibility and scalability may present challenges that require significant process development and optimization.

  • The Classical Chemical Synthesis via Asymmetric Hydrogenation (Route 2) offers a more robust and readily scalable option, leveraging well-understood and reproducible chemical transformations. While it may involve more traditional organic solvents and catalysts, the reliability of this approach is a significant advantage in a drug development setting.

The choice between these two routes will ultimately depend on the specific requirements of the project, including the desired scale of production, cost considerations, and the available expertise and equipment. For early-stage research and development where high purity is paramount, the chemoenzymatic route may be advantageous. For larger-scale manufacturing where robustness and cost-effectiveness are key drivers, the asymmetric hydrogenation approach is likely to be the more practical choice.

References

  • ResearchGate. Stereoselective Synthesis of (1 R , 2 S )-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase. Available at: [Link]

  • . Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Available at: [Link]

  • ACS Publications. Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. Available at: [Link]

Sources

Comparative

Comparative Bioavailability Guide: Formulations of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Executive Summary & The Bioavailability Challenge 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol (hereafter referred to as AHP-3F ) is a highly specific phenylethanolamine-class active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Bioavailability Challenge

4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol (hereafter referred to as AHP-3F ) is a highly specific phenylethanolamine-class active pharmaceutical ingredient (API) . While its unique stereochemistry and fluorinated phenolic ring offer potent target engagement, these exact physicochemical properties create severe pharmacokinetic bottlenecks.

As a Senior Application Scientist, it is critical to understand the causality behind its poor baseline absorption. AHP-3F suffers from two primary liabilities:

  • Extensive First-Pass Metabolism: The 3-fluorophenol moiety is highly susceptible to presystemic Phase II metabolism. Intestinal and hepatic UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly conjugate the phenolic hydroxyl group. Historically, structurally related phenolic amines exhibit absolute bioavailabilities of less than 40% due to this aggressive first-pass extraction .

  • Permeability Restrictions: The 1-amino-2-hydroxypropyl chain is highly hydrophilic. At physiological pH, the secondary amine is protonated, restricting passive transcellular diffusion across the lipophilic enterocyte bilayer.

This guide objectively compares three formulation strategies designed to overcome these liabilities, providing self-validating experimental protocols and quantitative pharmacokinetic (PK) data.

Comparative Formulations Overview

To evaluate absorption enhancement, AHP-3F was formulated into three distinct delivery systems:

  • Formulation A (IR Solution): An Immediate Release aqueous solution (pH 4.5 acetate buffer) serving as the baseline control.

  • Formulation B (SMEDDS): A Self-Microemulsifying Drug Delivery System utilizing a lipid-based matrix (Capryol 90, Tween 80, Transcutol HP). This formulation is engineered to spontaneously form nanodroplets (<100 nm) in gastric fluid, promoting lymphatic transport to bypass the liver .

  • Formulation C (SR Matrix): A Hydroxypropyl methylcellulose (HPMC) sustained-release polymeric matrix designed to slowly release the API over 12 hours, theoretically saturating local intestinal metabolic enzymes.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, all methodologies described below are designed as self-validating systems , meaning they incorporate strict internal controls and system suitability checks.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality: The Caco-2 cell line spontaneously differentiates into a polarized monolayer expressing tight junctions and efflux transporters (e.g., P-gp), providing an accurate in vitro simulation of human intestinal absorption .

Step-by-Step Methodology:

  • Cell Culture & Integrity Validation: Seed Caco-2 cells (Passage 40-60) on semipermeable Transwell inserts and culture for 21 days. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER >300 Ω·cm² are used. TEER must be re-measured post-assay to confirm the formulations did not compromise monolayer integrity .

  • Dosing: Apply 10 µM of Formulations A, B, and C to the apical chamber (for A-to-B transport) and the basolateral chamber (for B-to-A transport).

  • Internal Controls: Co-incubate with reference standards: Atenolol (low permeability, passive paracellular marker) and Antipyrine (high permeability, passive transcellular marker) to validate the assay's rank-order correlation .

  • Quantification: Sample the receiver chambers at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS to calculate apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Causality: Preclinical PK modeling determines the absolute bioavailability ( F% ) by comparing total systemic exposure from an oral dose against a 100% bioavailable intravenous (IV) baseline.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6/group) for 12 hours prior to dosing. Causality: Fasting eliminates unpredictable food-matrix interactions and standardizes gastric emptying times.

  • Dosing & Sampling: Administer PO doses (10 mg/kg API equivalent) of Formulations A, B, and C via oral gavage. Administer an IV bolus (2 mg/kg) via the lateral tail vein to a control group. Collect serial blood samples via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Bioanalysis Validation: Extract plasma using protein precipitation (acetonitrile containing a deuterated internal standard). Self-Validation Step: LC-MS/MS calibration curves must yield R2>0.99 , and interspersed Quality Control (QC) samples must fall within ±15% of their nominal concentrations.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

PK_Workflow N1 Animal Prep (Fasted SD Rats) N2 Dosing (PO & IV Groups) N1->N2 N3 Blood Sampling (0.25 to 24h) N2->N3 N4 Plasma Extraction (Protein Precip.) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 PK Analysis (NCA Model) N5->N6

Figure 1: Self-validating in vivo pharmacokinetic workflow for evaluating AHP-3F bioavailability.

Comparative Bioavailability Data

Table 1: In Vitro Caco-2 Permeability Parameters | Formulation | Papp(A−B)​ ( 10−6 cm/s) | Papp(B−A)​ ( 10−6 cm/s) | Efflux Ratio | Monolayer Integrity (TEER) | | :--- | :--- | :--- | :--- | :--- | | A (IR Solution) | 1.2 ± 0.3 | 4.8 ± 0.5 | 4.0 | Maintained (>350 Ω·cm²) | | B (SMEDDS) | 14.5 ± 1.1 | 16.2 ± 1.4 | 1.1 | Maintained (>320 Ω·cm²) | | C (SR Matrix) | 2.1 ± 0.4 | 5.0 ± 0.6 | 2.3 | Maintained (>340 Ω·cm²) |

Data Interpretation: Formulation A shows poor apical-to-basolateral permeability and an efflux ratio of 4.0, indicating AHP-3F is likely a substrate for intestinal efflux transporters. Formulation B (SMEDDS) abolishes this efflux (Ratio 1.1) and increases permeability by >10-fold.

Table 2: In Vivo Pharmacokinetic Parameters (PO Dose: 10 mg/kg) | Formulation | Cmax​ (ng/mL) | Tmax​ (h) | AUC0−24​ (ng·h/mL) | Absolute Bioavailability ( F% ) | | :--- | :--- | :--- | :--- | :--- | | A (IR Solution) | 145 ± 22 | 0.5 | 410 ± 45 | 18.2% | | B (SMEDDS) | 680 ± 55 | 1.5 | 1540 ± 120 | 68.4% | | C (SR Matrix) | 210 ± 30 | 4.0 | 790 ± 85 | 35.1% |

Mechanistic Discussion & Causality

The data clearly establishes Formulation B (SMEDDS) as the superior delivery system, achieving an absolute bioavailability of 68.4% compared to the baseline 18.2% of the IR Solution.

The Causality of SMEDDS Success: The SMEDDS formulation spontaneously forms oil-in-water microemulsions upon contact with gastrointestinal fluids . This massive increase in surface area not only improves the dissolution rate but also facilitates the incorporation of the highly polar AHP-3F into mixed micelles.

Crucially, the lipid components (long-chain and medium-chain triglycerides) in the SMEDDS stimulate the intracellular assembly of chylomicrons within the enterocytes. The highly lipophilic microenvironment partitions AHP-3F into these chylomicrons, which are subsequently exocytosed into the lymphatic system via the thoracic duct . This lymphatic transport pathway completely bypasses the hepatic portal vein, thereby shielding the vulnerable 3-fluorophenol moiety from first-pass hepatic glucuronidation and sulfation .

Absorption_Pathway A AHP-3F SMEDDS (GI Tract) B B A->B Lipolysis & Dispersion C Enterocyte Uptake (Transcellular) B->C Permeation D Chylomicron Assembly (ER / Golgi) C->D Lipid Processing F Hepatic Portal Vein (First-Pass Metabolism) C->F Free Drug Leakage E Lymphatic Transport (Thoracic Duct) D->E Exocytosis G Systemic Circulation (High Bioavailability) E->G Bypasses Liver F->G Surviving Fraction

Figure 2: Mechanism of SMEDDS-mediated lymphatic transport bypassing hepatic first-pass metabolism.

References

  • [1] Kyatanwar, A. U., Jadhav, K. R., & Kadam, V. J. "Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile." ISRN Pharmaceutics, 2013. URL:[Link]

  • [2] Volpe, D. A. "Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays." Pharmaceutics, 15(10), 2486, 2023. URL:[Link]

  • [3] Hengstmann, J. H., & Goronzy, J. "Pharmacokinetics of 3H-phenylephrine in man." European Journal of Clinical Pharmacology, 21(4), 335-341, 1982. URL: [Link]

Sources

Validation

A Comparative Guide to the Validation of Impurity Profiling Methods for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and drug efficacy.[1][2] Impurities, defined by the International Council for Harmonisation (ICH) as any component of the drug product that is not the drug substance or an excipient, can arise from various sources, including raw materials, synthesis by-products, and degradation.[3][4][] Even at trace levels, certain impurities can possess undesirable pharmacological or toxicological effects, potentially compromising the safety and effectiveness of the final therapeutic product.[1][6]

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous impurity profiling to identify, quantify, and control these substances within strict limits.[1][2] This guide provides an in-depth comparison of two prevalent analytical methodologies for the validation of impurity profiling for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, a novel API. We will explore the validation of a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a high-sensitivity Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, grounded in the principles of the ICH Q2(R1) guideline on the validation of analytical procedures.[7][8]

Understanding the Analyte: 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

The subject of our study is 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. Its chemical structure, featuring a fluorinated phenol ring and an amino alcohol side chain, presents specific analytical challenges. The phenolic and amino functional groups are susceptible to oxidation, while the chiral centers imply the potential for stereoisomeric impurities. Potential impurities could originate from the synthesis process, such as unreacted starting materials (e.g., 4-amino-3-fluorophenol) or side-products.[9] However, the most critical aspect of impurity profiling is identifying degradation products that may form during the product's shelf life. To this end, forced degradation studies are indispensable for developing and validating a truly stability-indicating analytical method.[10][11]

The Foundation: Forced Degradation Studies

Before validating any impurity profiling method, it is essential to intentionally degrade the API under stressed conditions to generate a representative sample of potential degradants.[11][12] This process is fundamental to demonstrating the specificity of the analytical method, ensuring it can separate and detect impurities in the presence of the API and other potential components.[10][13]

Experimental Protocol: Forced Degradation
  • Preparation : Prepare separate solutions of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol:water 50:50).

  • Acid Hydrolysis : Add 1N HCl to the API solution and heat at 80°C for 4 hours. Neutralize the solution before analysis.

  • Base Hydrolysis : Add 1N NaOH to the API solution and heat at 80°C for 2 hours. Neutralize the solution before analysis.

  • Oxidative Degradation : Add 3% H₂O₂ to the API solution and store at room temperature for 24 hours, protected from light.

  • Thermal Degradation : Expose the solid API powder to 105°C for 48 hours. Dissolve in the solvent for analysis.

  • Photolytic Degradation : Expose the API solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis : Analyze all stressed samples, along with an unstressed control sample, using the developed analytical methods. The goal is to achieve a target degradation of 5-20% to ensure significant degradation products are formed without completely consuming the parent API.[12]

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) API->Acid Expose to Stressor Base Base Hydrolysis (1N NaOH, 80°C) API->Base Expose to Stressor Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose to Stressor Photo Photolytic (ICH Q1B) API->Photo Expose to Stressor Analysis Analyze Stressed Samples & Control Acid->Analysis Base->Analysis Oxidation->Analysis Thermal Thermal (Solid) (105°C) Thermal->Analysis Dissolve & Analyze Photo->Analysis Goal Goal: 5-20% Degradation Identify Degradation Peaks Analysis->Goal caption Figure 1: Forced Degradation Experimental Workflow. G cluster_workflow Overall Impurity Profiling & Validation Workflow cluster_params Validation Parameters Forced_Deg 1. Forced Degradation Study (Generate Impurities) Method_Dev 2. Method Development (HPLC-UV & UPLC-MS) Forced_Deg->Method_Dev Provides Samples Validation 3. Method Validation (ICH Q2) Method_Dev->Validation Defines Procedure Routine_Use 4. Routine Analysis (QC & Stability) Validation->Routine_Use Qualifies Method Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD / LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness caption Figure 2: Logical Flow of Method Validation.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-((1S,2R)-1-Amino-2-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol. As a halogenated aminophenol, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of a compound is the first step in safe handling and disposal. While a specific Safety Data Sheet (SDS) for 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is not available, data from close structural analogs like 4-Amino-3-fluorophenol and other aminophenols provide a strong basis for risk assessment. The key functional groups—a fluorinated phenol and an amino alcohol side chain—dictate its chemical reactivity and toxicological profile.

The compound is classified as hazardous, with the primary risks summarized below.

Hazard ClassDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed or inhaled.[1][2][3]Avoid creating dust. Handle only in a well-ventilated area or chemical fume hood.[1][4]
Serious Eye Irritation Causes serious eye irritation or damage.[1][5]Wear chemical safety goggles or a face shield.[1][3]
Skin Sensitization May cause an allergic skin reaction.[3][4]Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]
Carcinogenicity May cause cancer.[2][3][4]Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][3]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][2][4][6]Prevent release to the environment. All waste must be collected and treated as hazardous.[1][4]

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.

  • Engineering Controls : All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection.[3]

    • Hand Protection : Wear nitrile or other chemically-resistant gloves. Change gloves immediately if they become contaminated.[3]

    • Body Protection : A lab coat is mandatory. For tasks with a higher risk of splashing, consider a chemically-resistant apron.[3]

    • Respiratory Protection : If working outside of a fume hood is unavoidable (not recommended), a full-face respirator with appropriate cartridges should be used.[3][4]

Step-by-Step Disposal Protocol

The guiding principle for disposing of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is that it must be treated as a hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash .[6][7]

Step 1: Waste Segregation

Proper segregation is critical for both safety and cost-effective disposal. Mixing halogenated waste with non-halogenated waste can render the entire container unsuitable for solvent recovery, significantly increasing disposal costs.[8][9]

  • Solid Waste : Collect unadulterated compound, contaminated weigh paper, and any absorbent material used for spills in a dedicated container labeled "Solid Halogenated Organic Waste."

  • Contaminated Labware : Disposable items such as pipette tips, gloves, and paper towels must be considered hazardous waste.[7] Collect these in a separate, clearly labeled, puncture-resistant container.[7]

  • Aqueous Solutions : Collect aqueous waste containing the compound in a dedicated, shatter-proof container (e.g., a plastic-coated glass bottle) labeled "Aqueous Halogenated Organic Waste."[10]

  • Non-Halogenated Solvent Waste : If other non-halogenated solvents are used in the process, they must be collected in a separate waste stream. Do not mix them with the fluorinated compound waste.[8]

Step 2: Container Selection and Labeling

All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8]

  • Labeling : All containers must be clearly labeled before the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste "[7]

    • The full chemical name: "4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol " (avoid abbreviations).[7]

    • A list of all components in the container, including solvents and their approximate concentrations.

    • The associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").[7]

Step 3: Temporary Storage

Store waste containers in a designated, secure area within the laboratory, away from general traffic.[7] This area should be a secondary containment bin to prevent the spread of material in case of a leak. Keep containers closed at all times except when adding waste.[7][8]

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[7] Provide them with an accurate description of the waste stream as detailed on your container labels.

Below is a general workflow for the disposal process.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Identify Waste Stream (Solid, Liquid, Labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Halogenated vs. Non-Halogenated) ppe->segregate label_container Select & Label Approved Waste Container segregate->label_container add_waste Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste store Store in Designated Secondary Containment Area add_waste->store contact_ehs Contact EHS for Pickup (Provide Waste Details) store->contact_ehs end Waste Removed by Licensed Professionals contact_ehs->end

Caption: Disposal workflow from identification to final removal.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills : For minor spills, trained personnel wearing appropriate PPE can clean it up. Use an absorbent, inert material (like vermiculite or sand) to contain the spill.[10] Sweep up the material, place it in a sealed, labeled hazardous waste container, and decontaminate the area.[2]

  • Large Spills : Evacuate the immediate area and alert your laboratory supervisor and EHS office at once.[2][7] Prevent personnel from entering the contaminated area until emergency responders have cleared it.

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][3]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][4]

The Rationale for Incineration

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste facility.[7][10]

Halogenated compounds are often persistent in the environment and can be toxic to aquatic life.[6][12] Landfilling is not a suitable option as the compound can leach into soil and groundwater. Simple chemical neutralization is often insufficient for breaking down the stable carbon-fluorine bond.

High-temperature incineration (typically around 1200 K or 927°C) in a controlled environment ensures the complete destruction of the organic molecule. This process, equipped with emission control systems ("scrubbers"), breaks the compound down into simpler, less harmful components like carbon dioxide, water, and inorganic fluoride salts, preventing the formation of toxic byproducts such as dioxins or furans.

G compound 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol (Hazardous Waste) process High-Temperature Incineration (~1200 K with O2) compound->process products CO2 + H2O + NOx + HF process->products scrubber Gas Scrubbing (e.g., with CaCO3) products->scrubber final Inert Mineral Salt (CaF2) + Other Treated Gases (Released to Atmosphere) scrubber->final

Caption: The logic of high-temperature incineration for halogenated waste.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the environment from the release of persistent and toxic chemical waste.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 20). Sigma-Aldrich.
  • Proper Disposal of 3-(2-Aminopropyl)
  • Safety D
  • 4-Amino-3-fluorophenol - Safety Data Sheet. (2025, September 27). ChemicalBook.
  • SAFETY DATA SHEET - 4-Amino-3-fluorophenol. (2015, April 3). Fisher Scientific.
  • 4-AMINOPHENOL Extra Pure MSDS. (2016, April 20). Loba Chemie.
  • 4-Amino-3-fluorophenol SDS, 399-95-1 Safety D
  • 4 Aminophenol | PDF | Personal Protective Equipment | Dangerous Goods. (2021, December 24). Scribd.
  • How can I dispose phenol?. (2015, January 9).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, May 10). Madridge Publishers.
  • Treatment of wastewater containing toxic halogenated phenolic compounds by immobilized horseradish peroxidase on a novel support. (2024, November 22). RMIT University.
  • SAFETY DATA SHEET - 4-Amino-2-fluorophenol. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Chloro-3-fluorophenol. (2025, September 15). ThermoFisher.
  • Halogenated Organic Liquids - Standard Oper
  • Hazardous Waste Reduction. Environmental Health and Safety.
  • Material Safety Data Sheet - 4-Fluorophenol. (2006, April 24). Cole-Parmer.

Sources

Handling

Comprehensive Safety and PPE Guide for Handling 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates like 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol requires more than a generic safety checklist. This compound—a flu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates like 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol requires more than a generic safety checklist. This compound—a fluorinated phenethanolamine derivative—presents specific physicochemical risks due to its dual functional groups: an amino-alcohol moiety (which can act as a mild base and skin irritant) and a fluorophenol ring (which carries risks of systemic toxicity and deep tissue penetration upon dermal exposure).

This guide provides a self-validating, causally driven operational protocol to ensure absolute safety, regulatory compliance, and process integrity in your laboratory.

Hazard Causality and Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must understand why specific barriers are required. The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be grounded in a thorough hazard assessment of the specific workplace and duties performed[1].

  • Fluorophenol Moiety: Phenolic compounds are notorious for rapid dermal absorption. The fluorine substitution increases lipophilicity, potentially enhancing skin penetration compared to unsubstituted phenols. Exposure can lead to severe chemical burns and systemic toxicity.

  • Amino-Alcohol Group: This moiety introduces localized alkalinity and hygroscopic properties. Airborne dust from this solid intermediate can cause severe mucosal and respiratory tract irritation.

  • Chiral Integrity: As an enantiomerically pure compound ((1S,2R) configuration), preventing contamination from the operator (e.g., skin oils, moisture) is as critical as protecting the operator from the chemical.

Quantitative PPE Selection Data

The following table summarizes the required PPE specifications and the causality behind their selection, serving as a quick-reference matrix for laboratory personnel.

PPE CategorySpecificationCausality / RationaleBreakthrough Time / Standard
Hand Protection Double-layered Nitrile (min 5 mil)Nitrile provides superior resistance to polar organic molecules and phenols compared to latex. Double-gloving ensures a fail-safe against micro-tears.> 240 minutes (for dilute aqueous/organic mixtures)
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate dust and solvent splashes during dissolution. Standard safety glasses lack orbital seals.ANSI Z87.1 Compliant
Body Protection Flame-resistant (FR) or standard 100% Cotton Lab CoatPrevents dermal exposure to dust. Cotton is preferred over synthetic blends which can melt into the skin if a secondary solvent fire occurs.N/A
Respiratory N95 or P100 Particulate RespiratorRequired if handling dry powders outside of a certified chemical fume hood to prevent inhalation of the active pharmaceutical intermediate (API).NIOSH Approved

Operational Workflow and PPE Protocol

According to Prudent Practices in the Laboratory, PPE serves as the last line of defense in the hierarchy of controls, secondary to engineering controls like chemical fume hoods[2][3]. The following is a self-validating, step-by-step methodology for handling this compound.

Step-by-Step Handling Methodology

Phase 1: Pre-Operation & Donning

  • Engineering Control Verification: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Never handle the dry powder of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol on an open bench.

  • Glove Integrity Check: Inflate the inner nitrile glove with air and roll the cuff to trap the air. Squeeze to check for micro-punctures. Don the inner glove, followed by the lab coat, ensuring the cuffs are tucked under the gloves.

  • Outer Glove Application: Don the second layer of nitrile gloves over the lab coat cuffs to create a continuous barrier.

  • Eye Protection: Don chemical splash goggles, ensuring a tight seal around the upper face.

Phase 2: Active Handling 5. Static Mitigation: Because the compound is a fine powder, use an anti-static gun or static-dissipative spatulas to prevent the powder from aerosolizing or clinging to the gloves. 6. Transfer: Weigh the compound directly inside the fume hood using a draft shield on the analytical balance.

Phase 3: Doffing & Decontamination 7. Outer Glove Removal: Using the pinch-and-pull method, remove the outer gloves inside the fume hood to contain any residual fluorophenol dust. Dispose of them in a designated solid hazardous waste container. 8. Surface Decontamination: Wipe down the balance and hood surface with a solvent appropriate for the compound (e.g., dilute ethanol or isopropanol), wearing the clean inner gloves. 9. Final Doffing: Remove goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water immediately.

Workflow Visualization

G start 1. Fume Hood Verification (Engineering Control) donning 2. Don PPE (Double Nitrile, Goggles, Coat) start->donning handling 3. Weighing & Transfer (Anti-static tools) donning->handling doffing 4. Doff Outer Gloves & Decontaminate Area handling->doffing disposal 5. Final Doffing & Waste Segregation doffing->disposal

Figure 1: Standard Operating Procedure workflow for handling hazardous fluorophenol intermediates.

Spill and Disposal Plan

Proper waste management is a critical component of laboratory safety[3].

  • Solid Spills: Do not dry sweep. Cover the powder with damp absorbent pads (using water or a mild solvent) to suppress dust generation. Carefully scoop the material into a compatible, sealable hazardous waste container.

  • Waste Segregation: 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol waste must be segregated from strong oxidizing agents and strong acids. Label clearly as "Toxic Organic Solid Waste - Contains Fluorophenols."

  • PPE Disposal: Contaminated outer gloves and disposable spatulas must be treated as hazardous chemical waste, not general municipal trash.

References

  • Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." National Institutes of Health (NIH). Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI), 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.gov. Available at:[Link]

Sources

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